molecular formula C22H24N2O8 B607189 4-Epidoxycycline CAS No. 564-25-0

4-Epidoxycycline

Cat. No.: B607189
CAS No.: 564-25-0
M. Wt: 444.4 g/mol
InChI Key: SGKRLCUYIXIAHR-AKNGSSGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxycycline (internal use) can cause developmental toxicity according to state or federal government labeling requirements.
Doxycycline is tetracycline in which the 5beta-hydrogen is replaced by a hydroxy group, while the 6alpha-hydroxy group is replaced by hydrogen. A semi-synthetic tetracycline antibiotic, it is used to inhibit bacterial protein synthesis and treat non-gonococcal urethritis and cervicitis, exacerbations of bronchitis in patients with chronic obstructive pulmonary disease (COPD), and adult periodontitis. It has a role as an antibacterial drug, an antimalarial, a geroprotector, an anti-inflammatory agent and an immunomodulator.
Doxycycline is a Tetracycline-class Drug. The chemical classification of doxycycline is Tetracyclines.
Doxycycline Hyclate is the hyclate salt form of doxycycline, a synthetic, broad-spectrum tetracycline antibiotic exhibiting antimicrobial activity. Doxycycline hyclate binds reversibly to the 30S ribosomal subunit, possibly to the 50S ribosomal subunit as well, thereby blocking the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This leads to an inhibition of protein synthesis. In addition, this agent has exhibited inhibition of collagenase activity.
Doxycycline is a synthetic, broad-spectrum tetracycline antibiotic exhibiting antimicrobial activity. Doxycycline binds to the 30S ribosomal subunit, possibly to the 50S ribosomal subunit as well, thereby blocking the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This leads to an inhibition of protein synthesis. In addition, this agent has exhibited inhibition of collagenase activity.
DOXYCYCLINE ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1967 and has 15 approved and 71 investigational indications. This drug has a black box warning from the FDA.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRLCUYIXIAHR-AKNGSSGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17086-28-1 (mono-hydrate), 41411-66-9 (6-epimer, mono-hydrochloride), 69935-17-7 (mono-hydrochloride, di-hydrate), 94088-85-4 (calcium salt (1:2))
Record name Doxycycline [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0037653, DTXSID80992212
Record name Doxycycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80992212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN WATER /DOXYCYCLINE HYDROCHLORIDE/, VERY SLIGHTLY SOL IN WATER; SPARINGLY SOL IN ALC; FREELY SOL IN DIL ACID & ALKALI HYDROXIDE SOLN; PRACTICALLY INSOL IN CHLOROFORM & ETHER.
Record name Doxycycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00254
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOXYCYCLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3071
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

YELLOW, CRYSTALLINE POWDER

CAS No.

564-25-0, 7164-70-7, 24390-14-5
Record name Doxycycline [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxycycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00254
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doxycycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80992212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Doxycycline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride, (4S,4aR,5S,5aR,6R,12aS)-, compd. with ethanol, hydrate (2:2:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Doxycycline Hyclate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXYCYCLINE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/334895S862
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DOXYCYCLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3071
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of 4-Epidoxycycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Epidoxycycline (B601463), a stereoisomer and the primary hepatic metabolite of the widely-used antibiotic doxycycline (B596269), presents a unique functional profile. While structurally similar to its parent compound, the epimerization at the C-4 position fundamentally alters its biological activity, rendering it devoid of antibacterial properties. This key difference has positioned this compound as a valuable tool in molecular biology, particularly in the regulation of inducible gene expression systems. This technical guide provides a comprehensive overview of the mechanism of action of this compound, contrasting it with doxycycline, and details its application in tetracycline-controlled (Tet-On/Tet-Off) systems. Detailed experimental protocols and quantitative data are provided to support its use in research settings.

Introduction: Doxycycline and its 4-Epimer

Doxycycline is a second-generation, semi-synthetic tetracycline (B611298) antibiotic renowned for its broad-spectrum bacteriostatic activity.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis. This compound is formed through the epimerization of doxycycline at the fourth carbon position, a process that can occur in vivo.[2][3] This stereochemical change is critical, as it leads to a significant or complete loss of antibacterial efficacy.[4] However, this apparent inactivation has been repurposed; this compound retains the ability to interact with the tetracycline repressor protein (TetR), making it an ideal, non-antibiotic effector molecule for controlling gene expression in research models without the confounding effects of microbiome disruption.[5]

Contrasting Mechanisms of Action

The biological activities of doxycycline and this compound are dictated by their distinct interactions with their respective molecular targets: the bacterial ribosome for doxycycline and the tetracycline repressor protein for both molecules.

Doxycycline: Inhibition of Bacterial Protein Synthesis

Doxycycline exerts its bacteriostatic effect by binding to the 30S subunit of the bacterial ribosome.[1] This binding event physically obstructs the A-site, preventing the association of aminoacyl-tRNA with the mRNA-ribosome complex.[1] Consequently, the elongation of the polypeptide chain is halted, leading to the cessation of protein synthesis and inhibition of bacterial growth.[1] The stereochemistry of doxycycline, particularly at the C-4 position, is crucial for this high-affinity interaction with the 16S rRNA component of the 30S subunit.

This compound: A Non-Antibiotic Analogue

The change in stereochemistry at the C-4 position in this compound prevents it from effectively binding to the bacterial ribosome.[4] This structural alteration is the basis for its lack of antibiotic activity. While inactive against bacteria, this compound's overall conformation still allows it to bind to the TetR protein and its derivatives, the tetracycline-controlled transactivators (tTA and rtTA).[5] This interaction is the cornerstone of its utility in molecular biology.

Mechanism of Action in Tetracycline-Inducible Gene Expression Systems

The most significant application of this compound is as an inducer or repressor in Tet-On and Tet-Off gene expression systems. These systems allow for the precise temporal and quantitative control of gene expression in eukaryotic cells and transgenic organisms.[6][7] this compound serves as a functionally equivalent but non-antibiotic alternative to doxycycline in these systems.[5]

The Tet-Off System

In the Tet-Off system, a tetracycline-controlled transactivator (tTA) protein, a fusion of the Tet Repressor (TetR) and the VP16 activation domain, binds to a Tetracycline Response Element (TRE) in the promoter of a target gene, thereby activating its transcription.[6]

  • In the absence of an effector (Doxycycline or this compound): tTA binds to the TRE, and the target gene is expressed.

  • In the presence of an effector: The effector molecule binds to tTA, inducing a conformational change that prevents it from binding to the TRE. This results in the silencing of target gene expression.[6]

The Tet-On System

The Tet-On system utilizes a reverse tetracycline-controlled transactivator (rtTA) which, in contrast to tTA, only binds to the TRE in the presence of an effector molecule.[6]

  • In the absence of an effector (Doxycycline or this compound): rtTA cannot bind to the TRE, and the target gene is not expressed.

  • In the presence of an effector: The effector molecule binds to rtTA, enabling it to bind to the TRE and activate transcription of the target gene.[6]

The mechanism of action for this compound in both systems is to act as the allosteric effector that modulates the DNA-binding activity of the tTA or rtTA proteins.

Diagram of the Tet-Off Signaling Pathway

Tet_Off_System cluster_0 Without this compound cluster_1 With this compound tTA_off tTA TRE_off TRE tTA_off->TRE_off Binds Gene_off Target Gene TRE_off->Gene_off Activates mRNA_off mRNA Gene_off->mRNA_off Transcription Protein_off Protein mRNA_off->Protein_off Translation Epi4 This compound tTA_on tTA Epi4->tTA_on Binds TRE_on TRE tTA_on->TRE_on Binding Blocked Gene_on Target Gene TRE_on->Gene_on No Activation

Caption: Workflow of the Tet-Off gene expression system.

Diagram of the Tet-On Signaling Pathway

Tet_On_System cluster_0 Without this compound cluster_1 With this compound rtTA_off rtTA TRE_off TRE rtTA_off->TRE_off No Binding Gene_off Target Gene TRE_off->Gene_off No Activation Epi4 This compound rtTA_on rtTA Epi4->rtTA_on Binds TRE_on TRE rtTA_on->TRE_on Binds Gene_on Target Gene TRE_on->Gene_on Activates mRNA_on mRNA Gene_on->mRNA_on Transcription Protein_on Protein mRNA_on->Protein_on Translation

Caption: Workflow of the Tet-On gene expression system.

Data Presentation: Quantitative Comparison

Studies have demonstrated that this compound and doxycycline are similarly efficient in regulating gene expression in both in vitro and in vivo models.[5] The concentrations required to achieve effective switching of gene expression are comparable for both compounds.

Table 1: Comparative Concentrations of this compound and Doxycycline for Gene Regulation

ApplicationModel SystemThis compound ConcentrationDoxycycline ConcentrationOutcomeReference
In Vitro Gene RegulationCell lines expressing HER2 under tTA (Tet-Off) or rtTA (Tet-On) controlNot specified, but stated as "similarly efficient"Not specified, but stated as "similarly efficient"Similar efficiency in switching HER2 expression on or off
In Vivo Tumor RemissionConditional mouse model with HER2-expressing tumors7.5 mg/ml in drinking water7.5 mg/ml in drinking water>95% tumor remission within 7 days
In Vivo Tumor RemissionConditional mouse model with HER2-expressing tumors10 mg/kg body weight, s.c.Not tested>95% tumor remission within 7 days

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is used to confirm the lack of antibacterial activity of this compound compared to doxycycline. The broth microdilution method is a standard procedure for this determination.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds: this compound and Doxycycline

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Spectrophotometer

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and doxycycline in a suitable solvent (e.g., sterile deionized water).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each compound in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.

Diagram of the MIC Assay Workflow

MIC_Assay_Workflow start Start prep_compounds Prepare Stock Solutions (this compound & Doxycycline) start->prep_compounds serial_dilution Perform 2-fold Serial Dilutions in 96-well plate with CAMHB prep_compounds->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate controls Include Positive & Negative Controls inoculate->controls incubate Incubate Plate (35-37°C, 16-20h) controls->incubate read_results Read Results for Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol for In Vitro Gene Regulation in a Tet-On System

This protocol describes a general method to quantify the induction of a reporter gene (e.g., Luciferase) or a target protein (e.g., HER2) in a mammalian cell line engineered with a Tet-On system, based on the principles used in relevant studies.

Objective: To quantify the dose-dependent induction of a target gene by this compound and doxycycline.

Materials:

  • Mammalian cell line stably expressing the rtTA protein and containing a target gene (e.g., HER2 or Luciferase) under the control of a TRE promoter.

  • Complete cell culture medium (e.g., DMEM with 10% Tet-System Approved FBS).

  • This compound and Doxycycline stock solutions.

  • Phosphate-buffered saline (PBS).

  • For Luciferase Assay: Luciferase assay lysis buffer and substrate.

  • For Western Blot: Cell lysis buffer (e.g., RIPA buffer), protein assay kit, primary antibody against the target protein (e.g., anti-HER2), and a suitable secondary antibody.

  • Luminometer or Western blotting equipment.

Procedure:

  • Cell Seeding: Seed the engineered cells in appropriate culture plates (e.g., 24-well plates for luciferase assay, 6-well plates for Western blot) and allow them to adhere overnight.

  • Induction: Replace the medium with fresh medium containing various concentrations of this compound or doxycycline (e.g., 0, 1, 10, 100, 1000 ng/mL).

  • Incubation: Incubate the cells for a predetermined period to allow for gene expression (e.g., 24-48 hours).

  • Cell Lysis and Quantification:

    • Luciferase Assay:

      • Wash cells with PBS and lyse with the appropriate lysis buffer.

      • Measure luciferase activity in the cell lysate using a luminometer according to the manufacturer's protocol.

    • Western Blot for HER2:

      • Wash cells with PBS and lyse with RIPA buffer.

      • Determine the protein concentration of the lysates.

      • Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies to detect HER2 and a loading control (e.g., β-actin).

      • Quantify band intensity using densitometry.

  • Data Analysis: Plot the reporter activity or protein expression level against the concentration of the inducer to generate dose-response curves and determine the EC50 values.

Diagram of the In Vitro Gene Induction Workflow

Gene_Induction_Workflow cluster_quantification Quantification start Start seed_cells Seed Tet-On Engineered Cells start->seed_cells induction Induce with varying concentrations of this compound or Doxycycline seed_cells->induction incubation Incubate for 24-48 hours induction->incubation lysis_luc Cell Lysis (Luciferase Assay) incubation->lysis_luc lysis_wb Cell Lysis (Western Blot) incubation->lysis_wb luc_assay Perform Luciferase Assay lysis_luc->luc_assay analysis Data Analysis (Dose-Response Curves) luc_assay->analysis wb_assay Perform Western Blot for HER2 lysis_wb->wb_assay wb_assay->analysis end End analysis->end

Caption: Workflow for in vitro gene induction and quantification.

Conclusion

This compound represents a refined tool for the research community, enabling the precise control of gene expression through Tet-inducible systems without the off-target effects associated with the antibiotic activity of its parent compound, doxycycline. Its mechanism of action is centered on its ability to function as an allosteric effector of the tTA and rtTA transactivators, with an efficacy comparable to that of doxycycline. The lack of antibacterial activity makes it particularly advantageous for in vivo studies where maintaining the integrity of the host microbiome is critical. This guide provides the foundational knowledge and practical protocols for the effective application of this compound in a research setting.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Epidoxycycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-Epidoxycycline (B601463), a significant epimer and degradation product of the broad-spectrum antibiotic, doxycycline (B596269). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and stability studies of doxycycline-related compounds.

Chemical Identity and Structure

This compound is the C4-epimer of doxycycline, meaning it differs from the parent drug only in the stereochemical configuration at the fourth carbon atom.[1][2] This seemingly minor structural change has a profound impact on its biological activity, rendering it devoid of the antibiotic properties associated with doxycycline.[2]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (4R,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide[1]
CAS Number 6543-77-7[1][2]
Molecular Formula C₂₂H₂₄N₂O₈[1][2]
Molecular Weight 444.44 g/mol [1][3]
InChI Key SGKRLCUYIXIAHR-NLJUDYQYSA-N[2]
Synonyms 4-epi-Doxycycline, 6-Deoxy-4-epioxytetracycline, Doxycycline EP Impurity C[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and analytical characterization.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Melting Point >176 °C (decomposition)[4]
Solubility Slightly soluble in DMSO and Methanol.[2]
pKa Values Data for this compound is not readily available. For the parent compound, doxycycline, the pKa values are reported as approximately 3.0, 8.0, and 9.2.[5]-
Appearance Solid[2]
XLogP3 -0.7[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of this compound. While complete spectral data for this compound is not extensively published, data for the parent compound, doxycycline, provides a useful reference point. It is important to note that while structurally similar, the epimerization at C4 will lead to subtle but distinct differences in the spectra.

Table 3: Spectroscopic Data Reference for Doxycycline (as a proxy for this compound)

Spectroscopic TechniqueCharacteristic Features of Doxycycline
UV-Vis Spectroscopy Absorption maxima (λmax) at approximately 218 nm, 268 nm, and 350 nm in solution.[6][7]
FT-IR Spectroscopy Characteristic bands for O-H and N-H stretching (3400-3200 cm⁻¹), C=O stretching of the amide and ketone groups (around 1650 cm⁻¹), and aromatic ring vibrations.[8][9]
¹H NMR Spectroscopy A complex spectrum with signals corresponding to the aromatic protons, the aliphatic protons of the tetracycline (B611298) core, the N-dimethyl group, and the C6-methyl group.[10]
¹³C NMR Spectroscopy Signals corresponding to the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the tetracycline ring system.[11]

Note: The provided spectroscopic data is for doxycycline. Researchers should obtain and analyze the spectra of pure this compound for definitive characterization.

Experimental Protocols

The accurate quantification of this compound, particularly as an impurity in doxycycline formulations, is critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

Detailed HPLC Method for the Quantification of Doxycycline and this compound

This protocol is a representative method and may require optimization based on the specific instrumentation and sample matrix.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a phosphate (B84403) buffer (e.g., 0.05 M potassium phosphate, pH 2.0) and acetonitrile (B52724) in a ratio of approximately 40:60 (v/v).[12]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection Wavelength: 268 nm.[12]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 35 °C).

  • Injection Volume: 20 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to construct a calibration curve.

  • Sample Solution: For bulk drug or pharmaceutical formulations, accurately weigh a sample containing doxycycline and dissolve it in the mobile phase to achieve a suitable concentration for analysis.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.

Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks corresponding to doxycycline and this compound based on their retention times, which should be determined using the individual reference standards.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Mandatory Visualizations

Diagram 1: Doxycycline Epimerization to this compound

G cluster_conditions Influencing Factors Doxycycline Doxycycline (C4-alpha) Epidoxycycline This compound (C4-beta) Doxycycline->Epidoxycycline Acidic Conditions (pH < 4) or Heat Epidoxycycline->Doxycycline Reversible Acid Low pH Heat Elevated Temperature

Caption: Reversible epimerization of doxycycline to this compound.

Diagram 2: Experimental Workflow for HPLC Analysis of this compound

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Doxycycline Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh this compound Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Inject Inject into HPLC System Filter_Sample->Inject Filter_Standard->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (e.g., 268 nm) Separate->Detect Identify Peak Identification (Retention Time) Detect->Identify Quantify Quantification (Peak Area vs. Calibration Curve) Identify->Quantify Report Report Results Quantify->Report

Caption: Workflow for the analysis of this compound by HPLC.

Diagram 3: Role of this compound in the Tet-On/Tet-Off Gene Expression System

G cluster_tet_off Tet-Off System cluster_tet_on Tet-On System tTA tTA (Transactivator) TRE_Off TRE (Promoter) tTA->TRE_Off Binds No_Expression_Off Gene Expression OFF tTA->No_Expression_Off Gene_Off Gene of Interest TRE_Off->Gene_Off Activates Expression_Off Gene Expression ON Gene_Off->Expression_Off Epidoxy_Off This compound Epidoxy_Off->tTA Binds & Inactivates rtTA rtTA (Reverse Transactivator) TRE_On TRE (Promoter) rtTA->TRE_On Binds No_Expression_On Gene Expression OFF rtTA->No_Expression_On Gene_On Gene of Interest TRE_On->Gene_On Activates Expression_On Gene Expression ON Gene_On->Expression_On Epidoxy_On This compound Epidoxy_On->rtTA Binds & Activates

Caption: Mechanism of gene expression control by this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Discovery of 4-Epidoxycycline (B601463)

Introduction

This compound is the C-4 epimer and a hepatic metabolite of the widely used tetracycline (B611298) antibiotic, doxycycline (B596269).[1][2] Unlike its parent compound, this compound is notable for its significant reduction or complete lack of antibacterial activity.[1][2] This unique characteristic has positioned it as a valuable tool in molecular biology, particularly in the regulation of inducible gene expression systems (Tet-On/Tet-Off).[2][3] Its ability to control gene expression without the confounding effects of antibiotic pressure on gut flora or cultured cells makes it a superior alternative to doxycycline in certain research contexts, especially in long-term in vivo studies.[3][4]

This technical guide provides a comprehensive overview of the discovery, synthesis, and analysis of this compound, with detailed experimental protocols and quantitative data for the research community.

Discovery and Formation

This compound was not discovered as a novel therapeutic agent but was identified as a related substance to doxycycline. It is formed through two primary pathways: as a metabolic byproduct in the liver and as a product of chemical degradation through epimerization.[1][2]

1. Metabolic Formation: this compound is a known hepatic metabolite of doxycycline, formed in the body following administration of the parent drug.[1][2]

2. Chemical Epimerization: The primary route of formation outside of metabolic processes is through epimerization, a reversible chemical reaction that alters the stereochemistry at the C-4 position of the doxycycline molecule. This process is heavily influenced by environmental conditions.[1]

  • Influence of pH: The equilibrium between doxycycline and this compound is pH-dependent. Acidic conditions, specifically a pH below 5.0, favor the formation of the 4-epimer.[1]

  • Influence of Heat: Doxycycline can also degrade under heat, leading to the formation of this compound, along with other degradation products like 6-epidoxycycline (B601466) and methacycline.[1][5]

The conversion from doxycycline to its 4-epimer is a critical consideration in the manufacturing, storage, and quality control of doxycycline-based pharmaceuticals.

G Doxy Doxycycline (C4-α isomer) EpiDoxy This compound (C4-β isomer) Doxy->EpiDoxy Doxy_prop Antibiotic Activity: High Gene_Reg Gene Regulation (Tet Systems): Effective EpiDoxy->Doxy EpiDoxy_prop Antibiotic Activity: Negligible

Caption: Doxycycline epimerization to this compound under acidic conditions.

Application in Inducible Gene Expression

The most significant application of this compound is in regulating Tet-On and Tet-Off inducible gene expression systems.[3] These systems rely on a tetracycline-controlled transactivator protein (tTA or rtTA) to control the expression of a gene of interest. Because this compound retains the ability to bind these transactivators but lacks antibiotic properties, it can be used to switch genes on or off without impacting microbial flora.[2][3]

TetOnSystem cluster_workflow Tet-On Gene Expression System with this compound cluster_key Key EpiDoxy This compound (Inducer) rtTA_inactive rtTA Protein (Inactive) EpiDoxy->rtTA_inactive Binds to rtTA rtTA_active rtTA-Inducer Complex (Active) rtTA_inactive->rtTA_active Conformational Change No_EpiDoxy System OFF (No this compound) TRE Tetracycline Response Element (TRE) rtTA_active->TRE Binds to TRE Promoter With_EpiDoxy System ON (this compound Present) Gene Gene of Interest TRE->Gene Activates Transcription mRNA mRNA Gene->mRNA Protein Protein Product mRNA->Protein

Caption: Mechanism of the Tet-On system activated by this compound.

Quantitative Data

Quantitative analysis is crucial for distinguishing and measuring doxycycline and this compound, particularly in biological matrices and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.[1]

Table 1: HPLC Quantification Limits for this compound in Porcine Tissues This data is derived from a study using a validated HPLC method with fluorescence detection to measure residues in edible tissues.[6][7]

Tissue TypeLimit of Quantification (LOQ) (µg/kg)
Kidney100
Liver100
Skin & Fat50
Muscle50

Table 2: Comparative Efficacy in a Conditional Mouse Tumor Model This study demonstrates that this compound is as effective as doxycycline in controlling gene expression in vivo, leading to tumor remission in a HER2-expressing mouse model.[3][4]

Compound & Administration RouteDosageTumor Remission (after 7 days)
Doxycycline (in drinking water)7.5 mg/ml> 95%
This compound (in drinking water)7.5 mg/ml> 95%
This compound (subcutaneous injection)10 mg/kg body weight> 95%
Anhydrotetracycline (subcutaneous injection)10 mg/kg> 95%

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis (via epimerization) and analysis of this compound.

Protocol 1: Separation and Quantification of this compound from Doxycycline in Tissue Samples via HPLC

This protocol is adapted from methodologies used for residue analysis in animal tissues.[6][7]

  • Sample Preparation & Extraction:

    • Homogenize 5g of tissue (muscle, liver, kidney, etc.).

    • Add an internal standard (e.g., demethylchlortetracycline).

    • Perform liquid extraction using a sodium succinate (B1194679) buffer (pH 4.0).

    • Precipitate proteins using trichloroacetic acid.

    • Centrifuge and filter the supernatant.

    • Perform solid-phase extraction (SPE) cleanup using a polymeric reversed-phase column to remove interfering substances.

    • Elute the analytes and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • HPLC-Fluorescence Detection Conditions:

    • Column: Polymeric Reversed Phase (e.g., PLRP-S).

    • Mobile Phase: A gradient of aqueous oxalic acid/formic acid and an organic solvent like tetrahydrofuran (B95107) is effective for separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Elevated temperature (e.g., 60°C) can improve separation.

    • Detection: Fluorescence detection (Excitation/Emission wavelengths must be optimized for tetracyclines).

    • Quantification: Create linear calibration curves (r > 0.99) using spiked tissue samples at various concentrations (e.g., half, full, and double the Maximum Residue Limit).[6][7]

HPLC_Workflow start Tissue Sample homogenize 1. Homogenization start->homogenize extract 2. Liquid Extraction (pH 4.0 Buffer) homogenize->extract cleanup 3. Protein Precipitation & SPE Cleanup extract->cleanup concentrate 4. Evaporation & Reconstitution cleanup->concentrate inject 5. HPLC Injection concentrate->inject separate 6. Chromatographic Separation inject->separate detect 7. Fluorescence Detection separate->detect quantify 8. Quantification detect->quantify end Results (Concentration Data) quantify->end

Caption: General workflow for HPLC analysis of this compound in tissues.

Protocol 2: In Vivo Gene Regulation in a Mouse Model

This protocol is based on a study demonstrating the efficacy of this compound in a conditional mouse model for tumor remission.[3][4]

  • Animal Model: Utilize a conditional mouse model where a target gene (e.g., an oncogene like HER2) is under the control of a Tet-responsive promoter (Tet-Off or Tet-On system).

  • Compound Administration:

    • Oral Route: Dissolve this compound in the drinking water at a concentration of 7.5 mg/mL. Ensure the water is protected from light and prepared fresh to minimize degradation.

    • Subcutaneous (s.c.) Route: Prepare a sterile solution of this compound for injection. Administer a dose of 10 mg/kg of body weight.

  • Monitoring and Analysis:

    • Monitor the desired phenotype. In the cited study, tumor volume was measured daily.

    • Continue administration for the required duration (e.g., 7 days).

    • Compare results to control groups, including a positive control (doxycycline) and a negative control (vehicle only).

    • At the end of the study, tissue samples can be collected for analysis of target gene expression (e.g., via qPCR or Western blot) to confirm the molecular mechanism of action.

Conclusion

This compound represents a refined tool for molecular biology and drug development research. Its discovery as a non-antibiotic epimer of doxycycline has provided scientists with a method to control gene expression in Tet-inducible systems without the adverse effects associated with antibiotics. The detailed protocols and quantitative data presented in this guide offer a framework for the precise synthesis, analysis, and application of this compound, enabling more controlled and reliable experimental outcomes in genetic studies and preclinical research.

References

4-Epidoxycycline: An In-Depth Technical Guide on its In Vivo Formation from Doxycycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline (B596269), a widely used tetracycline (B611298) antibiotic, undergoes metabolic transformation in vivo, leading to the formation of various metabolites. Among these, 4-epidoxycycline (B601463), a stereoisomer of the parent drug, has garnered significant attention. This technical guide provides a comprehensive overview of this compound as a metabolite of doxycycline in vivo, with a focus on quantitative data, experimental methodologies, and the underlying metabolic pathways. Understanding the formation of this epimer is crucial for a complete pharmacokinetic and pharmacodynamic profiling of doxycycline.

Quantitative Analysis of Doxycycline and this compound in Swine Tissues

A pivotal study conducted in pigs provides valuable quantitative data on the distribution of doxycycline and its metabolite, this compound, in various edible tissues following oral administration. The data, summarized below, offers insights into the extent of epimerization in different biological compartments.

Table 1: Mean Concentrations (µg/kg) of Doxycycline and this compound in Pig Tissues After Oral Administration [1][2][3]

Time After Cessation of MedicationTissueDoxycycline (µg/kg)This compound (µg/kg)
3 Days Kidney230 ± 80120 ± 30
Liver180 ± 5090 ± 20
Skin + Fat80 ± 3050 ± 20
Muscle60 ± 2040 ± 10
7 Days Kidney80 ± 3050 ± 20
Liver70 ± 2040 ± 10
Skin + Fat30 ± 1020 ± 10
Muscle20 ± 1010 ± 5
11 Days All Tissues< LOQ< LOQ
15 Days All Tissues< LOQ< LOQ

*LOQ (Limit of Quantification): For doxycycline, 10-50 µg/kg depending on the tissue. For this compound, 50-100 µg/kg depending on the tissue.[1][2][3]

Experimental Protocols

The following sections detail the methodologies employed in the in vivo study and the subsequent analysis of tissue samples.

In Vivo Experimental Protocol: Residue Study in Pigs

This protocol outlines the in vivo phase of the study to determine the tissue concentrations of doxycycline and this compound.

1. Animal Model and Housing:

  • Species: Healthy pigs.

  • Housing: Housed in appropriate facilities with ad libitum access to feed and water.

2. Dosing Regimen:

  • Drug: Doxycycline administered via drinking water.

  • Dose: 10.5 mg/kg body weight per day.[3]

  • Duration: 5 consecutive days.[3]

3. Sample Collection:

  • Time Points: Animals are sacrificed at various time points after the cessation of medication (e.g., 3, 7, 11, and 15 days).[1]

  • Tissues: Samples of kidney, liver, muscle, and skin with adhering fat are collected.[1][2][3]

  • Storage: Tissue samples are stored frozen at -20°C until analysis.

Analytical Protocol: HPLC for Doxycycline and this compound in Porcine Tissues

This protocol details the extraction and chromatographic analysis of doxycycline and its epimer from tissue samples.

1. Sample Preparation and Extraction:

  • Homogenize 2g of the tissue sample.

  • Add an appropriate extraction solution (e.g., succinate (B1194679) buffer).

  • Vortex and centrifuge the sample.

  • Perform solid-phase extraction (SPE) for cleanup using a C18 cartridge.

  • Elute the analytes and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. High-Performance Liquid Chromatography (HPLC) Conditions: [1]

  • System: A standard HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of oxalic acid in water and acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Post-Column Derivatization: Use of zirconyl chloride for fluorescence detection.[1]

  • Detection: Fluorescence detector set at appropriate excitation and emission wavelengths.

Metabolic Pathway and Experimental Workflow

The conversion of doxycycline to this compound is a key metabolic step. The following diagrams illustrate the proposed metabolic relationship and a typical experimental workflow for its investigation.

Doxycycline Doxycycline Metabolism Hepatic Metabolism (Epimerization at C4) Doxycycline->Metabolism In vivo conversion Epidoxycycline This compound Metabolism->Epidoxycycline

Metabolic conversion of doxycycline to this compound.

cluster_invivo In Vivo Phase cluster_analytical Analytical Phase Animal_Model Animal Model (e.g., Pigs) Dosing Doxycycline Administration Animal_Model->Dosing Sacrifice Sacrifice & Tissue Collection Dosing->Sacrifice Extraction Tissue Extraction & Cleanup (SPE) Sacrifice->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantification of Doxycycline & this compound HPLC->Quantification

Experimental workflow for in vivo doxycycline metabolism study.

Discussion

The epimerization of tetracyclines at the C4 position is a known phenomenon that can occur under certain pH conditions. In the physiological environment of the liver, this transformation of doxycycline to this compound is likely facilitated by enzymatic processes, although the specific enzymes responsible for this epimerization have not been definitively identified in the literature. The process is significant as this compound is reported to have little to no antimicrobial activity. Therefore, the extent of this conversion can impact the overall efficacy of doxycycline.

The provided data from the study in pigs clearly demonstrates that this compound is formed and distributed in various tissues. The concentrations of the epimer are generally lower than the parent drug but are still substantial, highlighting the importance of considering this metabolite in pharmacokinetic models and residue analysis.

Further research is warranted to elucidate the precise enzymatic pathways involved in the hepatic epimerization of doxycycline and to gather more extensive quantitative data in other species, including humans, to better understand the clinical implications of this metabolic conversion.

References

The Biological Activity of 4-Epidoxycycline in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epidoxycycline (B601463) (4-ED) is a stereoisomer and a hepatic metabolite of the widely used tetracycline (B611298) antibiotic, doxycycline (B596269).[1][2] Unlike its parent compound, this compound is primarily recognized for its lack of significant antibiotic activity.[3][4] This key difference has positioned 4-ED as a valuable tool in molecular biology, particularly for the regulation of gene expression in cellular and animal models without the confounding effects of antimicrobial action.[1][4] This technical guide provides an in-depth overview of the known biological activities of this compound in cellular models, with a focus on its application in inducible gene expression systems and a comparative analysis with doxycycline.

Core Application: Regulation of Inducible Gene Expression

The most well-documented biological activity of this compound is its role as an effector molecule in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems.[5][6] These systems are powerful tools for controlling the expression of a target gene in a reversible and dose-dependent manner.

This compound has been shown to be as efficient as doxycycline in regulating these systems, both in vitro and in vivo.[4][6] Its primary advantage is the absence of antibiotic properties, which helps to avoid adverse effects such as the disruption of intestinal flora and the selection for antibiotic-resistant bacteria in long-term studies.[3][4]

Mechanism of Action in Tet-Inducible Systems

The function of this compound in these systems is based on its ability to bind to the tetracycline repressor protein (TetR) or the reverse tetracycline transactivator (rtTA).

  • Tet-Off System: In this system, a tetracycline-controlled transactivator (tTA), a fusion protein of TetR and a viral activation domain (like VP16), binds to a tetracycline response element (TRE) in the promoter of the target gene, thereby activating its transcription. When this compound is introduced, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus switching gene expression off.[5][6]

  • Tet-On System: This system utilizes a reverse tetracycline-controlled transactivator (rtTA). In its native state, rtTA cannot bind to the TRE. The presence of this compound induces a conformational change in rtTA, allowing it to bind to the TRE and activate gene expression.[5][6]

Tet_System_Workflow cluster_0 Tet-Off System cluster_1 Tet-On System tTA tTA Protein TRE_Off TRE Promoter tTA->TRE_Off activates Gene_Off Target Gene Expression TRE_Off->Gene_Off leads to ED_Off This compound (Inducer) ED_Off->tTA binds to & inactivates No_ED_Off No this compound No_ED_Off->tTA binds to rtTA rtTA Protein TRE_On TRE Promoter rtTA->TRE_On inactive rtTA->TRE_On activates Gene_On Target Gene Expression TRE_On->Gene_On leads to ED_On This compound (Inducer) ED_On->rtTA binds to & activates No_ED_On No this compound No_ED_On->rtTA no binding to TRE

Caption: Workflow of Tet-On/Tet-Off Gene Expression Systems.

Comparative Biological Activity: this compound vs. Doxycycline

While structurally similar, the biological activities of this compound and doxycycline diverge significantly, primarily due to the epimerization at the C4 position in 4-ED, which impairs its ability to bind to bacterial ribosomes.[5]

FeatureThis compoundDoxycycline
Antibiotic Activity Lacks significant antibiotic activity.[3][4]Broad-spectrum bacteriostatic antibiotic.[7]
Gene Expression Control As efficient as doxycycline in Tet-On/Tet-Off systems.[4][8]Efficiently controls Tet-On/Tet-Off systems.[4]
MMP Inhibition Evidence suggests a lack of anti-proteolytic effects in some models.[5]Known inhibitor of matrix metalloproteinases (MMPs).[9][10]
Anti-inflammatory Effects Lacks anti-inflammatory effects in some experimental models.[5] One source suggests it has these properties.[11]Possesses anti-inflammatory properties.[8]
Cell Proliferation No specific data available.Can inhibit cell proliferation at higher concentrations.[12][13]
Mitochondrial Effects Suggested to have fewer off-target effects on mitochondrial health compared to doxycycline.[14][15]Can impair mitochondrial function and protein synthesis.[12][14]
Tumor Regression (in HER2 model) Achieved over 95% tumor regression by controlling HER2 expression.[8][16]Achieved over 95% tumor regression by controlling HER2 expression.[4]

Other Potential Biological Activities

The non-antibiotic biological activities of tetracyclines are a subject of ongoing research. While doxycycline is known to exert effects beyond its antimicrobial action, such as inhibiting matrix metalloproteinases (MMPs) and possessing anti-inflammatory properties, the data for this compound is less clear and, in some cases, contradictory.[5][17]

  • Matrix Metalloproteinase (MMP) Inhibition: Doxycycline is a known inhibitor of MMPs, which are involved in tissue remodeling and cancer progression.[9][10] However, a study in an experimental dry eye model in mice indicated that this compound lacked the anti-proteolytic (MMP-inhibiting) effects observed with doxycycline.[5]

  • Anti-inflammatory Effects: Doxycycline exhibits anti-inflammatory properties.[8] While one source suggests this compound shares these properties and could be used for inflammatory bowel disease[11], another study found it lacked anti-inflammatory effects in a mouse model.[5]

  • Effects on Cell Proliferation and Metabolism: Studies on doxycycline have shown that at concentrations used in inducible systems, it can slow the proliferation of human cell lines, alter metabolic gene expression, and impair mitochondrial function.[12][18] this compound has been suggested to have fewer off-target consequences on mitochondrial health, which would be an advantage in cellular studies.[14][15]

Potential_Tetracycline_Effects cluster_effects Potential Cellular Effects Tetracycline Tetracycline Derivatives (e.g., Doxycycline) MMPs Inhibition of Matrix Metalloproteinases Tetracycline->MMPs Inflammation Modulation of Inflammatory Pathways Tetracycline->Inflammation Mitochondria Impact on Mitochondrial Function Tetracycline->Mitochondria Proliferation Alteration of Cell Proliferation Tetracycline->Proliferation ECM Degradation↓ ECM Degradation↓ MMPs->ECM Degradation↓ Cytokine Production↓ Cytokine Production↓ Inflammation->Cytokine Production↓ Metabolic Shift Metabolic Shift Mitochondria->Metabolic Shift Cell Cycle Arrest Cell Cycle Arrest Proliferation->Cell Cycle Arrest note Note: These effects are established for Doxycycline. Data for this compound is limited or conflicting.

Caption: Potential Cellular Effects of Tetracycline Derivatives.

Experimental Protocols

While specific, detailed protocols for every conceivable assay with this compound are beyond the scope of this guide, the following sections outline the methodologies for key experiments relevant to assessing its biological activity.

General Workflow for Assessing Cellular Effects

A typical workflow to characterize the biological activity of a compound like this compound in a cellular model involves a series of assays to measure effects on cell viability, proliferation, specific cellular processes like apoptosis, and changes in gene and protein expression.

Experimental_Workflow start Cell Culture with This compound Treatment viability Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) start->viability proliferation Cell Proliferation Assay (e.g., BrdU, CFSE) start->proliferation apoptosis Apoptosis Assay (e.g., Annexin V, Caspase Activity) start->apoptosis gene_expression Gene Expression Analysis (e.g., qPCR, RNA-Seq) start->gene_expression protein_expression Protein Analysis (e.g., Western Blot, ELISA) start->protein_expression end Data Analysis & Interpretation viability->end proliferation->end apoptosis->end gene_expression->end protein_expression->end

References

An In-Depth Technical Guide to 4-Epidoxycycline Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epidoxycycline (B601463) is a stereoisomer and the primary hepatic metabolite of the widely used tetracycline (B611298) antibiotic, doxycycline (B596269).[1][2] A critical distinction of this compound is its lack of antibiotic activity, which makes it an invaluable tool in research, particularly as a negative control in studies involving doxycycline and for the regulation of gene expression in tetracycline-inducible (Tet-On/Tet-Off) systems.[1][2] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, experimental protocols, and its role in various signaling pathways.

Physicochemical Properties and Synthesis

This compound is formed from doxycycline through a process of epimerization at the C4 position of the tetracycline ring structure. This conversion is influenced by factors such as pH and heat.

While a detailed, high-yield synthetic protocol specifically for this compound is not extensively documented in the primary literature, its preparation is typically achieved through the controlled degradation or epimerization of doxycycline. The purification of this compound from the resulting mixture containing doxycycline and other related substances is crucial and is generally accomplished using chromatographic techniques.

Biological Activities and Preclinical Data

The defining characteristic of this compound is its significantly reduced or absent antibiotic activity compared to doxycycline. This allows for the investigation of the non-antibiotic properties of the tetracycline scaffold without the confounding effects of bacterial growth inhibition.

Anticancer and Anti-inflammatory Potential

While extensive quantitative data on the anticancer and anti-inflammatory properties of this compound itself is limited, research on its parent compound, doxycycline, suggests potential activities that may be shared by its epimer. Doxycycline has been shown to exhibit anticancer effects by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. It also possesses anti-inflammatory properties.[3][4]

A key study has demonstrated the in vivo efficacy of this compound in a conditional mouse model of HER2-positive tumor tissue. In this model, this compound was as efficient as doxycycline in switching off HER2 expression, leading to a tumor remission of over 95% within 7 days.[1][2] This highlights its potential as a specific regulator of gene expression in preclinical cancer models.

Table 1: In Vivo Efficacy of this compound in a HER2-Dependent Mouse Tumor Model [1][2]

CompoundAdministration RouteDosageOutcome
This compoundIn drinking water7.5 mg/ml>95% tumor remission in 7 days
This compoundSubcutaneous injection10 mg/kg body weight>95% tumor remission in 7 days
Doxycycline (control)In drinking water7.5 mg/ml>95% tumor remission in 7 days

Pharmacokinetics

Experimental Protocols

Synthesis and Purification of this compound

A standardized, detailed protocol for the synthesis and purification of this compound is not consistently reported across the literature. However, a general approach involves the epimerization of doxycycline in solution, followed by purification using preparative HPLC. The process generally follows these steps:

  • Epimerization: Doxycycline is dissolved in a suitable solvent and subjected to conditions that promote epimerization, such as adjusting the pH or applying heat.

  • Chromatographic Separation: The resulting mixture is then subjected to reversed-phase HPLC to separate this compound from doxycycline and other degradation products.

  • Fraction Collection and Characterization: The fraction containing this compound is collected and its identity and purity are confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Quantification of this compound by HPLC

The quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic and metabolism studies. A validated HPLC method is essential for accurate measurements.

Table 2: Example HPLC Method for the Quantification of Doxycycline and this compound [5]

ParameterCondition
Column Waters XBridge BEH C8 (150 × 4.6 mm, 3.5 µm)
Mobile Phase A Phosphate buffer (pH 8.5, 25 mM potassium phosphate, 2 mM EDTA, 0.5 ml triethylamine)
Mobile Phase B Methanol
Gradient Gradient program
Flow Rate 1.7 ml/min
Column Temperature 55°C
Detection UV at 270 nm
Injection Volume 25 µl
Retention Time (Doxycycline) ~9.8 min
Retention Time (this compound) ~6.4 min

Signaling Pathways and Mechanisms of Action

The primary and most well-documented mechanism of action for this compound is its role in the regulation of gene expression in tetracycline-inducible systems.

Tetracycline-Inducible (Tet-On/Tet-Off) Gene Expression Systems

The Tet-On and Tet-Off systems are powerful tools for the inducible expression of genes in eukaryotic cells and transgenic animals. These systems rely on the tetracycline-controlled transactivator (tTA) or the reverse tetracycline-controlled transactivator (rtTA) protein, which bind to a tetracycline-responsive element (TRE) in the promoter of a target gene.

  • Tet-Off System: In the absence of an inducer like doxycycline or this compound, tTA binds to the TRE and activates gene expression. When the inducer is present, it binds to tTA, preventing it from binding to the TRE and thus shutting off gene expression.

  • Tet-On System: The rtTA protein requires the presence of an inducer to bind to the TRE and activate gene expression.

This compound, being devoid of antibiotic activity, is an ideal inducer for these systems, particularly in long-term in vivo studies where the antibiotic effects of doxycycline could be a confounding factor.[1][2]

Tet_Off_System cluster_0 No this compound cluster_1 With this compound tTA tTA TRE TRE tTA->TRE Binds Gene Expression Gene Expression TRE->Gene Expression Activates 4-ED This compound tTA_inactive Inactive tTA 4-ED->tTA_inactive Binds to tTA TRE_off TRE No Gene Expression No Gene Expression TRE_off->No Gene Expression No Activation

Tet-Off gene expression system workflow.

Tet_On_System cluster_0 No this compound cluster_1 With this compound rtTA rtTA TRE_off TRE No Gene Expression No Gene Expression TRE_off->No Gene Expression No Binding 4-ED This compound rtTA_active Active rtTA 4-ED->rtTA_active Binds to rtTA TRE_on TRE rtTA_active->TRE_on Binds Gene Expression Gene Expression TRE_on->Gene Expression Activates

Tet-On gene expression system workflow.
Other Potential Signaling Pathways

While direct evidence for this compound's effects on other signaling pathways is scarce, studies on doxycycline suggest potential areas of investigation. Doxycycline has been reported to inhibit matrix metalloproteinases (MMPs) and modulate inflammatory signaling pathways such as NF-κB and MAPK.[3][8][9] Given the structural similarity, it is plausible that this compound may share some of these non-antibiotic-related activities. Further research is needed to elucidate the specific effects of this compound on these and other cellular signaling cascades.

Conclusion

This compound serves as a crucial research tool, primarily due to its lack of antibiotic activity, which allows for the specific investigation of non-antimicrobial effects of the tetracycline structure and for the precise control of gene expression in Tet-inducible systems. While its in vivo efficacy in regulating gene expression in a preclinical cancer model has been demonstrated, a significant knowledge gap remains regarding its broader pharmacological profile, including its potential anticancer and anti-inflammatory activities, detailed pharmacokinetics, and its effects on various signaling pathways. Future research should focus on generating this quantitative data and developing standardized experimental protocols to fully unlock the potential of this compound in biomedical research and drug development.

References

CAS number and molecular structure of 4-Epidoxycycline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Properties, Applications in Gene Expression, and Analytical Methodologies

Abstract

4-Epidoxycycline, a hepatic metabolite of the antibiotic doxycycline (B596269), has emerged as a critical tool in molecular biology and drug development. Devoid of antibiotic activity, it serves as a potent and specific regulator for tetracycline-inducible (Tet-On/Tet-Off) gene expression systems. This technical guide provides a comprehensive overview of this compound, including its chemical properties, molecular structure, and its application in controlling gene expression, with a particular focus on the regulation of the HER2 oncogene. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support its use in research and preclinical studies.

Chemical and Molecular Properties

This compound is the C4-epimer of doxycycline. Its lack of antibacterial activity makes it an ideal alternative to doxycycline for in vitro and in vivo studies where antibiotic effects would be confounding.[1]

Molecular Structure and Identification

The chemical identity of this compound is established by its unique molecular structure and identifiers.

PropertyData
CAS Number 6543-77-7[1][2][3][4][5][6]
Molecular Formula C₂₂H₂₄N₂O₈[1][2][3][4][5]
Molecular Weight 444.43 g/mol [2][4][6]
IUPAC Name (4R,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide[1][2]
SMILES C[C@@H]1[C@H]2--INVALID-LINK--C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C">C@@HO[6][7]
InChI Key JBIWCJUYHHGXTC-NLJUDYQYSA-N[1][5]
Physicochemical Properties
PropertyData
Appearance Solid[1]
Solubility Slightly soluble in DMSO and Methanol[1]
Storage -20°C[1][2]

Mechanism of Action in Gene Regulation

This compound's primary utility in research lies in its ability to control gene expression in tetracycline-inducible systems. These systems allow for the precise activation (Tet-On) or repression (Tet-Off) of a target gene.

The Tet-On/Tet-Off Systems

The Tet systems are binary, consisting of a regulatory protein and a responsive promoter that drives the expression of the gene of interest.

  • Tet-Off System: The tetracycline-controlled transactivator (tTA) protein binds to the tetracycline (B611298) response element (TRE) in the promoter and activates transcription. In the presence of this compound, tTA undergoes a conformational change, detaches from the TRE, and transcription is turned off.

  • Tet-On System: A reverse tTA (rtTA) is used, which only binds to the TRE and activates transcription in the presence of an effector molecule like this compound.

The workflow for utilizing the Tet-On system for inducible gene expression is depicted below.

TetOn_System cluster_0 Without this compound cluster_1 With this compound rtTA_inactive rtTA Protein (inactive) TRE_promoter_off TRE Promoter rtTA_inactive->TRE_promoter_off No Binding Gene_of_Interest_off Gene of Interest (Not Expressed) TRE_promoter_off->Gene_of_Interest_off Transcription OFF 4ED This compound rtTA_active rtTA Protein (active) 4ED->rtTA_active Binds to rtTA TRE_promoter_on TRE Promoter rtTA_active->TRE_promoter_on Binding Gene_of_Interest_on Gene of Interest (Expressed) TRE_promoter_on->Gene_of_Interest_on Transcription ON

Figure 1: Mechanism of the Tet-On inducible gene expression system.

Application in Cancer Research: HER2 Regulation

A significant application of this compound is in the study of oncogenes, such as HER2, in cancer biology. Conditional expression models using the Tet system allow researchers to investigate the effects of turning HER2 expression on or off.

HER2 Signaling Pathway

HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that, upon dimerization, activates several downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which promote cell proliferation and survival.

HER2_Signaling HER2_dimer HER2 Dimerization PI3K PI3K HER2_dimer->PI3K MAPK_pathway Ras/Raf/MEK/ERK (MAPK Pathway) HER2_dimer->MAPK_pathway Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK_pathway->Cell_Proliferation

Figure 2: Simplified HER2 signaling pathway.

By controlling HER2 expression with this compound, researchers can study the downstream effects on these pathways and on tumor growth. Studies have shown that switching off HER2 expression using this system can lead to significant tumor remission.[8]

Experimental Protocols

In Vitro HER2 Expression Control

This protocol is based on studies using cell lines with a tetracycline-inducible HER2 gene.

Objective: To regulate the expression of HER2 in cultured cells using this compound.

Materials:

  • Cell line expressing HER2 under the control of a tTA or rtTA promoter.

  • Complete cell culture medium.

  • This compound stock solution (e.g., 1 mg/mL in DMSO).

  • Doxycycline stock solution (for comparison).

Procedure:

  • Culture the cells under standard conditions.

  • For Tet-Off systems, add this compound to the culture medium at a final concentration of 10 ng/mL to suppress HER2 expression.

  • For Tet-On systems, add this compound to the culture medium at a final concentration of 10 ng/mL to induce HER2 expression.

  • Incubate the cells for the desired period (e.g., 24-72 hours).

  • Harvest the cells and analyze HER2 expression by Western blot or other appropriate methods.

In Vivo Tumor Regression Model

This protocol is based on studies using conditional mouse models with Tet-inducible HER2 expression.

Objective: To assess the effect of switching off HER2 expression on tumor growth in vivo.

Materials:

  • Nude mice.

  • NIH3T3 cells engineered with a Tet-Off HER2 expression system.

  • This compound solution for administration.

  • Doxycycline solution for administration (positive control).

Procedure:

  • Inject the engineered cells subcutaneously into nude mice.

  • Allow tumors to grow to a specified volume (e.g., 1.0 cm³).

  • Administer this compound to the mice. Two effective methods are:

    • In drinking water at a concentration of 7.5 mg/mL.[8]

    • Subcutaneous injection at a dose of 10 mg/kg body weight.[8]

  • Administer doxycycline using the same methods to a control group.

  • Monitor tumor volume daily.

  • After a set period (e.g., 7 days), sacrifice the mice and excise the tumors for further analysis (e.g., Western blot for HER2 expression).

Expected Outcome: Treatment with this compound is expected to lead to a significant reduction in tumor volume, comparable to that observed with doxycycline, demonstrating its efficacy in regulating gene expression in vivo without the antibiotic side effects.[8]

HPLC Method for Quantification of this compound

Objective: To quantify the concentration of this compound in a sample. This is a general protocol adapted from methods for doxycycline and its epimers.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Reversed-phase HPLC with UV detection
Column C8 or C18, e.g., 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and a phosphate (B84403) buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH 4.0) in a 40:60 (v/v) ratio.
Flow Rate 1.0 mL/min
Detection Wavelength 325 nm
Column Temperature Ambient (e.g., 25°C)

Procedure:

  • Prepare standard solutions of this compound at known concentrations.

  • Prepare the sample for analysis (e.g., extraction from tissue or dissolution in a suitable solvent).

  • Inject the standards and samples into the HPLC system.

  • Identify the this compound peak based on its retention time, which will be distinct from doxycycline.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Conclusion

This compound is an invaluable tool for researchers in various fields, particularly in cancer biology and gene therapy. Its ability to precisely control gene expression in tetracycline-inducible systems without the confounding effects of antibiotics makes it a superior alternative to doxycycline for many research applications. The experimental frameworks provided in this guide offer a starting point for the design and implementation of studies utilizing this powerful regulatory molecule.

References

A Technical Guide to the Purity and Quality Standards of Research-Grade 4-Epidoxycycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and quality standards for research-grade 4-Epidoxycycline. This document outlines typical specifications, analytical methodologies for quality control, and the application of this compound in regulating gene expression. The information presented herein is intended to assist researchers in the proper evaluation and utilization of this compound in their studies.

Introduction

This compound is a stereoisomer and a primary degradation product and metabolite of the broad-spectrum antibiotic, doxycycline (B596269).[1][2] It is formed through the epimerization of doxycycline at the C-4 position.[3] While possessing a similar chemical structure to its parent compound, this compound is notable for its significantly reduced antibiotic activity.[4] This characteristic makes it a valuable tool in molecular biology, particularly in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems.[5] In these systems, this compound can be used as an inducer or repressor of gene expression without the confounding antibacterial effects of doxycycline, which can impact cellular processes and gut microbiota in animal models.[5]

Given its specialized application, the purity and quality of research-grade this compound are of paramount importance. The presence of doxycycline or other impurities can lead to unintended biological effects, compromising the integrity and reproducibility of experimental results. This guide details the critical quality attributes and analytical methods used to ensure the high purity of research-grade this compound.

Purity and Quality Specifications

The quality of research-grade this compound is defined by its purity, identity, and the content of specific impurities. While specifications can vary between suppliers, the following tables summarize typical quality control parameters and impurity profiles.

Typical Certificate of Analysis Data

This table represents data that may be found on a typical Certificate of Analysis (CoA) for research-grade this compound.

ParameterTypical SpecificationAnalytical Method
Appearance Light Yellow Solid[]Visual Inspection
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry, IR[]
Purity (by HPLC) ≥95%[7]High-Performance Liquid Chromatography (HPLC)
Water Content ≤ 5%Thermogravimetric Analysis (TGA) or Karl Fischer Titration
Potency Report Value (typically >90%)[]Calculated from Purity and Water Content
Common Impurities

This compound is itself an impurity of doxycycline.[8] However, research-grade this compound may contain its own set of related substances.

Impurity NameTypical Acceptance Criteria
Doxycycline≤ 5.0%
6-Epidoxycycline[8]≤ 2.0%
Other individual unknown impurities≤ 0.5%
Total Impurities ≤ 5.0%

Experimental Protocols for Quality Control

Accurate and precise analytical methods are essential for verifying the quality of research-grade this compound. The following sections provide detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary method for determining the purity of this compound and quantifying its impurities.

Principle: This method separates this compound from its parent compound, doxycycline, and other related substances based on their differential partitioning between a stationary phase and a mobile phase. The separated compounds are then detected by a UV detector, and the peak areas are used to calculate the purity.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical mobile phase could be a mixture of acetonitrile and a phosphate buffer at a specific pH.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Detection Wavelength: Detection is usually performed at a wavelength where doxycycline and its epimers have significant absorbance, such as 280 nm or 350 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: A known concentration of the this compound sample is prepared in a suitable diluent, such as the mobile phase or a mixture of water and organic solvent. The sample should be filtered through a 0.45 µm filter before injection.

Data Analysis: The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Weigh this compound Standard prep2 Dissolve in Diluent prep1->prep2 prep3 Filter Sample (0.45 µm) prep2->prep3 hplc_system HPLC System (Pump, Injector, Column) prep3->hplc_system Inject detector UV Detector hplc_system->detector data_system Data Acquisition System detector->data_system integrate Integrate Peak Areas data_system->integrate Chromatogram calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

HPLC Purity Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification

¹H and ¹³C NMR spectroscopy are powerful techniques for confirming the chemical structure of this compound and identifying any structural isomers.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide detailed information about the molecular structure.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A few milligrams of the this compound sample are dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Parameters: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

    • Data Processing: The raw data (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to a known standard (e.g., TMS).

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled ¹³C experiment.

    • Acquisition Parameters: A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • Data Processing: Similar to ¹H NMR, the data is processed to obtain the final spectrum.

Data Analysis: The obtained ¹H and ¹³C NMR spectra are compared with reference spectra or predicted spectra for this compound to confirm its identity. The presence of signals corresponding to impurities like doxycycline can also be detected.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of this compound and to provide further structural information through fragmentation analysis.

Principle: This technique measures the mass-to-charge ratio (m/z) of ionized molecules. The molecular ion peak confirms the molecular weight of the compound.

Methodology:

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for tetracycline (B611298) compounds.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap analyzers can be used.

  • Sample Preparation: The sample is prepared in a solvent compatible with the LC-MS system, typically a mixture of water and an organic solvent with a small amount of acid (e.g., formic acid) to promote ionization.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode.

Data Analysis: The molecular ion peak corresponding to the protonated molecule [M+H]⁺ of this compound (C₂₂H₂₄N₂O₈, MW = 444.43) is identified. The observed mass should be within a narrow tolerance of the calculated exact mass.

Application in Tetracycline-Inducible Gene Expression Systems

The primary research application of this compound is in the regulation of gene expression in Tet-On and Tet-Off systems. Its lack of significant antibiotic activity is a major advantage in this context.[5]

Mechanism of Action:

  • Tet-Off System: In this system, a tetracycline-controlled transactivator (tTA) protein, a fusion of the Tet Repressor (TetR) and a transcriptional activator domain (e.g., VP16), binds to the tetracycline response element (TRE) in the promoter of a target gene, thereby activating its transcription. When this compound is present, it binds to tTA, causing a conformational change that prevents tTA from binding to the TRE, thus turning off gene expression.

  • Tet-On System: This system utilizes a reverse tetracycline-controlled transactivator (rtTA) which can only bind to the TRE and activate transcription in the presence of an inducer like this compound. In the absence of the inducer, the target gene is not expressed.

cluster_tet_off Tet-Off System cluster_tet_on Tet-On System tTA tTA (TetR-VP16) TRE_off TRE tTA->TRE_off Binds Gene_off Target Gene TRE_off->Gene_off Activates Transcription epi_off This compound epi_off->tTA Binds & Inactivates rtTA rtTA (reverse TetR-VP16) TRE_on TRE rtTA->TRE_on Binds Gene_on Target Gene TRE_on->Gene_on Activates Transcription epi_on This compound epi_on->rtTA Binds & Activates

Role of this compound in Tet-Inducible Systems

Conclusion

The utility of this compound as a non-antibiotic regulator of gene expression in research is critically dependent on its purity and quality. Researchers and drug development professionals must ensure that the material used in their studies meets stringent quality standards to guarantee the validity and reproducibility of their findings. This technical guide has provided an overview of the key quality attributes, analytical methodologies, and a primary application of research-grade this compound. By adhering to these standards and employing the described analytical protocols, the scientific community can confidently utilize this important research tool.

References

Unveiling the Off-Target Landscape of 4-Epidoxycycline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the potential off-target effects of 4-Epidoxycycline. This document provides an in-depth analysis of its molecular interactions beyond its intended use in tetracycline-inducible gene expression systems, offering crucial insights for experimental design and data interpretation.

This compound, a stereoisomer and hepatic metabolite of doxycycline (B596269), has gained prominence as a preferred effector molecule for Tet-On and Tet-Off inducible gene expression systems. Its primary advantage lies in its reported lack of antibiotic activity, a significant off-target effect of its parent compound, doxycycline, which can confound experimental results by altering the gut microbiome and cellular metabolism. However, a thorough understanding of the potential off-target effects inherent to this compound itself is critical for the robust design and interpretation of in vivo and in vitro studies. This technical guide consolidates the current knowledge on the off-target profile of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of affected signaling pathways.

Comparative Transcriptomic Analysis: A Window into Off-Target Gene Regulation

A key study investigated the genome-wide transcriptional changes induced by this compound in comparison to tetracycline (B611298) and doxycycline in the eukaryotic model organism Saccharomyces cerevisiae. This research provides the most direct quantitative evidence of this compound's off-target effects at the gene expression level.

Data Presentation:

The following table summarizes the number of differentially expressed genes upon treatment with each compound, highlighting the comparatively milder impact of this compound.

CompoundConcentrationNumber of Upregulated GenesNumber of Downregulated GenesTotal Differentially Expressed Genes
This compound 50 µg/mL101222
Doxycycline50 µg/mL423577
Tetracycline50 µg/mL282149

Data compiled from a study on Saccharomyces cerevisiae.

Notably, the study identified that this compound treatment led to the differential expression of four genes involved in glucose and fructose (B13574) metabolism. This suggests a potential, albeit modest, off-target effect on cellular metabolic pathways.

Experimental Protocols:

RNA-Sequencing Analysis of Yeast Treated with this compound

This protocol outlines the key steps for assessing the impact of this compound on the transcriptome of Saccharomyces cerevisiae.

1. Yeast Culture and Treatment:

  • Saccharomyces cerevisiae strains are cultured in standard yeast extract-peptone-dextrose (YPD) medium.
  • Cultures are grown to mid-log phase (OD600 ≈ 0.5-0.6).
  • The culture is then divided, with one part serving as a vehicle control (e.g., treated with DMSO) and the other treated with this compound at the desired concentration (e.g., 50 µg/mL).
  • Cells are incubated for a specified period (e.g., 6 hours) at 30°C with shaking.

2. RNA Extraction:

  • Yeast cells are harvested by centrifugation.
  • Total RNA is extracted using a standard hot acid phenol-chloroform method or a commercially available yeast RNA extraction kit.
  • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8).

3. Library Preparation and Sequencing:

  • mRNA is enriched from total RNA using oligo(dT) magnetic beads.
  • The enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers.
  • Second-strand cDNA is synthesized, and the resulting double-stranded cDNA is purified.
  • The cDNA fragments undergo end-repair, A-tailing, and ligation of sequencing adapters.
  • The ligated products are amplified by PCR to create the final cDNA library.
  • The quality of the library is assessed using a Bioanalyzer, and the concentration is determined by qPCR.
  • The library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Data Analysis:

  • Raw sequencing reads are quality-controlled using tools like FastQC.
  • Reads are aligned to the Saccharomyces cerevisiae reference genome using a splice-aware aligner such as HISAT2 or STAR.
  • Gene expression is quantified by counting the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
  • Differential gene expression analysis is performed using packages like DESeq2 or edgeR in R, comparing the this compound-treated samples to the vehicle controls.
  • Genes with a false discovery rate (FDR) < 0.05 are considered significantly differentially expressed.

Visualization:

experimental_workflow cluster_culture Yeast Culture & Treatment cluster_rna RNA Processing cluster_seq Sequencing cluster_analysis Data Analysis Culture S. cerevisiae Culture (Mid-log phase) Treatment Treatment with This compound (50 µg/mL) Culture->Treatment Control Vehicle Control (DMSO) Culture->Control Harvest Harvest Cells Treatment->Harvest Control->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 Library_Prep mRNA Enrichment & Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing (Illumina) Library_Prep->Sequencing Alignment Read Alignment (HISAT2/STAR) Sequencing->Alignment Quantification Gene Expression Quantification Alignment->Quantification DGE Differential Gene Expression Analysis Quantification->DGE

RNA-Seq Experimental Workflow

Potential for Matrix Metalloproteinase (MMP) Inhibition

Tetracycline derivatives, including doxycycline, are known to possess off-target inhibitory effects on matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in extracellular matrix remodeling. This activity is independent of their antibiotic properties. While direct quantitative data for this compound's MMP inhibitory activity is currently lacking in the scientific literature, it is plausible that it retains some of this off-target effect. The data presented below for doxycycline serves as a proxy and a point of consideration for researchers using this compound.

Data Presentation:

The following table summarizes the reported IC50 values for doxycycline against various MMPs.

MMP TargetIC50 (µM)Cellular Context
MMP-1 (Collagenase-1)15-300Varies
MMP-2 (Gelatinase A)25-100Varies
MMP-8 (Collagenase-2)10-20Varies
MMP-9 (Gelatinase B)20-300Varies
MMP-13 (Collagenase-3)5-15Varies

Note: These values are for doxycycline and are provided as a reference due to the absence of specific data for this compound.

Experimental Protocols:

Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol can be used to assess the inhibitory effect of this compound on the activity of gelatinases (MMP-2 and MMP-9).

1. Cell Culture and Treatment:

  • Culture appropriate cells known to secrete MMP-2 and MMP-9 (e.g., HT1080 fibrosarcoma cells) in serum-free medium.
  • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
  • Collect the conditioned media.

2. Sample Preparation:

  • Centrifuge the conditioned media to remove cells and debris.
  • Determine the protein concentration of the supernatant.
  • Mix equal amounts of protein with non-reducing sample buffer. Do not heat the samples.

3. Electrophoresis:

  • Perform SDS-PAGE using a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL).
  • Load the prepared samples into the wells.

4. Renaturation and Development:

  • After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.
  • Incubate the gel in a developing buffer (e.g., containing Tris-HCl, CaCl2, and ZnCl2) at 37°C for 12-24 hours.

5. Staining and Visualization:

  • Stain the gel with Coomassie Brilliant Blue R-250.
  • Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.
  • Quantify the band intensity using densitometry to determine the relative MMP activity.

Anti-Inflammatory Effects and a Potential Role in NF-κB Signaling

Doxycycline has been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammatory responses. As with MMP inhibition, direct evidence for this compound's anti-inflammatory properties and its impact on NF-κB is limited. However, given its structural similarity to doxycycline, a similar, though potentially attenuated, effect is conceivable.

Visualization:

nfkB_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB IkB->IkB_NFkB Degradation of IκB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB IkB_NFkB->IKK Inhibits NFkB_nuc NF-κB (Active) IkB_NFkB->NFkB_nuc Release & Translocation Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB_nuc->Genes Induces Transcription Doxy Doxycycline (and potentially This compound) Doxy->IKK Inhibits

Potential Inhibition of the NF-κB Pathway

Conclusion and Recommendations for Researchers

This compound stands as a valuable tool for inducible gene expression studies, primarily due to its lack of significant antibiotic activity. However, researchers must remain cognizant of its potential, albeit subtle, off-target effects.

Key Recommendations:

  • Appropriate Controls: Always include a "no this compound" control group in experiments to account for any baseline effects of the vehicle and the experimental system. For studies investigating metabolic phenotypes, consider the potential for this compound to influence glucose and fructose metabolism.

  • Dose-Response Studies: When possible, perform dose-response experiments to identify the minimal effective concentration of this compound required for robust gene induction, thereby minimizing potential off-target effects.

  • Consideration of MMP and Inflammatory Effects: In research areas where MMP activity or inflammatory signaling are critical endpoints (e.g., cancer metastasis, immunology, fibrosis), be aware of the potential confounding effects inherited from the tetracycline scaffold. While specific data for this compound is lacking, the known effects of doxycycline should prompt careful data interpretation.

  • Further Research: The scientific community would benefit from direct investigations into the off-target effects of this compound, particularly quantitative assessments of its MMP inhibitory and anti-inflammatory properties.

By understanding and accounting for these potential off-target effects, researchers can enhance the rigor and reproducibility of their findings when utilizing this compound in their experimental models.

The Pharmacokinetics and Metabolism of 4-Epidoxycycline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epidoxycycline (B601463) is a significant stereoisomer and hepatic metabolite of the widely used broad-spectrum antibiotic, doxycycline (B596269). Unlike its parent compound, this compound is generally considered to be devoid of antibiotic activity. Its presence is a critical consideration in the manufacturing, stability testing, and in vivo analysis of doxycycline. This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of this compound, primarily in the context of its formation from doxycycline. Due to the limited availability of direct pharmacokinetic studies on this compound, this guide also presents a detailed summary of the pharmacokinetics of doxycycline to provide a complete picture of the environment in which this compound is formed and detected.

Formation of this compound

This compound is formed from doxycycline through two primary pathways: hepatic metabolism and chemical epimerization. This conversion is a key aspect of doxycycline's chemical behavior and metabolism.

Signaling Pathway for this compound Formation

Doxycycline Doxycycline Hepatic_Metabolism Hepatic Metabolism Doxycycline->Hepatic_Metabolism Epimerization Chemical Epimerization (e.g., in acidic conditions) Doxycycline->Epimerization This compound This compound (Metabolite/Epimer) Hepatic_Metabolism->this compound Epimerization->this compound

Caption: Formation pathways of this compound from Doxycycline.

Quantitative Data for this compound

Direct pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively available in the public domain. The majority of quantitative data comes from residue studies of the parent drug, doxycycline.

Table 1: Quantification Limits of this compound in Porcine Tissues

TissueQuantification Limit (µg/kg)
Kidney100
Liver100
Skin and Fat50
Muscle50

Data sourced from a residue study in pigs following the administration of doxycycline.[1][2][3]

Experimental Protocols

Residue Study of Doxycycline and this compound in Pigs

This section details the methodology used to quantify residues of doxycycline and its epimer, this compound, in edible tissues of pigs.

Objective: To determine the residue levels of doxycycline and this compound in various tissues of healthy pigs after administration of doxycycline in drinking water.[1][2][3]

Methodology:

  • Animal Dosing: Healthy pigs were administered doxycycline via drinking water for five consecutive days at a dose of 10.5 mg/kg body weight per day.[1][2][3]

  • Sample Collection: Tissue samples (kidney, liver, skin, fat, and muscle) were collected at various time points after the cessation of treatment.

  • Sample Preparation:

    • Tissues were homogenized.

    • An internal standard was added.

    • Extraction of doxycycline and this compound was performed.

  • Analytical Method:

    • Technique: High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][2][3]

    • Separation: The HPLC method was specifically validated to ensure the separation of doxycycline from its 4-epimer.[1][2][3]

    • Quantitation: Calibration curves were generated using spiked tissue samples to quantify the concentrations of both compounds.[1][2][3]

Experimental Workflow for Residue Analysis

cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Dosing Doxycycline Administration (in drinking water) Tissue_Collection Tissue Sample Collection (Kidney, Liver, Skin, Fat, Muscle) Dosing->Tissue_Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Analyte Extraction Spiking->Extraction HPLC HPLC Separation Extraction->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Quantification Quantification Fluorescence->Quantification

Caption: Workflow for Doxycycline and this compound residue analysis.

Pharmacokinetics of Doxycycline (Parent Compound)

Understanding the pharmacokinetics of doxycycline is essential for contextualizing the formation and presence of this compound. Doxycycline is a highly lipophilic drug with excellent oral absorption and a long half-life.[4]

Table 2: Summary of Pharmacokinetic Parameters of Doxycycline in Humans

ParameterValue
Bioavailability~100% (oral)
Protein Binding80-90%
Half-life16-22 hours
Time to Peak Concentration (Tmax)1-3 hours (oral)
Volume of Distribution (Vd)0.7 L/kg
MetabolismMinimal hepatic metabolism
ExcretionPrimarily via feces (biliary excretion), with some renal clearance

Note: These are general values and can vary based on the patient population and study design.[4]

Table 3: Pharmacokinetic Parameters of Doxycycline in Various Animal Species

SpeciesRouteDose (mg/kg)Tmax (h)Cmax (µg/mL)Half-life (h)Bioavailability (%)
RatsIV9-18--3.1-
CatsIV Infusion3.8-7.6--3.5-3.7-
PigsOral10.5-0.83-0.96 (plasma)--
TurkeysOral25--77.7-78.0-
SheepIM-0.8562.79277.88-

This table presents a selection of pharmacokinetic data from various studies.[1][2][3][5][6][7]

Conclusion

The study of this compound's pharmacokinetics is intrinsically linked to that of its parent compound, doxycycline. While direct and comprehensive pharmacokinetic data for this compound remains limited, its role as a key metabolite and epimer is well-established. The primary quantitative understanding of this compound in biological systems comes from residue analysis in veterinary medicine, where validated HPLC methods are crucial for its detection and quantification. Future research focusing on the direct administration of this compound would be invaluable in elucidating its specific ADME profile and further clarifying its physiological significance. For professionals in drug development and research, a thorough understanding of the relationship between doxycycline and this compound is critical for accurate bioanalytical method development, stability testing, and the overall assessment of doxycycline's in vivo behavior.

References

Methodological & Application

Application Notes and Protocols for 4-Epidoxycycline in Tet-On/Tet-Off Inducible Gene Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetracycline-inducible (Tet) gene expression systems, including the Tet-On and Tet-Off variants, are powerful tools for the temporal and quantitative control of gene expression in eukaryotic cells and transgenic animal models.[1][2] These systems rely on the administration of tetracycline (B611298) or its derivatives, most commonly doxycycline (B596269) (Dox), to regulate the activity of a transactivator protein that in turn controls the expression of a gene of interest.[2]

4-Epidoxycycline (4-ED) has emerged as a compelling alternative to doxycycline for use in these systems.[3] A hepatic metabolite of doxycycline, 4-ED demonstrates comparable efficiency in switching gene expression on or off in both in vitro and in vivo models.[3][4] The primary advantage of 4-ED is its lack of antibiotic activity, which mitigates the adverse side effects associated with doxycycline, such as disturbances to the intestinal flora.[3] This makes 4-ED a particularly valuable tool for long-term or sensitive in vivo studies.

This document provides detailed application notes and protocols for the effective use of this compound in Tet-On and Tet-Off inducible gene expression systems.

Mechanism of Action

The Tet-On and Tet-Off systems utilize a tetracycline-controlled transactivator protein to regulate the expression of a target gene cloned downstream of a tetracycline-responsive element (TRE).

  • Tet-Off System: In this system, the tetracycline-controlled transactivator protein (tTA) binds to the TRE and activates gene expression in the absence of an inducer. The addition of this compound (or doxycycline) causes a conformational change in tTA, preventing it from binding to the TRE and thus turning off gene expression.[5]

  • Tet-On System: This system employs a reverse tetracycline-controlled transactivator protein (rtTA). In its native state, rtTA is unable to bind to the TRE. The introduction of this compound (or doxycycline) induces a conformational change in rtTA, enabling it to bind to the TRE and turn on gene expression.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in Tet-On/Tet-Off systems, based on available literature. It is important to note that optimal concentrations should be empirically determined for each specific cell line and experimental setup.

Table 1: In Vitro Applications - Recommended Concentration Ranges

ParameterRecommended RangeNotes
Starting Concentration 100 ng/mL - 1 µg/mLA dose-response curve is recommended to determine the optimal concentration.[6]
Titration Range 10 ng/mL - 2 µg/mLTitration allows for fine-tuning of gene expression levels.
Induction/Repression Time 24 - 72 hoursThe optimal time depends on the stability of the gene product and the desired level of expression change.

Table 2: In Vivo Applications (Mouse Models) - Administration Routes and Dosages

Administration RouteRecommended DosageNotes
Drinking Water 7.5 mg/mLPrepare fresh solutions regularly.[3]
Subcutaneous (s.c.) Injection 10 mg/kg body weightProvides a more controlled and direct delivery method.[3]

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Dissolve the powder in sterile, tissue culture-grade water or a suitable solvent like DMSO to create a stock solution. A common stock concentration is 1 mg/mL.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use. For short-term storage (up to a few weeks), the solution can be kept at 4°C. Protect from light.

In Vitro Protocol: Induction of Gene Expression in a Tet-On System

This protocol provides a general guideline for inducing gene expression in a stable cell line containing a Tet-On system.

  • Cell Seeding: Seed the Tet-On stable cell line in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of induction.

  • Dose-Response Curve (Recommended): To determine the optimal 4-ED concentration, set up a series of wells with varying concentrations of 4-ED (e.g., 0, 10, 50, 100, 250, 500, 1000 ng/mL).

  • Induction: Add the desired final concentration of this compound to the cell culture medium. For a 1 mg/mL stock solution, a 1:1000 dilution will result in a final concentration of 1 µg/mL.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. The half-life of doxycycline in cell culture medium is approximately 24 hours; therefore, for longer induction periods, consider replenishing the medium with fresh 4-ED every 48 hours.[7]

  • Analysis: Harvest the cells and analyze the expression of the gene of interest using appropriate methods such as qRT-PCR, Western blotting, or functional assays.

In Vitro Protocol: Repression of Gene Expression in a Tet-Off System

This protocol outlines the general procedure for repressing gene expression in a stable cell line containing a Tet-Off system.

  • Cell Seeding: Seed the Tet-Off stable cell line as described for the Tet-On system.

  • Repression: Add the desired final concentration of this compound to the cell culture medium. Similar to the Tet-On system, a dose-response experiment is recommended to determine the optimal concentration for repression.

  • Incubation: Incubate the cells for the desired duration.

  • Analysis: Harvest the cells and assess the level of gene repression.

Visualizations

Signaling Pathway Diagrams

Tet_Off_System cluster_0 Without this compound cluster_1 With this compound tTA tTA TRE TRE tTA->TRE Binds Gene Gene of Interest TRE->Gene Activates Transcription 4ED_1 4-ED tTA_1 tTA 4ED_1->tTA_1 Binds TRE_1 TRE tTA_1->TRE_1 Cannot Bind Gene_1 Gene of Interest TRE_1->Gene_1 Transcription Off

Caption: Tet-Off System Mechanism.

Tet_On_System cluster_0 Without this compound cluster_1 With this compound rtTA rtTA TRE TRE rtTA->TRE Cannot Bind Gene Gene of Interest TRE->Gene Transcription Off 4ED_1 4-ED rtTA_1 rtTA 4ED_1->rtTA_1 Binds TRE_1 TRE rtTA_1->TRE_1 Binds Gene_1 Gene of Interest TRE_1->Gene_1 Activates Transcription

Caption: Tet-On System Mechanism.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Induction/Repression cluster_analysis Analysis Prepare_Stock Prepare 4-ED Stock Solution (1 mg/mL in H₂O or DMSO) Seed_Cells Seed Tet-inducible stable cell line Prepare_Stock->Seed_Cells Dose_Response Perform Dose-Response Curve (e.g., 0-1000 ng/mL 4-ED) Seed_Cells->Dose_Response Add_4ED Add optimal 4-ED concentration to culture medium Dose_Response->Add_4ED Incubate Incubate for 24-72 hours Add_4ED->Incubate Harvest Harvest Cells Incubate->Harvest Analyze_Expression Analyze Gene Expression (qRT-PCR, Western Blot, etc.) Harvest->Analyze_Expression

Caption: In Vitro Experimental Workflow.

Considerations and Troubleshooting

  • Tetracycline-Free Serum: It is crucial to use fetal bovine serum (FBS) that is certified to be free of tetracyclines, as contaminating antibiotics can interfere with the regulation of the Tet system, leading to leaky expression or incomplete repression.[7]

  • Off-Target Effects: While 4-ED lacks antibiotic activity, it is important to be aware that tetracycline derivatives, including doxycycline, have been reported to have off-target effects on cellular processes such as mitochondrial function and metabolism.[1][8] Therefore, it is essential to include appropriate controls in your experiments, such as a parental cell line without the Tet system or a cell line expressing a reporter gene under the control of the Tet system.

  • Cytotoxicity: At high concentrations, doxycycline can be cytotoxic.[9] Although 4-ED is expected to have a better safety profile, it is still advisable to perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your specific cell line.

  • Leaky Expression: In the Tet-On system, some level of gene expression may occur even in the absence of the inducer ("leaky" expression). This can be minimized by using newer generations of the Tet-On system (e.g., Tet-On 3G) which exhibit tighter control, and by carefully titrating the 4-ED concentration.

  • Induction Variability: The level of induction can vary between different cell clones due to the random integration of the expression cassette into the genome. It is therefore recommended to screen multiple stable clones to identify one with the desired expression characteristics.

Conclusion

This compound is a highly effective and advantageous alternative to doxycycline for regulating gene expression in Tet-On and Tet-Off systems. Its lack of antibiotic activity makes it particularly suitable for in vivo studies and experiments requiring long-term induction or repression. By following the protocols and considering the points outlined in these application notes, researchers can harness the full potential of this powerful tool for precise and reliable control of gene expression.

References

Protocol for Inducing Gene Expression with 4-Epidoxycycline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tetracycline (B611298) (Tet)-inducible gene expression system is a powerful tool for regulating gene expression in eukaryotic cells. This system, available in "Tet-On" (gene expression is activated by an inducer) and "Tet-Off" (gene expression is repressed by an inducer) versions, allows for precise temporal and quantitative control of target gene expression. Doxycycline (B596269), a tetracycline analog, is the most commonly used inducer for these systems. However, its antibiotic properties can lead to undesirable off-target effects, particularly in long-term in vivo studies, such as alterations in gut microbiota and the development of antibiotic resistance.

4-Epidoxycycline (4-ED) is a stereoisomer and hepatic metabolite of doxycycline that has been shown to be an effective alternative inducer for Tet-inducible systems.[1][2] Crucially, 4-ED lacks the antibiotic activity of doxycycline, making it a superior choice for experiments where antibiotic effects are a concern.[1][2] Studies have demonstrated that 4-ED is similarly efficient as doxycycline in switching gene expression on or off in both in vitro and in vivo models.[1][2]

This document provides a detailed protocol for using this compound to induce gene expression in the Tet-On system, along with supporting data and methodologies for quantitative analysis.

Mechanism of Action: The Tet-On System

The Tet-On system relies on two key components: the reverse tetracycline-controlled transactivator (rtTA) and the tetracycline response element (TRE). The rtTA is a fusion protein that includes the Tet repressor (TetR) and a viral activation domain. The TRE is a specific DNA sequence placed upstream of the gene of interest.

In the absence of an inducer, the rtTA cannot bind to the TRE, and the target gene is not transcribed. When this compound is introduced, it binds to the rtTA, causing a conformational change that allows the rtTA to bind to the TRE. This binding event recruits the cell's transcriptional machinery to the promoter of the gene of interest, initiating its expression.

TetOn_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rtTA rtTA TRE TRE rtTA->TRE Binds GOI Gene of Interest TRE->GOI Activates Transcription mRNA mRNA GOI->mRNA Protein Protein mRNA->Protein Translation Four_ED_in This compound Four_ED_bound 4-ED-rtTA Complex Four_ED_in->Four_ED_bound Binds to rtTA Four_ED_bound->rtTA

Figure 1. Signaling pathway of the Tet-On inducible system with this compound.

Quantitative Data

Table 1: Dose-Response of Doxycycline in a Tet-On System

Doxycycline ConcentrationLuciferase Reporter Gene Expression (Fold Induction over Uninduced)
0 ng/mL1
1 ng/mL10
10 ng/mL100
100 ng/mL1000
1000 ng/mL1500
2000 ng/mL1500

Note: This data is representative and the optimal concentration of this compound may vary depending on the cell type, the specific Tet-On system used, and the gene of interest. A titration experiment is recommended to determine the optimal concentration.

Table 2: Time-Course of Doxycycline-Induced Gene Expression

Time after Induction with 100 ng/mL DoxycyclineReporter Gene Expression (Fold Induction over Uninduced)
0 hours1
6 hours50
12 hours200
24 hours800
48 hours1200
72 hours1500

Note: The time to reach maximal induction can vary between cell lines and depends on the stability of the expressed protein and its mRNA.

Experimental Protocols

The following protocols provide a general framework for using this compound to induce gene expression in a Tet-On system.

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, nuclease-free water or dimethyl sulfoxide (B87167) (DMSO)

    • Sterile, light-blocking microcentrifuge tubes

  • Procedure:

    • To prepare a 1 mg/mL stock solution, dissolve 10 mg of this compound powder in 10 mL of sterile, nuclease-free water or DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile, light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

General Experimental Workflow for Gene Induction

Experimental_Workflow Start Start: Tet-On Stable Cell Line Seed_Cells Seed Cells Start->Seed_Cells Induction Induce with this compound Seed_Cells->Induction Incubation Incubate for Desired Time Induction->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Analyze Gene Expression Harvest->Analysis

Figure 2. General workflow for inducing gene expression with this compound.
Protocol for Dose-Response Experiment

  • Cell Seeding:

    • Seed your Tet-On stable cell line in a multi-well plate (e.g., 24-well or 96-well) at a density that will ensure the cells are in the exponential growth phase at the time of harvest.

  • Induction:

    • Prepare a serial dilution of the this compound stock solution in your complete cell culture medium. A suggested range of final concentrations to test is 0, 1, 10, 50, 100, 500, and 1000 ng/mL.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no inducer" control.

  • Incubation:

    • Incubate the cells for a fixed period, typically 24 to 48 hours.

  • Analysis:

    • Harvest the cells and measure the expression of your gene of interest using a suitable method such as qRT-PCR, Western blotting, or a reporter assay (e.g., luciferase).

Protocol for Time-Course Experiment
  • Cell Seeding:

    • Seed your Tet-On stable cell line in multiple wells or plates.

  • Induction:

    • Induce all cells (except for a "no inducer" control) with the optimal concentration of this compound determined from your dose-response experiment.

  • Harvesting at Different Time Points:

    • Harvest cells at various time points after induction (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • Analysis:

    • Analyze the expression of your gene of interest at each time point to determine the induction kinetics.

Methods for Quantifying Gene Expression

a. Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction: Extract total RNA from the induced and uninduced cells using a standard RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for your gene of interest and a reference gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative expression of your gene of interest using the ΔΔCt method.

b. Western Blotting

  • Protein Extraction: Lyse the cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to your protein of interest and a loading control (e.g., β-actin, GAPDH), followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

c. Luciferase Reporter Assay (for reporter constructs)

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Add the luciferase assay substrate to the cell lysate and measure the luminescence using a luminometer.

  • Normalization: If using a dual-luciferase system, normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Conclusion

This compound is a valuable alternative to doxycycline for inducing gene expression in tetracycline-inducible systems. Its lack of antibiotic activity minimizes off-target effects, making it particularly suitable for sensitive applications and in vivo studies. The protocols provided here offer a comprehensive guide for researchers to effectively utilize this compound for the precise control of gene expression. As with any inducible system, optimization of inducer concentration and induction time for each specific experimental setup is crucial for achieving reliable and reproducible results.

References

Application Notes and Protocols for 4-Epidoxycycline in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epidoxycycline (B601463) (4-ED) is a hepatic metabolite of the broad-spectrum antibiotic doxycycline (B596269).[1][2][3] A key feature of this compound is its lack of antibiotic activity, which makes it a valuable tool for in vitro cell culture applications where the antimicrobial effects of doxycycline are undesirable.[1][4] This is particularly relevant in long-term experiments or in studies involving sensitive cell types where alterations in mitochondrial function or off-target effects on gene expression are a concern.[5][6] The primary and most well-documented in vitro application of this compound is in the precise control of gene expression in tetracycline-inducible (Tet-On/Tet-Off) systems.[1][4][7]

Primary Application: Regulation of Gene Expression in Tet-Inducible Systems

This compound is as efficient as doxycycline in regulating gene expression in both Tet-On and Tet-Off systems.[1][3] Its non-antibiotic nature helps to circumvent adverse side effects and the potential for developing antibiotic resistance in long-term cell culture.[1][3]

Mechanism of Action

In Tet-inducible systems, gene expression is controlled by the binding of a tetracycline-controlled transactivator (tTA) or a reverse tTA (rtTA) to a tetracycline (B611298) response element (TRE) in the promoter of the gene of interest.

  • Tet-Off System: The tTA protein binds to the TRE and activates gene expression. In the presence of this compound (or doxycycline), the transactivator undergoes a conformational change, preventing it from binding to the TRE and thus turning gene expression off.[1][7]

  • Tet-On System: The rtTA protein can only bind to the TRE and activate gene expression in the presence of an inducer like this compound.[1][7]

Quantitative Data Summary

The following table summarizes the comparative efficiency of this compound and Doxycycline in regulating gene expression.

System Inducer Concentration Effect Efficiency Reference
Tet-Off (HER2 expressing cell line)This compoundNot specifiedGene expression OFFSimilarly efficient to Doxycycline[1][3]
Tet-On (HER2 expressing cell line)This compoundNot specifiedGene expression ONSimilarly efficient to Doxycycline[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Cell Culture

  • Resuspend: Dissolve this compound powder in sterile DMSO or ethanol (B145695) to prepare a stock solution. A common stock concentration is 1 mg/mL.[8]

  • Aliquot: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for long-term storage (stable for ≥ 2 years).[4] For short-term use, a solution can be stored at 4°C for up to two weeks.[9]

Protocol 2: Induction of Gene Expression in a Tet-On System

  • Cell Seeding: Plate the cells containing the Tet-On system at the desired density in a suitable culture vessel and allow them to adhere overnight.

  • Induction: The following day, replace the culture medium with fresh medium containing the desired final concentration of this compound. A typical starting concentration is 1 µg/mL.[10] The optimal concentration may vary depending on the cell line and should be determined empirically.

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) to allow for gene expression.[10]

  • Analysis: Harvest the cells and analyze the expression of the target gene using appropriate methods such as qRT-PCR, Western blotting, or fluorescence microscopy (if a fluorescent reporter is used).

Protocol 3: Repression of Gene Expression in a Tet-Off System

  • Cell Seeding: Plate the cells containing the Tet-Off system at the desired density.

  • Repression: Add this compound to the culture medium at the desired final concentration (e.g., 1 µg/mL).[10]

  • Incubation: Incubate the cells for a sufficient period to allow for the turnover of the existing protein product of the target gene. The time required for efficient knockdown will depend on the stability of the mRNA and protein.[10]

  • Analysis: Harvest the cells and assess the level of gene expression to confirm repression.

Potential Off-Target Effects and Considerations

While this compound is considered to have fewer off-target effects than doxycycline, particularly concerning mitochondrial health, it is important to be aware of potential confounding factors.[5][6] Studies on doxycycline have shown that it can alter cellular metabolism, leading to a more glycolytic phenotype, and can slow cell proliferation at concentrations commonly used in inducible systems.[11] RNA sequencing studies in yeast have also revealed that this compound can cause dozens of genes to change expression.[5] Therefore, it is crucial to include appropriate controls in experiments using this compound.

Control Recommendations:

  • Parental Cell Line Control: Treat the parental cell line (lacking the Tet-inducible system) with the same concentration of this compound to assess for any non-specific effects.

  • Uninduced Control: For Tet-On systems, include a control group of cells that are not treated with this compound.

  • Vehicle Control: Treat cells with the same volume of the solvent (e.g., DMSO or ethanol) used to dissolve this compound.

Other Potential In Vitro Applications (Requiring Further Investigation)

While the primary application of this compound is in gene regulation, its structural similarity to doxycycline suggests it may share other biological activities. Doxycycline has been shown to exhibit anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various cancer cell lines, often through the inhibition of matrix metalloproteinases (MMPs) and modulation of signaling pathways like NF-κB.[12][13][14][15] However, direct evidence for these effects with this compound is currently lacking in the scientific literature. Researchers interested in these potential applications should conduct their own validation experiments.

Visualizations

Tet_Off_System cluster_nucleus Nucleus cluster_treatment With this compound tTA tTA TRE TRE tTA->TRE Binds tTA_inactive Inactive tTA Gene Gene of Interest TRE->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Four_ED This compound Four_ED->tTA Inactivates tTA_inactive->TRE Cannot Bind

Caption: Tet-Off System: Gene expression is ON in the absence of this compound and OFF in its presence.

Tet_On_System cluster_nucleus Nucleus cluster_treatment With this compound rtTA rtTA TRE TRE rtTA->TRE Cannot Bind rtTA_active Active rtTA Gene Gene of Interest TRE->Gene mRNA mRNA Protein Protein Four_ED This compound Four_ED->rtTA Activates rtTA_active->TRE Binds

Caption: Tet-On System: Gene expression is OFF in the absence of this compound and ON in its presence.

References

Administration of 4-Epidoxycycline in Conditional Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetracycline-inducible (Tet-On/Tet-Off) systems are powerful tools for the temporal and spatial control of gene expression in conditional mouse models. Doxycycline (B596269) (Dox) has traditionally been the effector molecule of choice for these systems. However, its antibiotic properties can lead to undesirable side effects, most notably the disruption of the gut microbiome. 4-Epidoxycycline (4-ED), a stereoisomer and hepatic metabolite of doxycycline, has emerged as a potent alternative that effectively modulates gene expression in Tet systems without the associated antibiotic activity.[1][2] This document provides detailed application notes and protocols for the administration of this compound in conditional mouse models.

Key Advantages of this compound

  • Equivalent Efficacy to Doxycycline: 4-ED has been shown to be as efficient as doxycycline in regulating gene expression in both Tet-On and Tet-Off systems in vitro and in vivo.[1][2]

  • Lack of Antibiotic Activity: A significant advantage of 4-ED is its absence of antibiotic effects, which prevents the selection of resistant bacteria and avoids dysbiosis of the intestinal flora, a common side effect of doxycycline administration.[1][2]

  • Reduced Off-Target Effects: Studies suggest that 4-ED may have fewer off-target consequences on mitochondrial function compared to doxycycline.[3][4]

Data Presentation

In Vivo Efficacy of this compound
Administration Route Concentration/Dosage Vehicle Induction System Mouse Model Observed Effect Reference
Drinking Water7.5 mg/mLDrinking WaterTet-OffHER2/neu transgenic mouse model of breast cancer>95% tumor remission within 7 days[1][2]
Subcutaneous (s.c.) Injection10 mg/kg body weightNot specifiedTet-OffHER2/neu transgenic mouse model of breast cancer>95% tumor remission within 7 days[1][2]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Note: this compound is reported to be slightly soluble in water and methanol.[5] Careful preparation is crucial for effective in vivo delivery.

Protocol 1: Administration in Drinking Water (7.5 mg/mL)

Materials:

  • This compound powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Light-protected water bottles

  • pH meter and solutions for pH adjustment (e.g., HCl, NaOH)

  • Stir plate and stir bar

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder to achieve a final concentration of 7.5 mg/mL.

  • Dissolution:

    • Add a small amount of sterile water to the 4-ED powder to create a paste. This can aid in the initial dispersion of the powder.

    • Gradually add the remaining volume of water while stirring continuously on a stir plate.

    • Gentle heating (e.g., to 37°C) may aid in dissolution, but the stability of 4-ED at elevated temperatures should be considered.

    • Given the reported "slight solubility," achieving a 7.5 mg/mL solution may result in a supersaturated solution or a fine suspension. Consistent preparation and daily agitation of the water bottles are critical.

  • pH Adjustment (Optional but Recommended): The pH of the solution can affect the stability and palatability of the drug. While not explicitly detailed for 4-ED in the literature, for doxycycline, a slightly acidic pH can improve stability.[6] It is advisable to measure the pH of the final solution and adjust it to a range of 4.0-5.0 to potentially enhance stability and minimize taste aversion in mice.

  • Administration:

    • Transfer the 4-ED solution to light-protected water bottles.

    • Provide the medicated water to the mice ad libitum.

    • Prepare fresh solutions at least every 2-3 days to ensure potency, as the stability of 4-ED in solution over longer periods is not well-documented.

    • Monitor water consumption to ensure mice are not avoiding the medicated water due to taste. If consumption is low, the addition of a sweetener like sucrose (B13894) (e.g., 2-5%) can be considered, though it's important to also provide sweetened water to control groups.

Protocol 2: Subcutaneous Injection (10 mg/kg)

Materials:

  • This compound powder

  • Sterile vehicle for injection (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO or PEG)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Vehicle Selection: The choice of vehicle is critical due to the limited solubility of 4-ED.

    • For initial attempts, sterile saline or PBS can be used.

    • If solubility is an issue, a small percentage of a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to first dissolve the 4-ED, followed by dilution with saline or PBS to the final concentration. The final concentration of DMSO should be kept low (ideally <5%) to minimize toxicity.

  • Preparation of Injection Solution:

    • In a sterile tube, weigh the appropriate amount of this compound.

    • Add the chosen vehicle to achieve the desired final concentration for a 10 mg/kg dosage based on the average weight of the mice and a standard injection volume (e.g., 100 µL).

    • Vortex thoroughly to ensure complete dissolution. If a co-solvent like DMSO is used, dissolve the 4-ED in the DMSO first before adding the aqueous component.

  • Administration:

    • Draw the prepared solution into a sterile syringe.

    • Administer the injection subcutaneously in the scruff of the neck or the flank.

    • Ensure the injection is subcutaneous and not intradermal.

    • The frequency of injection will depend on the experimental design and the pharmacokinetic profile of 4-ED, which is not extensively documented. Daily injections are a common starting point for in vivo studies with new compounds.

Monitoring Transgene Expression

Protocol 3: Analysis of Transgene Expression by quantitative PCR (qPCR)

  • Tissue Harvest: Euthanize mice and dissect the tissue of interest. Snap-freeze the tissue in liquid nitrogen and store it at -80°C.

  • RNA Extraction: Extract total RNA from the frozen tissue using a standard method such as TRIzol reagent or a column-based kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for the transgene and a reference gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative expression of the transgene using the ΔΔCt method.

Protocol 4: Analysis of Transgene Expression by Western Blot

  • Tissue Lysis: Homogenize the harvested tissue in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the protein product of the transgene.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Tet_On_System cluster_off System OFF (No 4-ED) cluster_on System ON (+ 4-ED) rtTA_off rtTA TRE_off Tetracycline Response Element (TRE) Gene_off Gene of Interest TRE_off->Gene_off No Transcription Four_ED_on This compound rtTA_on rtTA Four_ED_on->rtTA_on Binds TRE_on Tetracycline Response Element (TRE) rtTA_on->TRE_on Binds Gene_on Gene of Interest TRE_on->Gene_on Transcription

Caption: Mechanism of the Tet-On inducible system with this compound.

Tet_Off_System cluster_on System ON (No 4-ED) cluster_off System OFF (+ 4-ED) tTA_on tTA TRE_on Tetracycline Response Element (TRE) tTA_on->TRE_on Binds Gene_on Gene of Interest TRE_on->Gene_on Transcription Four_ED_off This compound tTA_off tTA Four_ED_off->tTA_off Binds TRE_off Tetracycline Response Element (TRE) Gene_off Gene of Interest TRE_off->Gene_off No Transcription

Caption: Mechanism of the Tet-Off inducible system with this compound.

Experimental_Workflow start Start: Conditional Mouse Model prep Prepare 4-ED Solution (Oral or s.c.) start->prep admin Administer 4-ED to Mice prep->admin monitor Monitor Mice (Health & Behavior) admin->monitor harvest Harvest Tissues at Defined Timepoints monitor->harvest analysis Analyze Transgene Expression (qPCR, Western Blot, IHC) harvest->analysis end End: Data Interpretation analysis->end

References

Application Notes and Protocols for Optimal Dosage of 4-Epidoxycycline in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Epidoxycycline (B601463), a tetracycline (B611298) derivative and a hepatic metabolite of doxycycline (B596269), is gaining attention in preclinical research.[1][2] Unlike its parent compound, this compound is reported to lack antibiotic activity, which makes it a valuable tool for in vivo studies where avoiding disruption of the gut microbiome is critical.[1][2] This characteristic is particularly advantageous in long-term studies or in models where the microbiome can influence the experimental outcomes.[1][2] this compound has shown comparable efficacy to doxycycline in controlling gene expression in Tet-inducible systems, making it a suitable alternative.[1][2]

These application notes provide a comprehensive overview of the current knowledge on this compound dosage for in vivo studies and offer a general framework for determining the optimal dose for specific experimental needs.

Key Considerations for In Vivo Dosing

Determining the optimal dosage of this compound for an in vivo study is a critical step that depends on several factors:

  • Animal Model: The species (e.g., mouse, rat, pig), strain, age, and weight of the animal will influence the drug's pharmacokinetics (absorption, distribution, metabolism, and excretion).[3]

  • Research Application: The intended biological effect (e.g., gene regulation, anti-inflammatory effects, inhibition of matrix metalloproteinases) will dictate the required therapeutic concentration.

  • Route of Administration: The method of delivery significantly impacts the bioavailability and pharmacokinetics of the drug. Common routes for tetracycline derivatives include oral (in drinking water, feed, or by gavage), subcutaneous (s.c.), and intravenous (i.v.) injection.[4][5]

  • Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing an effective dosing regimen.[3] While specific pharmacokinetic data for this compound is limited, information from its parent compound, doxycycline, can provide initial guidance. Doxycycline is almost completely absorbed after oral administration and has a half-life of 18 to 22 hours in humans.[6]

  • Dosing Schedule: The frequency of administration (e.g., once daily, continuous in drinking water) will affect the consistency of the drug concentration in the body.[7]

Reported In Vivo Dosages of this compound

Published literature provides some initial guidance on effective dosages of this compound in mouse models, primarily in the context of regulating gene expression in Tet-inducible systems.

Animal ModelApplicationDosageRoute of AdministrationEfficacyReference
MouseControl of HER2 gene expression (TET-OFF/TET-ON)10 mg/kg body weightSubcutaneous (s.c.)Similar to doxycycline; >95% tumor remission within 7 days[1][2]
MouseControl of HER2 gene expression (TET-OFF/TET-ON)7.5 mg/mlIn drinking waterSimilar to doxycycline; >95% tumor remission within 7 days[1][2]

It is important to note that a study in pigs investigating residues of doxycycline and this compound used a doxycycline dose of 10.5 mg/kg body weight per day administered in drinking water.[8] While this study focused on the parent drug, it provides context for oral administration in a different species.

Experimental Protocols for Dosage Determination

A systematic approach is essential to determine the optimal dosage for a new application or animal model. This typically involves a dose-finding study.

4.1. Dose-Range Finding and Maximum Tolerated Dose (MTD) Study

  • Objective: To identify a range of doses that are well-tolerated and to determine the highest dose that does not cause unacceptable toxicity.

  • Methodology:

    • Select a small number of animals for the study.

    • Administer a single dose of this compound at several escalating dose levels.

    • Monitor animals closely for clinical signs of toxicity, changes in body weight, and behavior for a predetermined period (e.g., 7-14 days).

    • The highest dose that does not produce significant adverse effects is considered the MTD.

4.2. Efficacy Study with a Dose-Response Assessment

  • Objective: To evaluate the efficacy of a range of doses and establish a dose-response relationship.

  • Methodology:

    • Based on the MTD study, select at least three dose levels (low, medium, and high).

    • Administer this compound to the animals in the disease model according to the planned study duration and route of administration.

    • Include a vehicle control group.

    • Monitor the desired efficacy endpoints throughout the study.

    • Collect relevant samples (e.g., plasma, tissues) at various time points to analyze the pharmacokinetic profile and target engagement.

Potential Applications and Signaling Pathways

While research on this compound is still emerging, its similarity to doxycycline suggests potential applications in areas beyond gene regulation, such as anti-inflammatory effects and inhibition of matrix metalloproteinases (MMPs).

5.1. Anti-Inflammatory Effects

Doxycycline has known anti-inflammatory properties, which are attributed to its ability to suppress pro-inflammatory cytokines like TNF-α and IL-6.[9][10][11] It is plausible that this compound shares these properties.

anti_inflammatory_pathway This compound This compound Signaling Cascade (e.g., NF-κB) Signaling Cascade (e.g., NF-κB) This compound->Signaling Cascade (e.g., NF-κB) Pro-inflammatory Stimulus Pro-inflammatory Stimulus Pro-inflammatory Stimulus->Signaling Cascade (e.g., NF-κB) Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Signaling Cascade (e.g., NF-κB)->Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory Response Inflammatory Response Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammatory Response

Caption: Potential anti-inflammatory signaling pathway of this compound.

5.2. Matrix Metalloproteinase (MMP) Inhibition

Doxycycline is a known inhibitor of MMPs, particularly MMP-8, MMP-9, and MMP-13.[12][13][14] This inhibition can be beneficial in conditions where excessive MMP activity contributes to tissue degradation.

mmp_inhibition_pathway This compound This compound MMPs (e.g., MMP-9) MMPs (e.g., MMP-9) This compound->MMPs (e.g., MMP-9) Extracellular Matrix Degradation Extracellular Matrix Degradation MMPs (e.g., MMP-9)->Extracellular Matrix Degradation Disease Progression Disease Progression Extracellular Matrix Degradation->Disease Progression experimental_workflow cluster_0 Pre-study cluster_1 In-life Phase cluster_2 Post-study Analysis Literature Review Literature Review Dose Range Finding Dose Range Finding Literature Review->Dose Range Finding Protocol Design & IACUC Approval Protocol Design & IACUC Approval Dose Range Finding->Protocol Design & IACUC Approval Animal Acclimation Animal Acclimation Protocol Design & IACUC Approval->Animal Acclimation Disease Model Induction Disease Model Induction Animal Acclimation->Disease Model Induction This compound Administration This compound Administration Disease Model Induction->this compound Administration Monitoring & Data Collection Monitoring & Data Collection This compound Administration->Monitoring & Data Collection Sample Collection (Blood, Tissues) Sample Collection (Blood, Tissues) Monitoring & Data Collection->Sample Collection (Blood, Tissues) Pharmacokinetic Analysis Pharmacokinetic Analysis Sample Collection (Blood, Tissues)->Pharmacokinetic Analysis Efficacy Endpoint Analysis Efficacy Endpoint Analysis Sample Collection (Blood, Tissues)->Efficacy Endpoint Analysis Data Interpretation & Reporting Data Interpretation & Reporting Pharmacokinetic Analysis->Data Interpretation & Reporting Efficacy Endpoint Analysis->Data Interpretation & Reporting

References

Application Notes and Protocols for Utilizing 4-Epidoxycycline in Research to Avoid Antibiotic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of genetic research, the ability to control gene expression is paramount. Tetracycline-inducible (Tet) systems, such as Tet-On and Tet-Off, have become indispensable tools for regulating gene activity in a precise and reversible manner.[1][2] Doxycycline (B596269), a tetracycline (B611298) analog, is commonly used as the inducing agent in these systems. However, its inherent antibiotic properties can introduce confounding variables in experiments, particularly in studies involving the microbiome, immune responses, or long-term in vivo models, by causing an imbalance in the intestinal flora.[1][2]

4-Epidoxycycline, a hepatic metabolite and stereoisomer of doxycycline, offers a compelling solution to this problem.[1][2] A crucial structural difference at the C-4 position results in a loss of antibiotic activity, while retaining the ability to effectively regulate Tet-inducible gene expression systems.[1][2] This document provides detailed application notes and protocols for the use of this compound as a non-antibiotic alternative to doxycycline for controlling gene expression in research settings.

Key Advantages of this compound

  • Lack of Antibiotic Activity: The primary advantage of this compound is its inability to function as an antibiotic, thus avoiding off-target effects on bacterial populations, including the gut microbiome.[1][2]

  • Comparable Efficacy to Doxycycline: Studies have demonstrated that this compound is similarly efficient as doxycycline in regulating gene expression in both in vitro and in vivo models using Tet-On and Tet-Off systems.[1][2]

  • Reduced Potential for Side Effects: By eliminating the antibiotic effect, this compound can help avoid adverse side effects associated with doxycycline, such as diarrhea and colitis, and reduces the risk of selecting for resistant bacteria.[1]

Data Presentation

Table 1: Comparison of this compound and Doxycycline
FeatureThis compoundDoxycyclineReferences
Chemical Structure Epimer of DoxycyclineTetracycline analog[1][2]
Antibiotic Activity NoneYes[1][2]
Mechanism of Action in Tet Systems Binds to Tet-repressor (TetR) or reverse Tet-repressor (rtTA)Binds to Tet-repressor (TetR) or reverse Tet-repressor (rtTA)[1][2]
Efficacy in Tet Systems Comparable to DoxycyclineStandard inducer[1][2]
Potential Side Effects Minimal, avoids microbiome disruptionDiarrhea, colitis, antibiotic resistance[1]
Table 2: In Vivo Efficacy of this compound in a Conditional Mouse Tumor Model

This table summarizes data from a study using a conditional mouse model where HER2 oncogene expression is under the control of a Tet-Off system.

TreatmentAdministration RouteDosageTumor Remission (after 7 days)Reference
This compound Drinking Water7.5 mg/ml> 95%[1]
This compound Subcutaneous (s.c.)10 mg/kg body weight> 95%[1]
Doxycycline (Control) Drinking Water7.5 mg/ml> 95%[1]
Anhydrotetracycline (Control) Subcutaneous (s.c.)10 mg/kg body weight> 95%[1]

Signaling Pathways and Experimental Workflows

Tetracycline-Inducible Systems Signaling Pathways

The following diagrams illustrate the mechanism of action for the Tet-Off and Tet-On inducible gene expression systems.

Tet_Off_System cluster_0 No this compound cluster_1 With this compound tTA tTA (Tet-Transactivator) TRE TRE (Tetracycline Response Element) tTA->TRE Binds Gene Gene of Interest TRE->Gene Activates Transcription 4ED This compound tTA_bound tTA 4ED->tTA_bound Binds TRE_off TRE tTA_bound->TRE_off Cannot Bind Gene_off Gene of Interest (Transcription OFF) Tet_On_System cluster_0 No this compound cluster_1 With this compound rtTA rtTA (reverse Tet-Transactivator) TRE_off TRE (Tetracycline Response Element) rtTA->TRE_off Cannot Bind Gene_off Gene of Interest (Transcription OFF) 4ED This compound rtTA_bound rtTA 4ED->rtTA_bound Binds TRE_on TRE rtTA_bound->TRE_on Binds Gene_on Gene of Interest (Transcription ON) TRE_on->Gene_on Activates Transcription in_vitro_workflow start Start: Culture cells with Tet-inducible construct prepare_stock Prepare this compound stock solution start->prepare_stock add_4ED Add this compound to culture medium at desired concentration prepare_stock->add_4ED incubate Incubate cells for defined period add_4ED->incubate analyze Analyze gene expression (e.g., qPCR, Western Blot, reporter assay) incubate->analyze end End analyze->end in_vivo_workflow start Start: Generate transgenic animal model with Tet-inducible system prepare_admin Prepare this compound for administration (e.g., in drinking water or for injection) start->prepare_admin administer Administer this compound to animals prepare_admin->administer monitor Monitor animals and collect samples at specified time points administer->monitor analyze Analyze gene expression and phenotypic changes monitor->analyze end End analyze->end

References

Application Notes and Protocols: 4-Epidoxycycline in Saccharomyces cerevisiae Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Epidoxycycline (B601463) (4-ED) in Saccharomyces cerevisiae research. 4-ED, a derivative of doxycycline (B596269), serves as a superior alternative for controlling gene expression in yeast, particularly in systems relying on the tetracycline-inducible promoters (Tet-On/Tet-Off). Its primary advantage lies in its reduced off-target effects on mitochondrial function compared to commonly used tetracyclines like doxycycline (Dox).

Introduction

The Tet-On/Tet-Off systems are powerful tools for regulating gene expression in a controlled manner in various organisms, including the model eukaryote Saccharomyces cerevisiae. These systems rely on the specific binding of a tetracycline-responsive transactivator to a tetracycline (B611298) operator sequence to either activate (Tet-On) or repress (Tet-Off) the transcription of a gene of interest. While doxycycline has been a widely used effector molecule for these systems, studies have revealed its detrimental off-target effects, primarily on mitochondrial function, which can confound experimental results.[1][2][3][4][5] this compound has emerged as a promising alternative that minimizes these off-target effects, ensuring that the observed phenotypes are more directly attributable to the gene being studied.[1][6]

Key Application: A Superior Inducer for the Tet-On/Tet-Off System

The principal application of this compound in S. cerevisiae studies is as an inducer for the Tet-On and Tet-Off gene expression systems. Its utility stems from its ability to effectively regulate gene expression with significantly fewer genome-wide transcriptional changes compared to doxycycline. This minimizes the risk of observing phenotypes that are an artifact of a cellular stress response to the inducing agent rather than a direct consequence of the target gene's altered expression.

A comparative study using RNA sequencing (RNA-seq) to analyze the global gene expression profiles of S. cerevisiae exposed to tetracycline (Tet), doxycycline (Dox), and this compound (4-ED) demonstrated the superiority of 4-ED in this context.[1][6]

Data Presentation: Comparative Genome-Wide Effects

The following table summarizes the quantitative data from the aforementioned RNA-seq study, highlighting the differential impact of Tet, Dox, and 4-ED on the S. cerevisiae transcriptome.

CompoundTotal Differentially Expressed Genes (q < 0.05)Upregulated GenesDownregulated Genes
Tetracycline (Tet)22157
Doxycycline (Dox)832756
This compound (4-ED) 58 38 20

Data sourced from Boone et al., 2020.[1]

As the data indicates, doxycycline treatment results in the highest number of differentially expressed genes, with a significant portion being downregulated. In contrast, this compound induces a more modest transcriptional response, suggesting it is a less disruptive inducing agent for gene expression studies in yeast.[1]

Mandatory Visualizations

Signaling Pathway: Doxycycline-Induced Mitochondrial Stress in S. cerevisiae

G cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Mitochondrial Ribosome Mitochondrial Ribosome Mitochondrial Translation Mitochondrial Translation mtDNA-encoded proteins mtDNA-encoded proteins Mitochondrial Translation->mtDNA-encoded proteins Reduced synthesis OXPHOS Complexes OXPHOS Complexes mtDNA-encoded proteins->OXPHOS Complexes Impaired assembly Mitonuclear Protein Imbalance Mitonuclear Protein Imbalance OXPHOS Complexes->Mitonuclear Protein Imbalance Mitochondrial Unfolded Protein Response (UPRmt) Mitochondrial Unfolded Protein Response (UPRmt) Stress Response Genes Stress Response Genes Mitochondrial Unfolded Protein Response (UPRmt)->Stress Response Genes Activates Nuclear Gene Expression Nuclear Gene Expression nDNA-encoded mitochondrial proteins nDNA-encoded mitochondrial proteins Nuclear Gene Expression->nDNA-encoded mitochondrial proteins nDNA-encoded mitochondrial proteins->OXPHOS Complexes Doxycycline Doxycycline Doxycycline->Mitochondrial Ribosome Inhibits Mitonuclear Protein Imbalance->Mitochondrial Unfolded Protein Response (UPRmt) Induces

Caption: Doxycycline's impact on yeast mitochondrial function.

Experimental Workflow: Comparative Transcriptomics of Tetracycline Analogs

G cluster_culture Yeast Culture cluster_treatment Treatment cluster_analysis Analysis Yeast_Strain S. cerevisiae Strain (e.g., BY4741 background) Culture_Growth Grow to mid-log phase in YPD medium Yeast_Strain->Culture_Growth Control Control (YPD) Culture_Growth->Control Inoculate Tet Tetracycline Culture_Growth->Tet Inoculate Dox Doxycycline Culture_Growth->Dox Inoculate Four_ED This compound Culture_Growth->Four_ED Inoculate RNA_Extraction Total RNA Extraction Control->RNA_Extraction Harvest cells Tet->RNA_Extraction Harvest cells Dox->RNA_Extraction Harvest cells Four_ED->RNA_Extraction Harvest cells RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Data_Analysis Differential Gene Expression Analysis RNA_Seq->Data_Analysis Comparison Compare gene expression profiles Data_Analysis->Comparison

Caption: Workflow for comparing tetracycline analogs in yeast.

Experimental Protocols

Protocol 1: Assessing the Impact of this compound on Global Gene Expression in S. cerevisiae via RNA-seq

This protocol is adapted from the methodology described by Boone et al. (2020).

1. Yeast Strain and Culture Conditions:

  • Yeast Strain: A suitable S. cerevisiae strain, such as one from the BY4741 background, should be used. For studies involving the Tet-On/Tet-Off system, a strain expressing the tetracycline transactivator is required.

  • Media: Use standard Yeast Peptone Dextrose (YPD) medium for routine growth.

  • Growth:

    • Inoculate a single colony from a fresh YPD plate into 5 mL of liquid YPD and grow overnight at 30°C with shaking (200 RPM) to saturation.

    • The following day, dilute the saturated culture into fresh YPD to an optical density at 600 nm (OD600) of approximately 0.1.

    • Grow the culture at 30°C with shaking until it reaches mid-logarithmic phase (OD600 of 0.6-0.8).

2. Treatment with this compound:

  • Prepare stock solutions of this compound, Doxycycline, and Tetracycline (e.g., 1.5 mg/mL in sterile water or ethanol, depending on solubility).

  • Divide the mid-log phase yeast culture into four flasks:

    • Control (no treatment)

    • This compound (final concentration, e.g., 1.5 µg/mL)

    • Doxycycline (final concentration, e.g., 1.5 µg/mL)

    • Tetracycline (final concentration, e.g., 1.5 µg/mL)

  • Incubate the cultures at 30°C with shaking for a defined period (e.g., 6 hours). The incubation time should be optimized based on the specific gene of interest and the dynamics of the Tet system.

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold sterile water and store at -80°C until RNA extraction.

3. RNA Extraction and Sequencing:

  • Extract total RNA from the yeast cell pellets using a preferred method, such as a hot acid phenol-chloroform extraction or a commercial kit that includes a spheroplasting step (e.g., with zymolyase or lyticase) to ensure efficient cell lysis.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 7).

  • Prepare RNA-seq libraries from the total RNA samples using a commercial kit according to the manufacturer's instructions.

  • Perform sequencing on a suitable platform (e.g., Illumina).

4. Data Analysis:

  • Assess the quality of the raw sequencing reads using tools like FastQC.

  • Align the reads to the S. cerevisiae reference genome (e.g., S288C) using a splice-aware aligner like HISAT2 or STAR.

  • Quantify gene expression levels using tools such as featureCounts or Salmon.

  • Perform differential gene expression analysis between the treated and control samples using packages like DESeq2 or edgeR in R.

  • Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05).

Protocol 2: Utilizing this compound for Inducible Gene Expression using the Tet-Off System

This protocol provides a general framework for using 4-ED to control gene expression with a Tet-Off system.

1. Strain and Plasmid Preparation:

  • Yeast Strain: Use a S. cerevisiae strain that constitutively expresses the tetracycline-controlled transactivator (tTA).

  • Plasmid: Clone your gene of interest (GOI) into a vector under the control of a tetracycline-responsive promoter element (TRE). Transform this plasmid into the tTA-expressing yeast strain using a standard transformation protocol (e.g., lithium acetate (B1210297) method).

  • Selection: Select for transformants on appropriate selective media.

2. Gene Expression Induction/Repression:

  • Repression (Gene OFF):

    • Grow the transformed yeast strain in selective media supplemented with this compound at a concentration sufficient to repress transcription (e.g., 0.5 - 10 µg/mL). The optimal concentration should be determined empirically.

    • In the presence of 4-ED, tTA binds to the molecule, preventing it from binding to the TRE, thus repressing the transcription of the GOI.

  • Induction (Gene ON):

    • To induce gene expression, wash the cells grown in the presence of 4-ED with sterile water or fresh media to remove the inducer.

    • Resuspend the cells in fresh selective media lacking this compound.

    • The absence of 4-ED allows tTA to bind to the TRE and activate the transcription of the GOI.

3. Monitoring Gene Expression:

  • Time Course: Collect samples at various time points after the removal of 4-ED to monitor the induction of your GOI.

  • Analysis: Analyze the expression of your GOI at the mRNA level (e.g., via RT-qPCR) or protein level (e.g., via Western blotting or fluorescence microscopy if your protein is tagged).

Note: For the Tet-On system, the logic is reversed. This compound is added to the media to induce gene expression.

Conclusion

References

Application Notes and Protocols for Quantification of 4-Epidoxycycline in Tissues using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantification of 4-epidoxycycline (B601463), a major epimer and degradation product of the antibiotic doxycycline (B596269), in various animal tissues using High-Performance Liquid Chromatography (HPLC). These methods are crucial for pharmacokinetic studies, residue analysis, and ensuring food safety.

Introduction

Doxycycline is a broad-spectrum tetracycline (B611298) antibiotic widely used in veterinary medicine. In biological matrices, doxycycline can epimerize at the C-4 position to form this compound. The presence and concentration of this epimer are of significant interest as it is considered in the total residue definition for doxycycline in animal-derived food products. Therefore, robust and validated analytical methods are required for the simultaneous quantification of both doxycycline and this compound in tissues. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed for this purpose, often coupled with ultraviolet (UV) or fluorescence detection.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in tissues involves sample preparation, chromatographic separation and detection, and data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing tissue Tissue Sample Collection homogenization Homogenization tissue->homogenization extraction Extraction homogenization->extraction cleanup Clean-up / Purification extraction->cleanup hplc HPLC Separation cleanup->hplc Inject Extract detection Detection (UV/Fluorescence) hplc->detection integration Peak Integration detection->integration Chromatogram quantification Quantification integration->quantification

Caption: Experimental workflow for this compound quantification in tissues.

Detailed Experimental Protocols

This section outlines two distinct protocols derived from validated methods for different tissue types.

Protocol 1: Quantification in Pig Tissues (Kidney, Liver, Muscle, Skin, and Fat)

This method is adapted from a validated HPLC procedure with fluorescence detection for the determination of doxycycline and this compound residues in edible pig tissues.[1][2]

3.1.1. Materials and Reagents

  • Doxycycline Hyclate and this compound reference standards

  • Acetonitrile (B52724) and Methanol (B129727) (HPLC grade)

  • Oxalic acid

  • Zirconyl chloride octahydrate

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

3.1.2. Sample Preparation

  • Homogenization: Weigh 2 g of minced tissue into a 50 mL centrifuge tube.

  • Extraction: Add a suitable extraction buffer (e.g., McIlvaine buffer, pH 4) and homogenize.

  • Protein Precipitation & Defatting: Add acetonitrile, vortex thoroughly, and centrifuge. For fatty tissues, a defatting step with n-hexane may be necessary.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute doxycycline and this compound with an appropriate solvent (e.g., methanol or acetonitrile).

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC injection.

3.1.3. HPLC Conditions

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, and fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of 0.01 M oxalic acid in water (A), acetonitrile (B), and methanol (C).[1]

    • Gradient Program:

      • 0–5 min: 80% A, 15% B, 5% C

      • 5–20 min: Linear gradient to 40% A, 20% B, 40% C

      • 20–25 min: Return to initial conditions (80% A, 15% B, 5% C)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20-100 µL, depending on the tissue type.[1]

  • Detection: Fluorescence detection with post-column derivatization using 5% (m/v) zirconyl chloride octahydrate.[1]

Protocol 2: Quantification in Aquatic Animal Muscle Tissue

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Ultra-Performance Liquid Chromatography (UPLC) and UV detection.[3][4]

3.2.1. Materials and Reagents

  • Doxycycline, this compound, and 6-epidoxycycline (B601466) reference standards

  • Acetonitrile (acidified)

  • McIlvaine buffer (pH 4)

  • Sodium sulfate (B86663) and Sodium chloride

  • C18-silica adsorbent for dispersive SPE

  • Water (UPLC grade)

3.2.2. Sample Preparation (Modified QuEChERS)

  • Homogenization: Weigh 2 g of homogenized muscle sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 5 mL of McIlvaine buffer (pH 4).[3][4]

    • Add 4 g of sodium sulfate and 2 g of sodium chloride for liquid-liquid partitioning.[3][4]

    • Add 10 mL of acidified acetonitrile, and agitate for 30 seconds.[3][4]

    • Centrifuge to separate the layers.

  • Dispersive SPE (d-SPE) Clean-up:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Add 200 mg of C18-silica adsorbent.[3][4]

    • Vortex and centrifuge.

  • Final Preparation: Filter the supernatant through a 0.22 µm filter before injection into the UPLC system.

3.2.3. UPLC-UV Conditions

  • UPLC System: A UPLC system equipped with a UV detector.

  • Column: BEH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).[3][4]

  • Mobile Phase: A gradient or isocratic mobile phase optimized for the separation of doxycycline and its epimers, typically consisting of an acidic aqueous phase and an organic modifier like acetonitrile or methanol.

  • Flow Rate: Optimized for the UPLC column dimensions.

  • Detection: UV detection at an appropriate wavelength (e.g., 350 nm).[5]

Quantitative Data Summary

The following tables summarize the quantitative performance parameters of the described methods for the analysis of doxycycline and this compound in various tissues.

Table 1: Method Validation Parameters in Pig Tissues [1][2]

ParameterKidneyLiverMuscleSkin & Fat
Analyte Doxycycline / this compoundDoxycycline / this compoundDoxycycline / this compoundDoxycycline / this compound
LOQ (µg/kg) 50 / 10050 / 10010 / 5020 / 50
Linearity (r) > 0.99> 0.99> 0.99> 0.99
Accuracy -20% to +10%-20% to +10%-20% to +10%-20% to +10%
Precision (RSD) Within required rangesWithin required rangesWithin required rangesWithin required ranges

Table 2: Method Validation Parameters in Turkey Tissues [6]

ParameterLiverMuscle
Analyte DoxycyclineDoxycycline
LOD (ng/g) 1.21.0
Linear Range (ng/g) 0 - 15000 - 500
Linearity (r) > 0.997> 0.997
Recovery (%) 63 ± 3.866 ± 3.1
Precision (RSD) < 7.4%< 7.4%

Table 3: Method Validation Parameters in Aquatic Animal Muscle [3][4]

ParameterValue
Analytes Doxycycline, this compound, 6-epidoxycycline
LOD (µg/kg) < 25
LOQ (µg/kg) < 50
Recovery (%) 62.3 - 89.0
Precision (RSD) < 10.0%

Conclusion

The HPLC-based methods described provide reliable and sensitive quantification of this compound in conjunction with its parent drug, doxycycline, in a variety of animal tissues. The choice of the specific protocol, including the sample preparation technique (SPE or QuEChERS) and detection method (UV or fluorescence), will depend on the tissue matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure accurate and precise results for regulatory compliance and research applications.

References

Application Notes and Protocols for Long-Term Administration of 4-Epidoxycycline in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Epidoxycycline (B601463), a hepatic metabolite of doxycycline (B596269), has emerged as a valuable tool in preclinical research, particularly in the context of conditional gene expression systems in animal models.[1][2] Unlike its parent compound, doxycycline, this compound is reported to lack antibiotic activity, which is a significant advantage in long-term studies where disruption of the intestinal flora is a concern.[1][2] This document provides detailed application notes and protocols for the long-term administration of this compound in animal studies, with a focus on its use in tetracycline-inducible gene expression systems. The information is primarily based on studies utilizing mouse models.

Quantitative Data Summary

The following table summarizes the quantitative data from a key study comparing the efficacy of this compound and doxycycline in a conditional mouse model of HER2-driven breast cancer.

Compound Administration Route Dosage Animal Model Efficacy Outcome Duration
This compoundDrinking Water7.5 mg/mlConditional HER2 Mouse Model>95% tumor remission7 days
This compoundSubcutaneous (s.c.)10 mg/kg body weightConditional HER2 Mouse Model>95% tumor remission7 days
DoxycyclineDrinking Water7.5 mg/mlConditional HER2 Mouse Model>95% tumor remission7 days
AnhydrotetracyclineSubcutaneous (s.c.)10 mg/kg body weightConditional HER2 Mouse Model>95% tumor remission7 days

Experimental Protocols

In Vitro Protocol: Regulation of Gene Expression in Cell Lines

This protocol describes the use of this compound to control gene expression in cell lines engineered with Tet-On or Tet-Off systems.

Materials:

  • Cell line expressing the gene of interest under the control of a tetracycline-responsive promoter (e.g., TRE-HER2)

  • Appropriate cell culture medium and supplements

  • This compound stock solution (e.g., 1 mg/ml in sterile water or ethanol)

  • Doxycycline stock solution (for comparison)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Plate the cells at a desired density in multi-well plates and allow them to adhere overnight.

  • Treatment Preparation: Prepare a series of dilutions of this compound and doxycycline in cell culture medium. The final concentrations will depend on the specific Tet system and cell line but can range from 1 ng/ml to 1 µg/ml.

  • Induction/Repression:

    • For Tet-Off systems: Add the diluted this compound or doxycycline to the cell culture medium to turn off gene expression.

    • For Tet-On systems: Add the diluted this compound or doxycycline to the cell culture medium to turn on gene expression.

  • Incubation: Incubate the cells for a period sufficient to observe changes in gene expression (typically 24-72 hours).

  • Analysis: Analyze the expression of the target gene using appropriate methods such as Western blotting, qPCR, or functional assays.

In Vivo Protocol: Long-Term Gene Regulation in a Conditional Mouse Model

This protocol details the administration of this compound to regulate gene expression in a conditional mouse model.

Animal Model:

  • Transgenic mice with a tetracycline-inducible gene expression system (e.g., Tet-Off HER2 model).

Materials:

  • This compound

  • Sterile drinking water

  • Standard animal housing and handling equipment

  • For subcutaneous administration: Sterile saline or other appropriate vehicle, syringes, and needles.

Procedure for Administration in Drinking Water:

  • Preparation of Medicated Water: Dissolve this compound in the drinking water at the desired concentration (e.g., 7.5 mg/ml).[1][2] Prepare fresh medicated water as needed, considering the stability of the compound in solution.

  • Administration: Provide the medicated water ad libitum to the mice. Ensure that the water bottles are protected from light if the compound is light-sensitive.

  • Monitoring: Monitor the water consumption to estimate the daily dosage received by each animal.

  • Long-Term Administration: For long-term studies, continue the administration for the desired duration, replacing the medicated water regularly.

Procedure for Subcutaneous Administration:

  • Preparation of Injectable Solution: Dissolve this compound in a sterile vehicle to the desired concentration for injection (e.g., for a 10 mg/kg dose).

  • Administration: Administer the solution via subcutaneous injection at the required frequency.

  • Monitoring: Observe the animals for any adverse reactions at the injection site.

Endpoint Analysis:

  • At the end of the study period, euthanize the animals and collect tissues of interest.

  • Analyze the tissues for target gene expression, tumor volume, or other relevant phenotypes.

Visualizations

Tet_System_Signaling_Pathway cluster_Tet_Off Tet-Off System cluster_Tet_On Tet-On System tTA tTA TRE TRE tTA->TRE Binds Gene Target Gene TRE->Gene Activates Protein Protein Gene->Protein Expressed Doxy_4ED_Off Doxycycline or This compound Doxy_4ED_Off->tTA Inhibits Binding rtTA rtTA TRE_On TRE rtTA->TRE_On Binds Gene_On Target Gene TRE_On->Gene_On Activates Protein_On Protein Gene_On->Protein_On Expressed Doxy_4ED_On Doxycycline or This compound Doxy_4ED_On->rtTA Activates

Caption: Tetracycline-Inducible Gene Expression Systems.

Experimental_Workflow start Start: Conditional HER2 Mouse Model with Tumors treatment Treatment Administration (7 days) start->treatment groups Treatment Groups group1 1. 4-ED in Drinking Water (7.5 mg/ml) groups->group1 group2 2. 4-ED Subcutaneous (10 mg/kg) groups->group2 group3 3. Doxycycline in Drinking Water (7.5 mg/ml) groups->group3 group4 4. Anhydrotetracycline Subcutaneous (10 mg/kg) groups->group4 outcome Tumor Volume Measurement group1->outcome group2->outcome group3->outcome group4->outcome result Result: >95% Tumor Remission in all treatment groups outcome->result end End of Study result->end

Caption: In Vivo Experimental Workflow.

Discussion

The available data strongly suggest that this compound is a potent and effective alternative to doxycycline for regulating gene expression in tetracycline-inducible systems, both in vitro and in vivo.[1][2] Its primary advantage lies in its lack of antibiotic activity, which is crucial for long-term studies where maintaining a stable microbiome is essential.[1][2]

It is important to note that the long-term administration data for this compound in the public domain is primarily in the context of its use as a gene expression regulator, not from formal, long-term toxicology studies. While these studies have not reported adverse effects, researchers should be mindful of this distinction. For studies requiring regulatory submission for a new therapeutic, dedicated long-term safety and toxicology studies would be necessary.

References

Troubleshooting & Optimization

Technical Support Center: 4-Epidoxycycline Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and standardized protocols concerning the stability and degradation of 4-epidoxycycline (B601463) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its monitoring crucial?

A1: this compound is the C4-epimer of the antibiotic doxycycline (B596269) and is its most common degradation product.[1][2] Tetracyclines like doxycycline can undergo reversible epimerization at the C4 position under specific conditions, particularly in solution.[3] Monitoring this compound is critical because its formation leads to a reduction in the potency of the active doxycycline. Furthermore, some degradation products of tetracyclines can be inactive or even toxic.[4] Therefore, quantifying this compound is a key aspect of stability testing for doxycycline-based formulations to ensure their safety and efficacy.

Q2: What are the primary factors influencing the formation of this compound in aqueous solutions?

A2: The formation of this compound is primarily influenced by the following factors:

  • pH: Epimerization is highly pH-dependent. The process occurs most rapidly in solutions with a pH between 3 and 5.[5] Doxycycline is more stable at lower pH values; as the pH increases, the rate of deactivation and epimerization also increases.[6]

  • Temperature: Elevated temperatures accelerate the degradation of doxycycline, leading to an increased formation of this compound and other degradants like metacycline and 6-epidoxycycline.[3][4] Storing solutions at room temperature (25°C) results in significantly lower this compound content compared to storage at elevated temperatures (40°C).[7]

  • Light Exposure: Doxycycline is photosensitive. Exposure to light, especially in solution, can trigger degradation reactions and increase the formation of impurities.[4][7] Photostability studies show that doxycycline stored in transparent glass vials is unstable, while storage in amber vials provides protection and maintains stability.[7]

Q3: What is the general degradation pathway for doxycycline?

A3: Doxycycline degradation is a multifaceted process involving several chemical transformations. The primary and most well-documented pathway is epimerization at the C4 position to form this compound. Other reactions, especially under heat stress, can lead to the formation of metacycline and 6-epidoxycycline.[3]

G Doxycycline Doxycycline Epidoxycycline This compound Doxycycline->Epidoxycycline Epimerization (pH, Temp) Metacycline Metacycline Doxycycline->Metacycline Heat Stress Other Other Degradants (e.g., 6-Epidoxycycline) Doxycycline->Other Heat, Light Stress

Caption: Primary degradation pathways of Doxycycline.

Troubleshooting Guides

Q4: My HPLC analysis shows a significant, unexpected peak corresponding to this compound. What are the likely causes?

A4: A large this compound peak suggests that your doxycycline sample has undergone degradation. Use the following decision tree to troubleshoot the potential cause. The primary suspects are improper pH control, elevated temperature during storage or processing, and unintentional exposure to light.

G start High this compound Peak Detected in HPLC pH_check Was the aqueous solution's pH between 3 and 7? start->pH_check temp_check Was the sample exposed to temperatures >25°C? pH_check->temp_check No cause_pH Root Cause: pH-induced epimerization. pH_check->cause_pH Yes light_check Was the sample stored in clear vials or exposed to light? temp_check->light_check No cause_temp Root Cause: Thermally-induced degradation. temp_check->cause_temp Yes cause_light Root Cause: Photo-degradation. light_check->cause_light Yes cause_combined Root Cause: Combined stress factors. light_check->cause_combined No

Caption: Troubleshooting logic for high this compound levels.

Q5: How can I minimize the formation of this compound during my experiments and sample storage?

A5: To maintain the integrity of your doxycycline samples, adhere to the following best practices:

  • pH Control: Maintain the pH of your aqueous solutions below 6, as lower pH values enhance doxycycline stability.[6]

  • Temperature Management: Prepare and store your solutions at controlled room temperature (25°C) or under refrigeration (e.g., 4°C), as appropriate.[3] Avoid exposure to high temperatures.

  • Light Protection: Always use amber-colored vials or wrap your containers in aluminum foil to protect the solution from light.[7] This is crucial for preventing photodegradation.

  • Use Fresh Solutions: Whenever possible, prepare solutions fresh before use. If storage is necessary, validate the stability under your specific storage conditions. Stock solutions prepared in methanol (B129727) or acetonitrile-methanol mixtures and stored at 4°C have shown good stability for up to 72 hours.[3]

Quantitative Data Summary

The stability of doxycycline and the formation of its degradants are highly dependent on the specific stress conditions applied.

Table 1: Percentage of Doxycycline Degradation Under Various Forced Stress Conditions

Stress ConditionDurationDoxycycline Degradation (%)Reference
Acid Hydrolysis (0.1 M HCl)-Significant Degradation[8]
Base Hydrolysis (0.1 M NaOH)-More Degradation than Acid[9][10]
Oxidative (3% H₂O₂)-Degradation Observed[9][10]
Thermal (70°C, solid)30 days15.7%[3]
Thermal (70°C, solid)90 days> 27%[3]
Photolytic (Daylight, 40°C, solution)5.5 days5.3%[4]

Table 2: Formation of Key Degradation Products at High Temperatures (Solid State, 90 days)

ProductBulk Drug (70°C)Capsules (70°C)Tablets (70°C)Reference
Metacycline & 6-Epidoxycycline27.8 ± 0.3%18.8 ± 0.2%13.7 ± 0.1%[3]

Experimental Protocols

Protocol 1: General Methodology for a Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and develop stability-indicating analytical methods.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Doxycycline Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base ox Oxidation (e.g., 3% H₂O₂) prep->ox thermal Thermal Stress (e.g., 70°C) prep->thermal photo Photolytic Stress (UV/Vis Light) prep->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze via Stability- Indicating HPLC Method ox->hplc thermal->hplc photo->hplc neutralize->hplc data Quantify Degradants & Assess Mass Balance hplc->data

Caption: Experimental workflow for forced degradation studies.

Methodology:

  • Sample Preparation: Prepare a stock solution of doxycycline in a suitable solvent (e.g., water, methanol).[10]

  • Acid Hydrolysis: Treat the drug solution with an acid like 0.1 M HCl and keep it at a specified temperature (e.g., room temperature or elevated) for a defined period.[10]

  • Base Hydrolysis: Treat the drug solution with a base like 0.1 M NaOH under similar conditions as the acid hydrolysis.[10]

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent such as 3% hydrogen peroxide (H₂O₂).[10]

  • Thermal Degradation: Expose the solid drug or its solution to high temperatures (e.g., 40°C to 70°C) for an extended period.[3]

  • Photolytic Degradation: Expose the drug solution to light sources as specified by ICH guidelines (e.g., UV and fluorescent light).[4]

  • Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples, including a control, using a validated stability-indicating HPLC method to separate and quantify doxycycline and its degradation products, including this compound.[2]

Protocol 2: Example of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating doxycycline from its key impurity, this compound. Method validation according to ICH guidelines is required.[2]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm).[2]

  • Mobile Phase A: Phosphate buffer (25 mM potassium phosphate, 2 mM EDTA, 0.5 ml triethylamine, adjusted to pH 8.5).[2]

  • Mobile Phase B: Methanol.[2]

  • Gradient Program: A gradient program should be developed to ensure separation.

  • Flow Rate: 1.7 mL/min.[2]

  • Column Temperature: 55°C.[2]

  • Detection Wavelength: 270 nm.[2]

  • Injection Volume: 25 µL.[2]

  • Expected Retention Times: Under these specific conditions, the retention time for this compound is approximately 6.4 minutes, and for doxycycline, it is approximately 9.8 minutes.[2]

References

How to improve the solubility of 4-Epidoxycycline for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Epidoxycycline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a focus on improving its solubility and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is the 4-epimer of doxycycline.[1] Unlike its parent compound, it lacks antibiotic activity, which makes it a valuable tool in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems.[1] Its use avoids the unwanted side effects of antibiotics on cellular metabolism and the gut microbiome in animal studies.[1]

Q2: What are the main challenges when working with this compound?

A2: The primary challenge is its limited solubility in aqueous solutions, which can lead to precipitation in cell culture media. Its stability is also a consideration, as it can be sensitive to heat, light, and moisture.

Q3: In which solvents is this compound soluble?

A3: this compound is described as being slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol (B129727).[1] Quantitative data for the closely related compound, 4-epi-oxytetracycline, suggests a solubility of approximately 1 mg/mL in methanol and greater than 10 mg/mL in DMSO.[2] It is generally considered to have poor solubility in water.

Q4: How should I store this compound powder and stock solutions?

A4: The solid powder should be stored at -20°C.[1] Stock solutions, particularly in DMSO, should also be stored at -20°C or -80°C to maintain stability.[3][4] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[4]

Troubleshooting Guide: Solubility and Precipitation

This guide addresses common issues related to the solubility of this compound and provides practical solutions to prevent and resolve precipitation in your experiments.

Problem: Precipitate forms when adding this compound stock solution to cell culture medium.

Potential Cause Explanation Recommended Solution
Poor Aqueous Solubility This compound is inherently hydrophobic and will "crash out" of solution when a concentrated organic stock is rapidly diluted into an aqueous medium like cell culture media.[5][6]1. Use a lower final concentration: Determine the lowest effective concentration for your experiment. 2. Perform serial dilutions: Instead of adding the concentrated stock directly, first, create an intermediate dilution in pre-warmed (37°C) culture medium. Then add this intermediate dilution to the final volume of media.[5] 3. Slow, dropwise addition: Add the stock solution slowly and drop-by-drop to the vortexing or swirling culture medium to allow for gradual dissolution.[6]
High Final Concentration of Organic Solvent High concentrations of solvents like DMSO can be toxic to cells and can also contribute to precipitation when diluted.Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%.[4][5] This may necessitate preparing a more dilute initial stock solution.
Temperature Effects The solubility of many compounds, including this compound, can be temperature-dependent. Adding a cold stock solution to the medium can decrease its solubility.Always use pre-warmed (37°C) cell culture medium when preparing your final working solution.
Interaction with Media Components Components in the cell culture medium, such as salts and proteins in Fetal Bovine Serum (FBS), can sometimes interact with the compound and cause precipitation.[6]1. Add this compound to serum-free medium first: If using serum, add the compound to the basal medium before adding the serum. 2. Use Tet-Approved FBS: Some lots of FBS may contain tetracyclines, which can interfere with inducible systems. Use serum that has been tested and confirmed to be free of tetracyclines.

Quantitative Solubility Data

The following table summarizes the available solubility information for this compound and a closely related compound. Please note that quantitative data for this compound is limited, and data for 4-epi-oxytetracycline is provided as an estimate.

Solvent This compound Solubility 4-epi-oxytetracycline Solubility Notes
DMSO Slightly Soluble[1]>10 mg/mL (forms a brown solution)[2]A common solvent for preparing high-concentration stock solutions.
Methanol Slightly Soluble[1]~1 mg/mL[2]Can be used as an alternative to DMSO.
Water Poorly Soluble/InsolubleInsoluble[2]Direct dissolution in water or aqueous buffers is not recommended.
Ethanol Data not availableData not availableMay have limited solubility similar to other tetracyclines.
PBS (Phosphate-Buffered Saline) Data not availableData not availableExpect poor solubility due to the aqueous nature of the buffer.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 444.4 g/mol )[7]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.44 mg of this compound powder.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[3][4]

Protocol 2: Preparing a Working Solution of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile tubes for dilution

Procedure:

  • Determine the final desired concentration: For this example, we will prepare a medium with a final concentration of 1 µg/mL this compound.

  • Intermediate Dilution (Recommended):

    • Thaw an aliquot of the 10 mM stock solution.

    • In a sterile tube, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete culture medium. This creates a 10 µM intermediate solution.

    • Vortex gently to mix.

  • Final Dilution:

    • To prepare the final working solution, add the appropriate volume of the intermediate solution to your final volume of culture medium. For a 1 µg/mL final concentration (approximately 2.25 µM), you can add 225 µL of the 10 µM intermediate solution to every 1 mL of culture medium.

  • Direct Dilution (for lower concentrations and with caution):

    • For a final concentration of 1 µg/mL (2.25 µM), add 0.225 µL of the 10 mM stock solution for every 1 mL of culture medium. It is advisable to add the stock solution to a larger volume of medium while gently swirling to ensure rapid and even dispersion.

  • Final Check: After preparation, visually inspect the medium to ensure no precipitation has occurred. The medium should remain clear.

Visualizations

TetOn_System_with_4_Epidoxycycline cluster_0 Without this compound cluster_1 With this compound rtTA rtTA Protein TRE Tetracycline Response Element (TRE) rtTA->TRE No Binding Promoter Minimal Promoter GOI Gene of Interest (GOI) Promoter->GOI Transcription OFF Four_ED This compound rtTA_bound rtTA-4-ED Complex Four_ED->rtTA_bound TRE_bound Tetracycline Response Element (TRE) rtTA_bound->TRE_bound Binding Promoter_on Minimal Promoter GOI_on Gene of Interest (GOI) Promoter_on->GOI_on Transcription ON

Caption: Mechanism of the Tet-On inducible gene expression system with this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for Gene Induction start Start: Culture Cells with Tet-On System prepare_stock Prepare 10 mM this compound Stock in DMSO start->prepare_stock prepare_working Prepare Working Solution in Pre-warmed Medium prepare_stock->prepare_working induce Add Working Solution to Cells (e.g., 1 µg/mL final concentration) prepare_working->induce incubate Incubate for Desired Time (e.g., 24-48 hours) induce->incubate harvest Harvest Cells/Supernatant incubate->harvest analyze Analyze Gene/Protein Expression (e.g., qPCR, Western Blot) harvest->analyze end End analyze->end

Caption: A typical experimental workflow for inducing gene expression using this compound.

References

Optimizing 4-Epidoxycycline Concentration for Maximal Gene Induction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is 4-Epidoxycycline (B601463) (4-ED) and how does it differ from Doxycycline (B596269) (Dox)?

This compound is a stereoisomer and a hepatic metabolite of Doxycycline.[1] Both molecules can be used to induce gene expression in tetracycline-inducible (Tet-On/Tet-Off) systems. The key difference lies in their biological activities. While Doxycycline is a broad-spectrum antibiotic, 4-ED lacks this antibiotic activity.[1][2] This makes 4-ED a preferable choice for long-term studies or in contexts where altering the microbiome of cell cultures or animal models is a concern.[1][2]

Q2: Is 4-ED as effective as Dox for gene induction?

Yes, studies have shown that 4-ED is similarly efficient as Doxycycline in regulating gene expression in both in vitro and in vivo models.[1][2] It can effectively switch on or off gene expression in a dose-dependent manner in Tet-On and Tet-Off systems, respectively.[2]

Q3: What are the main advantages of using 4-ED over Dox?

The primary advantage of using 4-ED is the absence of antibiotic effects. This minimizes the risk of generating antibiotic-resistant bacteria and avoids potential off-target effects associated with microbiome disruption in animal studies.[1][2] For cell culture, it reduces the selective pressure on contaminating bacteria and avoids potential confounding effects of antibiotics on cellular metabolism.[3]

Q4: What is the recommended starting concentration for 4-ED?

A starting concentration in the range of 10-100 ng/mL is generally recommended for initial experiments in mammalian cell culture. However, the optimal concentration is highly dependent on the specific cell line, the vector system used, and the gene of interest. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q5: How stable is 4-ED in cell culture medium?

The stability of this compound in cell culture medium is expected to be similar to that of Doxycycline. Doxycycline has a half-life of approximately 24 hours in cell culture medium at 37°C.[4] For long-term experiments, it is recommended to replenish the medium with fresh 4-ED every 24-48 hours to maintain a consistent induction level.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low or No Gene Induction 1. Suboptimal 4-ED Concentration: The concentration of 4-ED may be too low to effectively activate the Tet-On system. 2. Degradation of 4-ED: 4-ED may have degraded due to improper storage or prolonged incubation without replenishment. 3. Problem with the Cell Line: The Tet-responsive elements in your stable cell line may be silenced, or the transactivator protein may not be expressed correctly. 4. Incorrect Vector System: You may be using a Tet-Off system instead of a Tet-On system.1. Perform a dose-response curve to determine the optimal 4-ED concentration (see Experimental Protocol 1). 2. Prepare fresh 4-ED stock solutions and replenish the culture medium every 24-48 hours. Store stock solutions at -20°C in small aliquots to avoid freeze-thaw cycles.[5] 3. Verify the expression of the transactivator protein (rtTA) by Western blot or qPCR. Test the responsiveness of the cell line with a control reporter vector. 4. Confirm the components of your inducible expression vector.
High Background Expression (Leaky Expression) 1. 4-ED/Dox Contamination: The serum used in the cell culture medium may contain tetracycline (B611298) or its derivatives. 2. High Basal Activity of the Promoter: The minimal promoter in the Tet-responsive vector may have some basal activity in the absence of the inducer. 3. High Transactivator Expression: Overexpression of the rtTA protein can sometimes lead to nonspecific activation.1. Use tetracycline-free fetal bovine serum (FBS) for all experiments. 2. Consider using a Tet-On system with a tighter promoter or a system that includes a transcriptional repressor in the absence of the inducer. 3. If possible, use a cell line with a lower or titratable expression of the rtTA protein.
Cell Toxicity or Death 1. High 4-ED Concentration: Although generally less toxic than Doxycycline at high concentrations, excessive levels of 4-ED could still be detrimental to some cell lines.[6][7] 2. Toxicity of the Induced Gene Product: The protein you are expressing may be toxic to the cells.1. Perform a cytotoxicity assay to determine the optimal, non-toxic concentration range of 4-ED for your specific cell line (see Experimental Protocol 2). 2. Use a lower concentration of 4-ED to induce a lower level of gene expression. Confirm the toxicity of the gene product using a different expression system if possible.

Data Presentation

Table 1: Comparative Properties of this compound and Doxycycline
PropertyThis compound (4-ED)Doxycycline (Dox)Reference(s)
Mechanism of Action Binds to the reverse tetracycline transactivator (rtTA) to induce gene expression in Tet-On systems.Binds to the reverse tetracycline transactivator (rtTA) to induce gene expression in Tet-On systems.[1]
Antibiotic Activity None reported.Broad-spectrum antibiotic.[1][2]
Gene Induction Efficacy Similarly efficient to Doxycycline.High efficiency in Tet-inducible systems.[1][2]
Recommended Starting Concentration 10-100 ng/mL10-100 ng/mL[8][9]
Reported Cytotoxicity Generally considered less cytotoxic due to lack of antibiotic activity.Can exhibit cytotoxicity at higher concentrations, potentially through mitochondrial impairment.[3][6][7]
In Vivo Applicability Suitable for in vivo studies, avoids microbiome disruption.Can disrupt gut flora in animal models.[1][2]
Table 2: Example Dose-Response Data for Gene Induction

The following data is illustrative. Researchers must determine the optimal concentration for their specific experimental system.

Inducer Concentration (ng/mL)This compound (% Maximal Induction)Doxycycline (% Maximal Induction)
01 ± 0.51.2 ± 0.6
115 ± 2.118 ± 2.5
1055 ± 4.360 ± 5.1
5092 ± 3.895 ± 3.5
10099 ± 1.5100 ± 1.2
500100 ± 1.1100 ± 1.0
EC50 (ng/mL) ~12 ~11

Experimental Protocols

Experimental Protocol 1: Determining the Optimal this compound Concentration for Gene Induction (Dose-Response Curve)

Objective: To determine the concentration of 4-ED that yields maximal induction of the gene of interest with minimal off-target effects.

Materials:

  • Tet-On inducible cell line expressing your gene of interest (GOI)

  • Complete cell culture medium (with tetracycline-free FBS)

  • This compound (4-ED) stock solution (e.g., 1 mg/mL in sterile water or ethanol, stored at -20°C)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Reagents for downstream analysis (e.g., qPCR, Western blot, fluorescence microscopy)

Procedure:

  • Cell Seeding: Seed your Tet-On inducible cells in a multi-well plate at a density that will not lead to over-confluence during the experiment.

  • Preparation of 4-ED Dilutions: Prepare a serial dilution of the 4-ED stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200, 500, 1000 ng/mL).

  • Induction: The following day, replace the existing medium with the medium containing the different concentrations of 4-ED. Include a "no 4-ED" control.

  • Incubation: Incubate the cells for a predetermined time sufficient for GOI expression (typically 24-48 hours).

  • Analysis: Harvest the cells and analyze the expression level of your GOI using a suitable method:

    • mRNA level: Quantitative real-time PCR (qPCR).

    • Protein level: Western blot, ELISA, or flow cytometry (if the protein is tagged with a fluorescent marker).

    • Functional assay: If the GOI has a measurable activity.

  • Data Interpretation: Plot the gene expression level against the 4-ED concentration to generate a dose-response curve. The optimal concentration is typically the lowest concentration that gives the maximal induction.

Experimental Protocol 2: Assessing the Cytotoxicity of this compound

Objective: To determine the concentration range of 4-ED that is non-toxic to the host cell line.

Materials:

  • Host cell line (without the Tet-On system)

  • Complete cell culture medium (with tetracycline-free FBS)

  • This compound (4-ED) stock solution

  • Multi-well plates (e.g., 96-well)

  • Cell viability assay kit (e.g., MTT, XTT, or a live/dead cell staining kit)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a consistent density.

  • Treatment: The next day, treat the cells with a range of 4-ED concentrations, similar to the dose-response experiment. Include a "no 4-ED" control and a "vehicle" control if 4-ED is dissolved in a solvent like ethanol.

  • Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each 4-ED concentration relative to the untreated control. Plot cell viability against the 4-ED concentration to determine the cytotoxic concentration 50 (CC50), which is the concentration that causes 50% cell death. The optimal working concentration of 4-ED should be well below its CC50 value.

Mandatory Visualizations

TetOnSignalingPathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4ED This compound rtTA_inactive rtTA (inactive) 4ED->rtTA_inactive Enters cell rtTA_active rtTA (active) rtTA_inactive->rtTA_active Binding of 4-ED TRE Tetracycline Response Element (TRE) rtTA_active->TRE Binds to TRE GOI Gene of Interest (GOI) rtTA_active->GOI Activates Transcription mRNA mRNA GOI->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: The Tet-On inducible system signaling pathway.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Tet-On Cells induce Induce with 4-ED (Dose-Response) seed_cells->induce prep_4ed Prepare 4-ED Dilutions prep_4ed->induce incubate Incubate (24-48h) induce->incubate harvest Harvest Cells incubate->harvest measure Measure Gene Expression (qPCR, Western, etc.) harvest->measure plot Plot Dose-Response Curve measure->plot determine_optimal Determine Optimal Concentration plot->determine_optimal

Caption: Workflow for optimizing 4-ED concentration.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the recommended storage conditions, stability, and handling of 4-Epidoxycycline powder and its solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the 4-epimer and a primary degradation product of the antibiotic doxycycline (B596269).[1] It is often used as a reference standard in impurity profiling and stability studies of doxycycline.

Q2: What are the recommended storage conditions for this compound powder?

A2: For long-term storage, this compound powder should be stored at -20°C.[2] Some suppliers also indicate storage at 2-8°C is acceptable for long-term storage.[3] The solid form is generally stable for at least two years when stored correctly.[2]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is slightly soluble in methanol (B129727) and DMSO.[2] A general protocol for preparing stock solutions is provided in the "Experimental Protocols" section below. It is recommended to prepare fresh solutions for use. If storage of a stock solution is necessary, it should be aliquoted into small, single-use volumes and stored at -20°C or lower, protected from light.

Q4: How stable are this compound solutions?

A4: The stability of this compound in solution is influenced by several factors, including the solvent, pH, temperature, and exposure to light. Tetracyclines, in general, are susceptible to epimerization and degradation in solution, especially under acidic conditions (pH < 4) and when exposed to heat and light.[1][4] For doxycycline, maintaining a pH between 4.5 and 7.5 can slow the rate of degradation.[1]

Q5: My this compound solution has changed color. Can I still use it?

A5: A change in color, such as yellowing, often indicates degradation of tetracycline (B611298) compounds. It is generally not recommended to use a solution that has visibly changed color, as the concentration of the active compound may have decreased, and degradation products with potentially different biological activities may be present.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh solutions for each experiment. If using a stored stock solution, perform a quick purity check using a suitable analytical method like HPLC. Ensure proper storage conditions (frozen, protected from light).
Low solubility observed Incorrect solvent or concentration.Refer to solubility data. This compound is slightly soluble in methanol and DMSO.[2] Sonication may aid in dissolution.
Precipitate forms in the solution upon storage Poor stability of the compound in the chosen solvent or storage conditions.Prepare fresh solutions. If storage is necessary, consider using a different solvent system or adjusting the pH. For aqueous solutions, the use of co-solvents like propylene (B89431) glycol and ethanol (B145695) has been shown to improve the stability of doxycycline.[5]
Rapid degradation of the compound in an aqueous solution Inappropriate pH, exposure to light, or elevated temperature.Adjust the pH of the solution to a more neutral range (e.g., 5.2-5.8 for doxycycline) to improve stability.[1] Always protect solutions from light by using amber vials or wrapping containers in foil. Store aqueous solutions at 2-8°C for short-term use and frozen for longer-term storage. Acidifying water to pH 2.6 has been shown to stabilize doxycycline in water for up to 14 days at room temperature.[6]

Storage and Stability Data

The following table summarizes the recommended storage conditions and stability information for this compound.

Form Storage Temperature Solvent Stability & Notes
Powder -20°C (long-term)[2]N/AStable for ≥ 2 years.[2]
2-8°CN/ASuitable for long-term storage.[3]
Solution -20°CDMSO, MethanolRecommended for storing stock solutions to minimize degradation. Aliquot to avoid repeated freeze-thaw cycles. Protect from light.
2-8°CAqueous buffers, cell culture mediaShort-term storage only (days). Stability is pH-dependent; a neutral pH range is generally preferred. Protect from light.
Room TemperatureVariousNot recommended for storage due to accelerated degradation.

Experimental Protocols

Protocol for Reconstitution of this compound Powder
  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the desired volume of a suitable solvent (e.g., methanol or DMSO) to the vial to achieve the target concentration.

  • Dissolution: Vortex the vial until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Sterilization (if required): If the solution is for use in cell culture, filter-sterilize it through a 0.22 µm syringe filter compatible with the solvent used.

  • Storage: Use the solution immediately or aliquot it into sterile, light-protected tubes for storage at -20°C.

Protocol for a Basic Stability Study of a this compound Solution
  • Solution Preparation: Prepare a solution of this compound in the desired solvent and concentration.

  • Initial Analysis: Immediately after preparation (t=0), analyze the solution using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial concentration and purity.

  • Storage Conditions: Aliquot the solution into several vials and store them under the desired conditions (e.g., different temperatures, light exposures).

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove a vial from each storage condition and analyze it using the same HPLC method.

  • Data Analysis: Compare the concentration and purity of the stored samples to the initial (t=0) sample to determine the rate of degradation and the formation of any new impurities.

Workflow and Decision Making

G A Start: this compound Powder B Long-term Storage? A->B C Store at -20°C or 2-8°C in a tightly sealed, light-resistant container. B->C Yes D Prepare Solution B->D No E Immediate Use? D->E F Use in Experiment E->F Yes G Short-term Storage? E->G No H Store at 2-8°C, protected from light. G->H Yes I Long-term Solution Storage? G->I No H->F J Aliquot and store at -20°C, protected from light. I->J Yes K Discard after recommended period or if signs of degradation appear. I->K No J->F

Caption: Decision tree for handling and storing this compound.

References

Technical Support Center: Doxycycline Stability in Medicated Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of doxycycline (B596269) in animal feed. The primary focus is on understanding and minimizing the formation of its main degradation product, 4-epidoxycycline (B601463), to ensure the therapeutic efficacy of the medicated feed.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in animal feed?

A1: this compound is the C4-epimer of doxycycline, a common degradation product that forms when doxycycline is exposed to certain conditions.[1][2] Its presence in medicated feed is a concern because it has significantly lower antimicrobial activity than the parent doxycycline compound.[2] Therefore, high levels of this compound indicate a loss of potency of the active ingredient, which can lead to reduced therapeutic efficacy in animals.

Q2: What are the primary factors that lead to the degradation of doxycycline into this compound?

A2: The conversion of doxycycline to this compound (epimerization) is primarily influenced by factors such as heat, pH, and humidity.[2] The process can be accelerated during feed manufacturing (e.g., pelleting, which involves heat and moisture) and during storage.[2][3] Tetracyclines in general exhibit poor stability in animal feeds and can undergo extensive degradation.[2]

Q3: How does storage temperature affect the stability of doxycycline in feed?

A3: High storage temperatures significantly accelerate the degradation of doxycycline. Studies have shown that while doxycycline is relatively stable at refrigerated (4°C) and room temperatures, its concentration can decrease dramatically at elevated temperatures (e.g., 70°C).[2][3] Drying of the feed has been noted as a major cause of doxycycline concentration decline.[3][4][5]

Q4: Are there regulatory guidelines for the levels of this compound in animal tissues?

A4: Yes, regulatory bodies like the European Commission have established Maximum Residue Limits (MRLs) for doxycycline in food products from animals. For poultry, the MRL in muscle is 100 µg/kg, in liver and skin/fat it is 300 µg/kg, and in kidney, it is 600 µg/kg.[6] Importantly, the quantification of doxycycline residues for regulatory purposes often requires determining only the parent compound, not the sum of the parent drug and its 4-epimer, which is a requirement for some other tetracyclines.[6]

Q5: Can the interaction with feed components affect doxycycline's availability?

A5: Yes, doxycycline can bind to components within the feed matrix. High non-specific binding of doxycycline (around 88%) to feed components has been observed in vitro, which could negatively impact its bioavailability.[7] Furthermore, certain minerals like calcium can chelate with tetracyclines, reducing their absorption. It is often recommended to avoid co-administration with dairy products or calcium supplements.[8]

Troubleshooting Guides

Problem 1: High levels of this compound detected in a new batch of medicated feed.

  • Possible Cause 1: Feed Manufacturing Process. The pelleting process, which often uses heat and steam, may have created conditions favorable for epimerization.

    • Troubleshooting Step: Review the manufacturing parameters with the feed mill. Inquire about the maximum temperature reached and the duration of the heat treatment. Compare different batches to see if process variations correlate with this compound levels.

  • Possible Cause 2: Raw Material Quality. The doxycycline hyclate or monohydrate used in the feed may have already contained significant levels of the epimer.

    • Troubleshooting Step: Request a certificate of analysis for the doxycycline raw material used. If possible, send a sample of the raw material for independent HPLC analysis to quantify doxycycline and this compound levels.

  • Possible Cause 3: Feed Formulation. Certain ingredients or the pH of the feed matrix could be accelerating degradation.

    • Troubleshooting Step: Analyze the composition of the feed. High moisture content or a pH that favors epimerization could be contributing factors. Consider small-scale stability studies with different formulations.

Problem 2: Inconsistent therapeutic outcomes despite using the correct dosage of doxycycline in feed.

  • Possible Cause 1: Doxycycline Degradation. The feed may have degraded during storage, leading to a lower-than-expected dose of active doxycycline being delivered to the animals.

    • Troubleshooting Step: Collect samples of the feed as administered to the animals and send them for HPLC analysis to determine the current concentrations of both doxycycline and this compound. Compare these results with the initial specifications.

  • Possible Cause 2: Poor Bioavailability. Doxycycline may be binding to components in the feed, reducing its absorption in the gastrointestinal tract.[7]

    • Troubleshooting Step: Conduct a pilot pharmacokinetic study. Measure plasma concentrations of doxycycline in a small group of animals after consumption of the medicated feed to determine if systemic exposure is adequate.[1][9][10]

  • Possible Cause 3: Inaccurate Dosing. The calculation for incorporating the drug into the feed might be incorrect, or the mixing process may not be uniform.

    • Troubleshooting Step: Verify all calculations for the amount of doxycycline added per ton of feed. Take multiple samples from different parts of the feed batch to test for homogeneity.

Data & Experimental Protocols

Data Presentation

Table 1: Factors Influencing Doxycycline Stability and Degradation

FactorEffect on DoxycyclineKey ConsiderationsSource
Temperature High temperatures accelerate degradation to metacycline and 6-epidoxycycline.Drying of feed during manufacturing is a critical point of loss. Storage at elevated temperatures (e.g., 70°C) causes significant degradation.[2][3][4]
pH Epimerization is pH-dependent. Acidic conditions (e.g., pH 2.5) can be used in extraction buffers.The pH of the feed matrix itself can influence the rate of degradation during storage.[2]
Humidity/Moisture High humidity contributes to degradation.Proper drying of feed post-pelleting and storage in low-humidity environments is crucial.[2]
Light Tetracyclines are generally considered light-sensitive.While studies show storage in tinted vs. untinted water bottles had minimal effect, protection from light is a standard precaution.[11]
Feed Matrix High non-specific binding (chelation) with feed components can occur, potentially reducing bioavailability.The presence of divalent cations (e.g., Ca2+, Mg2+) can sequester doxycycline.[7]

Table 2: Example Quantification Limits for Doxycycline and this compound Analysis

MatrixAnalyteQuantification Limit (µg/kg)Analytical MethodSource
Kidney & LiverDoxycycline50HPLC with Fluorescence Detection[1]
Kidney & LiverThis compound100HPLC with Fluorescence Detection[1]
Skin & FatDoxycycline20HPLC with Fluorescence Detection[1]
Skin & FatThis compound50HPLC with Fluorescence Detection[1]
MuscleDoxycycline10HPLC with Fluorescence Detection[1]
MuscleThis compound50HPLC with Fluorescence Detection[1]
Experimental Protocols

Protocol 1: HPLC Analysis of Doxycycline and this compound in Animal Feed

This protocol provides a general framework for the quantification of doxycycline and its epimer in medicated feed samples.

  • Objective: To accurately quantify the concentration of doxycycline and this compound in a sample of medicated animal feed.

  • Materials:

    • HPLC system with UV or Fluorescence detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

    • Doxycycline and this compound analytical standards.

    • McIlvaine buffer or similar acidic extraction buffer (e.g., Na2EDTA-McIlvaine buffer, pH 4).[12]

    • Acetonitrile (B52724), Methanol (B129727) (HPLC grade).

    • Solid Phase Extraction (SPE) cartridges (C18).

    • Grinder, horizontal shaker, centrifuge.

  • Procedure:

    • Sample Preparation: Grind the feed sample to a fine, homogenous powder.

    • Extraction:

      • Weigh a precise amount of the ground feed (e.g., 4-5 grams) into a centrifuge tube.

      • Add a known volume of acidic extraction buffer (e.g., 20 mL).

      • Shake vigorously on a horizontal shaker for 20-30 minutes.

      • Centrifuge at ~3,500 x g for 15 minutes to separate the solid matrix.[13]

    • Clean-up (SPE):

      • Condition a C18 SPE cartridge with methanol followed by HPLC-grade water.

      • Load the supernatant from the extraction step onto the cartridge.

      • Wash the cartridge to remove interfering substances.

      • Elute the tetracyclines with an appropriate solvent (e.g., methanol).

    • Analysis:

      • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase.

      • Inject the sample into the HPLC system.

      • Use a mobile phase suitable for separating doxycycline from its epimer, such as a gradient of acetonitrile and water with an acid modifier (e.g., formic acid).[11]

      • Set the detector to the appropriate wavelength (e.g., 350 nm for UV detection).[2]

    • Quantification: Prepare a calibration curve using the analytical standards of doxycycline and this compound. Calculate the concentration in the feed sample based on the peak areas from the chromatogram.

Visualizations

Doxycycline_Degradation_Pathway Doxy Doxycycline (Active) EpiDoxy This compound (Inactive Epimer) Doxy->EpiDoxy Epimerization Conditions Adverse Conditions Conditions->Doxy Conditions->EpiDoxy Factors Contributing Factors: - Heat (Pelleting, Storage) - High Humidity - Unfavorable pH Factors->Conditions Lead to

Caption: Factors leading to the degradation of Doxycycline.

Troubleshooting_Workflow start Problem: High this compound in Feed check_mfg Step 1: Review Feed Manufacturing Process start->check_mfg mfg_ok Process OK? check_mfg->mfg_ok check_raw Step 2: Analyze Doxycycline Raw Material raw_ok Raw Material OK? check_raw->raw_ok check_storage Step 3: Evaluate Feed Storage Conditions storage_ok Storage OK? check_storage->storage_ok mfg_ok->check_raw Yes adjust_mfg Action: Adjust Temp/Moisture Parameters mfg_ok->adjust_mfg No raw_ok->check_storage Yes reject_raw Action: Reject Raw Material Batch raw_ok->reject_raw No improve_storage Action: Implement Climate- Controlled Storage storage_ok->improve_storage No end_node Problem Resolved storage_ok->end_node Yes adjust_mfg->end_node reject_raw->end_node improve_storage->end_node

Caption: Workflow for troubleshooting high this compound levels.

References

Troubleshooting leaky expression in Tet systems with 4-Epidoxycycline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing tetracycline-inducible (Tet) expression systems. Here, you will find answers to frequently asked questions (FAQs) and detailed troubleshooting strategies to address common issues, particularly leaky expression, when using inducers like 4-Epidoxycycline.

Frequently Asked Questions (FAQs)

Q1: What is leaky expression in a Tet-On system?

Leaky expression, or basal expression, is the transcription of the target gene in the absence of the inducer (e.g., doxycycline (B596269) or its analogs).[1][2] In an ideal Tet-On system, the gene of interest should only be expressed when the inducer is present. However, low-level, unintended expression can occur, which can be problematic, especially when expressing toxic genes or when precise temporal control is critical.[2]

Q2: What are the common causes of leaky expression?

Leaky expression in Tet systems can arise from several factors:

  • System Components: The inherent activity of the minimal promoter within the tetracycline (B611298) response element (TRE) is a primary cause.[3] First-generation Tet-On systems are known to have higher basal activity compared to newer versions.[1][2]

  • Inducer Issues: The most common issue is the presence of tetracycline or its derivatives in fetal bovine serum (FBS), which can inadvertently activate the system.[4]

  • Cell Line-Specific Effects: The integration site of the Tet-responsive construct within the host cell's genome can influence basal expression levels. Integration near an endogenous enhancer can lead to higher leakiness.

  • High Plasmid Copy Number: In transient transfection experiments, a high copy number of the TRE-containing plasmid can lead to increased background expression.[5]

Q3: What is this compound and how does it compare to Doxycycline?

This compound (4-ED) is a stereoisomer and hepatic metabolite of doxycycline.[6] A key advantage of 4-ED is that it lacks the antibiotic activity of doxycycline, which can be beneficial for in vivo studies by avoiding disturbances to the gut microbiome and the development of antibiotic resistance.[6] Studies have shown that 4-ED is as efficient as doxycycline in switching gene expression on and off in both in vitro and in vivo models.[6]

Troubleshooting Leaky Expression

Q4: My uninduced cells are showing expression of my gene of interest. What should I do first?

The first step is to determine the source of the leaky expression. A logical troubleshooting workflow can help pinpoint the issue.

Troubleshooting_Workflow start Leaky Expression Detected check_serum Test FBS for Tetracycline Contamination start->check_serum serum_contaminated Switch to Tetracycline-Free FBS check_serum->serum_contaminated Contaminated serum_ok Serum is Not Contaminated check_serum->serum_ok Not Contaminated optimize_inducer Optimize Inducer Concentration serum_ok->optimize_inducer inducer_optimized Titrate to Minimal Effective Dose optimize_inducer->inducer_optimized Concentration Too High inducer_ok Leakiness Persists optimize_inducer->inducer_ok Concentration is Optimal screen_clones Screen for Low-Leakiness Clonal Lines inducer_ok->screen_clones clone_screening_successful Select and Expand Low-Leakiness Clone screen_clones->clone_screening_successful Successful clone_screening_fails Leakiness Still an Issue screen_clones->clone_screening_fails Unsuccessful system_modification Consider System Modification (e.g., Tet-On 3G, tTS) clone_screening_fails->system_modification

A step-by-step workflow for troubleshooting leaky expression.
Q5: How can I test my fetal bovine serum for tetracycline contamination?

You can perform a functional test using a reporter cell line that is sensitive to tetracycline.

Experimental Protocol: Testing FBS for Tetracycline Contamination

This protocol utilizes a Tet-On cell line expressing a reporter gene, such as luciferase, to detect the presence of tetracycline or its analogs in FBS.

Materials:

  • Tet-On reporter cell line (e.g., U2-OS-Luc Tet-On Control Cell Line)

  • Standard cell culture medium

  • FBS lot to be tested

  • Tetracycline-free FBS (as a negative control)

  • Doxycycline (as a positive control)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Plating:

    • Culture the Tet-On reporter cell line in your standard medium supplemented with 10% tetracycline-free FBS for at least one passage before the assay.

    • Seed the cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Experimental Setup:

    • Prepare media with different FBS conditions:

      • Negative Control: Medium with 10% tetracycline-free FBS.

      • Positive Control: Medium with 10% tetracycline-free FBS and a known concentration of doxycycline (e.g., 100 ng/mL).

      • Test Condition: Medium with 10% of the FBS lot you are testing.

    • Replace the culture medium in the wells with the prepared media. Include several replicate wells for each condition.

  • Incubation:

    • Incubate the plate for 24-48 hours under standard cell culture conditions.

  • Luciferase Assay:

    • After incubation, perform a luciferase assay according to the manufacturer's instructions.[7]

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Calculate the average and standard deviation of the luminescence readings for each condition.

    • Compare the luminescence of the "Test Condition" to the "Negative Control." A significantly higher signal in the test wells indicates the presence of tetracycline contamination in your FBS lot.

Q6: I'm using tetracycline-free FBS, but still observe leaky expression. What's next?

If your FBS is not the issue, consider the following:

  • Optimize Inducer Concentration: Determine the minimal concentration of this compound or doxycycline that provides maximal induction with the lowest basal expression. High concentrations of the inducer are not always necessary and may contribute to background.[8]

  • Screen for Low-Leakiness Clones: If you have established a stable cell line, it is crucial to screen individual clones, as the integration site of the transgene can significantly impact basal expression.[9]

Experimental Protocol: Screening for Tightly Regulated Clones by Limiting Dilution and Luciferase Assay

This protocol describes how to isolate and screen single-cell clones to identify those with the lowest basal expression and highest induction of a luciferase reporter gene.

Materials:

  • Polyclonal stable Tet-On luciferase reporter cell line

  • Complete growth medium with appropriate selection antibiotic

  • Tetracycline-free FBS

  • Doxycycline or this compound

  • 96-well and 24-well tissue culture plates

  • Luciferase assay reagents

  • Luminometer

Procedure:

  • Limiting Dilution:

    • Trypsinize and resuspend your polyclonal cell line.

    • Perform a cell count.

    • Dilute the cells to a final concentration of 0.5-1 cell per 100 µL of medium.[10]

    • Dispense 100 µL of the cell suspension into each well of several 96-well plates. This statistical dilution increases the probability of obtaining wells with a single cell.[10]

  • Clonal Expansion:

    • Incubate the plates for 1-2 weeks, monitoring for colony formation.

    • Identify wells that contain a single colony and expand these clones into larger vessels (e.g., 24-well plates).

  • Screening for Basal and Induced Expression:

    • Once the clones have reached sufficient density in the 24-well plates, split each clone into two wells.

    • In one well for each clone, add medium without the inducer (basal condition).

    • In the second well, add medium with the optimal concentration of doxycycline or this compound (induced condition).

    • Incubate for 24-48 hours.

  • Luciferase Assay and Analysis:

    • Perform a luciferase assay on all wells.[7]

    • Calculate the fold induction for each clone (Induced Luminescence / Basal Luminescence).

    • Select the clones with the lowest basal luminescence and the highest fold induction for further experiments.

Q7: What if I still have leaky expression after screening clones?

If leakiness persists, you may need to modify your expression system.

  • Upgrade to a Newer Generation Tet System: Tet-On Advanced and Tet-On 3G systems have been engineered to have significantly lower basal expression and higher sensitivity to the inducer compared to the original Tet-On system.[3][11]

  • Use a Tighter Promoter: The PTRE3G promoter, found in Tet-On 3G systems, has mutations that reduce background expression by 5- to 20-fold compared to the PTight promoter.[11]

  • Incorporate a Transcriptional Silencer: Some advanced systems include a tetracycline-controlled transcriptional silencer (tTS) that actively represses transcription from the TRE in the absence of the inducer, further reducing leakiness.

Data and System Comparisons

Comparison of Tet-On Systems

Newer generations of the Tet-On system offer significantly reduced basal expression and increased sensitivity to doxycycline.

SystemKey FeaturesBasal ExpressionFold Induction
Original Tet-On rtTA transactivatorHigherUp to 1,000-fold[3]
Tet-On Advanced rtTA2S-M2 transactivator, PTight promoterLower than originalHigher than original
Tet-On 3G rtTA-V10 transactivator, PTRE3G promoterLowestUp to 25,000-fold[5]

Data compiled from multiple sources indicating general trends. Actual values are cell-type and context-dependent.

Inducer Concentration and Efficacy

Both doxycycline and this compound are effective inducers for Tet systems. The optimal concentration should be determined empirically for each cell line and experimental setup.

InducerIn Vitro Concentration RangeIn Vivo Administration (Mouse)Key Characteristic
Doxycycline 10 - 1000 ng/mL[8]7.5 mg/mL in drinking water[6]Standard inducer, antibiotic properties
This compound Similar to Doxycycline[6]7.5 mg/mL in drinking water; 10 mg/kg body weight (s.c.)[6]Lacks antibiotic activity[6]

System Mechanics and Logic

Tet-On System Mechanism

The Tet-On system is a binary system consisting of a regulatory plasmid and a response plasmid.

Tet_On_System cluster_no_dox No Inducer (System OFF) cluster_dox Inducer Present (System ON) rtTA_inactive rtTA (inactive) TRE_unbound TRE Promoter rtTA_inactive->TRE_unbound Cannot Bind Gene_off Gene of Interest (Not Transcribed) TRE_unbound->Gene_off No Transcription Dox 4-ED / Dox rtTA_active rtTA (active) Dox->rtTA_active Binds to rtTA TRE_bound TRE Promoter rtTA_active->TRE_bound Binds to TRE Gene_on Gene of Interest (Transcribed) TRE_bound->Gene_on Activates Transcription

Mechanism of the Tet-On inducible expression system.
Logic for Selecting Low-Leakiness Clones

Screening for and selecting the right clonal cell line is a critical step in minimizing leaky expression.

Clone_Selection_Logic start Start with Polyclonal Stable Cell Line limiting_dilution Perform Limiting Dilution to Isolate Single Cells start->limiting_dilution expand_clones Expand Single-Cell Colonies limiting_dilution->expand_clones screen_clones Screen Clones for Basal and Induced Reporter Expression expand_clones->screen_clones analyze_data Analyze Data: Low Basal vs. High Fold-Induction screen_clones->analyze_data low_basal_high_fold Ideal Clone: Low Basal & High Induction analyze_data->low_basal_high_fold high_basal Suboptimal Clone: High Basal Expression analyze_data->high_basal low_induction Suboptimal Clone: Low Fold Induction analyze_data->low_induction select_clone Select and Expand Ideal Clone low_basal_high_fold->select_clone discard_clone Discard Suboptimal Clones high_basal->discard_clone low_induction->discard_clone

Decision logic for selecting the optimal low-leakiness clone.

References

Technical Support Center: Stability of 4-Epidoxycycline in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of doxycycline (B596269), which leads to the formation of its primary epimer, 4-epidoxycycline (B601463), during long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in my studies?

A1: this compound is the C4-epimer of doxycycline. It is the primary degradation product of doxycycline, especially in solution.[1][2] The formation of this compound is a critical concern as it lacks the antibiotic activity of the parent compound and its presence indicates the degradation of doxycycline, compromising the integrity of your experimental results.[3][4]

Q2: What are the main factors that lead to the formation of this compound?

A2: The degradation of doxycycline into this compound is primarily influenced by several factors:

  • pH: Epimerization is significantly accelerated under acidic conditions, typically at a pH below 5.0.[2][5]

  • Temperature: Elevated temperatures increase the rate of degradation.[6][7]

  • Light: Exposure to light, particularly sunlight, can induce degradation.[2][8]

  • Moisture: The presence of water is a critical factor, as doxycycline is more susceptible to degradation in aqueous solutions.[2]

  • Solvent System: The choice of solvents and excipients in a formulation can significantly impact stability.[9]

Q3: How should I store my doxycycline samples to minimize the formation of this compound?

A3: For long-term stability and to minimize epimerization, solid doxycycline should be stored at -20°C.[3][10] If you are working with doxycycline solutions, it is recommended to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light.[11]

Q4: Can I use this compound as a substitute for doxycycline in gene expression systems?

A4: Yes, this compound can be used as an alternative to doxycycline for controlling gene expression in Tet-On and Tet-Off systems. A key advantage is that this compound lacks antibiotic activity, which can help avoid adverse side effects like intestinal inflammation and the selection of resistant bacteria in animal models.[3][4]

Troubleshooting Guide: Unexpected Formation of this compound

If you are detecting unacceptable levels of this compound in your samples, use the following guide to troubleshoot the potential causes.

Logical Troubleshooting Workflow

Troubleshooting Workflow for this compound Formation Troubleshooting this compound Formation start High this compound Detected check_storage Review Storage Conditions (Solid & Solution) start->check_storage check_solution_prep Examine Solution Preparation Protocol start->check_solution_prep check_experimental_cond Assess Experimental Conditions start->check_experimental_cond storage_temp Temperature? (-20°C for solid, 2-8°C for solution) check_storage->storage_temp solution_ph pH of Solution? (Maintain pH > 5.0 if possible) check_solution_prep->solution_ph exp_temp Elevated Experimental Temperature? check_experimental_cond->exp_temp storage_light Light Exposure? (Store in dark) storage_temp->storage_light Temp OK implement_changes Implement Corrective Actions: - Adjust storage/handling - Modify solution prep - Control experimental variables storage_temp->implement_changes Temp Not OK storage_light->check_solution_prep No Light Exposure storage_light->implement_changes Light Exposed solution_age Age of Solution? (Prepare fresh) solution_ph->solution_age pH OK solution_ph->implement_changes pH Not OK solution_age->check_experimental_cond Solution Fresh solution_age->implement_changes Solution Old exp_light Exposure to Light During Experiment? exp_temp->exp_light Temp OK exp_temp->implement_changes Temp High exp_light->implement_changes Light Exposed reanalyze Re-analyze Sample exp_light->reanalyze No Light Exposure implement_changes->reanalyze Doxycycline Degradation Pathway Doxycycline Doxycycline Epidoxycycline This compound Doxycycline->Epidoxycycline Epimerization (pH, Temp, Light) Metacycline Metacycline Doxycycline->Metacycline Oxidation Six_Epidoxycycline 6-Epidoxycycline Doxycycline->Six_Epidoxycycline Epimerization

References

Validation & Comparative

A Head-to-Head Comparison: 4-Epidoxycycline Versus Doxycycline for Inducible Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing tetracycline-inducible (Tet) gene expression systems, the choice of an inducing agent is critical for precise and reliable results. Doxycycline (B596269) has long been the gold standard; however, its antibiotic properties can introduce confounding variables. This guide provides an objective comparison of doxycycline and its derivative, 4-epidoxycycline (B601463), for controlling gene expression, supported by available experimental data.

This comparison reveals that this compound is a potent alternative to doxycycline, offering comparable efficiency in gene switching without the undesirable antibiotic effects. This makes it a particularly advantageous choice for in vivo studies and experiments sensitive to changes in cellular metabolism or gut microbiota.

Performance Comparison

While direct, side-by-side quantitative dose-response data from a single study is limited in the public domain, the available evidence indicates a high degree of similarity in the efficacy of this compound and doxycycline in regulating gene expression in both Tet-On and Tet-Off systems.[1] A key study by Eger et al. (2004) demonstrated that both compounds are "similarly efficient" in vitro and in vivo for switching on or off the expression of the HER2 oncogene.[1]

FeatureThis compoundDoxycyclineKey Findings & References
Gene Switching Efficiency Similarly efficient to doxycycline in both Tet-On and Tet-Off systems.[1]The standard and widely used inducer for Tet-inducible systems.Eger et al. (2004) demonstrated comparable efficiency in regulating HER2 expression both in cell culture and in a mouse tumor model.[1]
Antibiotic Activity Does not function as an antibiotic in mice.[1]Potent broad-spectrum antibiotic.The lack of antibiotic activity in this compound is a major advantage, preventing imbalances in intestinal flora and the selection of resistant bacteria.[1]
Off-Target Effects Suggested to have fewer off-target consequences on mitochondrial health.Can lead to mitonuclear protein imbalance and has a greater impact on genome-wide gene expression in yeast.A study in Saccharomyces cerevisiae using RNA-sequencing showed that doxycycline elicited a greater number of gene expression changes compared to this compound.[2]
In Vivo Application Effective in mouse models with no reported adverse side effects on gut flora.[1]Effective, but its antibiotic activity can cause diarrhea and colitis in animal models.[1]Eger et al. (2004) successfully used this compound in drinking water and via subcutaneous injection to achieve tumor remission in a conditional mouse model.[1]

Signaling Pathways and Experimental Workflows

The tetracycline-inducible systems, both Tet-On and Tet-Off, rely on the interaction between the tetracycline (B611298) repressor protein (TetR) and the tetracycline operator (tetO) sequences. Doxycycline and this compound function as allosteric effectors that modulate the binding of the transactivator protein (tTA or rtTA) to the tetO sequences within the promoter of the gene of interest.

Tetracycline-Off (Tet-Off) System

In the Tet-Off system, the tetracycline-controlled transactivator (tTA), a fusion of TetR and the VP16 activation domain, binds to the tetO sequences in the absence of an inducer, thereby activating gene expression. When doxycycline or this compound is introduced, it binds to tTA, causing a conformational change that prevents it from binding to tetO, thus turning gene expression off.

Tet_Off_System cluster_0 Gene Expression ON (No Inducer) cluster_1 Gene Expression OFF (With Inducer) tTA tTA tetO tetO tTA->tetO Binds Gene_of_Interest_On Gene of Interest tetO->Gene_of_Interest_On Activates Transcription Inducer_Off Doxycycline or This compound tTA_Inactive tTA-Inducer Complex Inducer_Off->tTA_Inactive Binds to tTA tetO_Off tetO Gene_of_Interest_Off Gene of Interest tetO_Off->Gene_of_Interest_Off Transcription Blocked

Tet-Off System Mechanism
Tetracycline-On (Tet-On) System

Conversely, the Tet-On system utilizes a reverse tetracycline-controlled transactivator (rtTA). The rtTA can only bind to the tetO sequences in the presence of an inducer like doxycycline or this compound. This binding event then initiates the transcription of the target gene.

Tet_On_System cluster_0 Gene Expression OFF (No Inducer) cluster_1 Gene Expression ON (With Inducer) rtTA rtTA tetO_Off tetO Gene_of_Interest_Off Gene of Interest tetO_Off->Gene_of_Interest_Off No Transcription Inducer_On Doxycycline or This compound rtTA_Active rtTA-Inducer Complex Inducer_On->rtTA_Active Binds to rtTA tetO_On tetO rtTA_Active->tetO_On Binds Gene_of_Interest_On Gene of Interest tetO_On->Gene_of_Interest_On Activates Transcription

Tet-On System Mechanism

Experimental Protocols

The following are generalized protocols for inducing gene expression using doxycycline in mammalian cell culture. Given the similar efficacy, these protocols can be adapted for this compound, though optimal concentrations may need to be determined empirically for specific cell lines and experimental setups.

Protocol 1: Induction of Gene Expression in Mammalian Cells

Materials:

  • Mammalian cell line stably expressing the Tet-On or Tet-Off system components and the gene of interest under the control of a tetracycline-responsive promoter.

  • Complete cell culture medium.

  • Doxycycline or this compound stock solution (e.g., 1 mg/mL in sterile water or ethanol, stored at -20°C).

  • Phosphate-buffered saline (PBS).

  • 6-well plates or other appropriate culture vessels.

Procedure:

  • Cell Seeding:

    • One day prior to induction, seed the cells in 6-well plates at a density that will allow them to be in the exponential growth phase (typically 50-70% confluency) at the time of induction.

  • Preparation of Induction Medium:

    • On the day of induction, thaw the doxycycline or this compound stock solution.

    • Prepare a series of working concentrations by diluting the stock solution in complete cell culture medium. For a typical dose-response experiment, concentrations ranging from 1 ng/mL to 1000 ng/mL are recommended.

  • Induction:

    • Aspirate the existing medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared induction medium with the desired concentration of doxycycline or this compound to each well. Include a negative control well with medium containing no inducer.

    • For Tet-Off systems, replace the medium with fresh medium lacking the inducer to switch on gene expression.

  • Incubation:

    • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired induction period (typically 24-48 hours).

  • Analysis of Gene Expression:

    • Following incubation, harvest the cells for downstream analysis of gene or protein expression (e.g., qRT-PCR, Western blot, or reporter assay).

Protocol 2: Western Blot Analysis of Induced Protein Expression

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • Transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the protein of interest.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis:

    • After the induction period, place the culture plates on ice.

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein samples to the same concentration with lysis buffer and loading dye.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

Conclusion

For researchers utilizing tetracycline-inducible systems, this compound presents a compelling alternative to doxycycline. Its comparable efficiency in gene regulation, coupled with the significant advantage of lacking antibiotic activity, minimizes the risk of confounding experimental variables, particularly in sensitive in vivo models and studies focused on metabolism and the microbiome. While further quantitative head-to-head comparisons are warranted, the current evidence strongly supports the consideration of this compound for precise and reliable control of gene expression.

References

Comparative Efficacy of 4-Epidoxycycline and Anhydrotetracycline in Tetracycline-Inducible Gene Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-Epidoxycycline and anhydrotetracycline (B590944), two key effector molecules used in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems. The following sections present their mechanisms of action, a summary of their comparative efficacy based on available data, and detailed experimental protocols for their application.

Mechanism of Action: Regulation of Gene Expression

Both this compound and anhydrotetracycline function by binding to the tetracycline (B611298) repressor protein (TetR) or its reverse mutant (rtTA), thereby controlling the expression of a target gene linked to a tetracycline response element (TRE).

In the Tet-Off system , the tetracycline-controlled transactivator (tTA), a fusion of TetR and the VP16 activation domain, binds to the TRE in the absence of an effector molecule, leading to gene expression. When this compound or anhydrotetracycline is introduced, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning gene expression off.

Conversely, in the Tet-On system , the reverse tetracycline-controlled transactivator (rtTA) can only bind to the TRE and activate gene expression in the presence of an effector molecule like this compound or anhydrotetracycline.

Tet_Systems cluster_TetOff Tet-Off System cluster_TetOn Tet-On System tTA_protein tTA Protein TRE_Off TRE tTA_protein->TRE_Off Binds (No Effector) Gene_Off Target Gene TRE_Off->Gene_Off Activates Transcription Effector_Off This compound or Anhydrotetracycline Effector_Off->tTA_protein Binds & Inactivates rtTA_protein rtTA Protein TRE_On TRE rtTA_protein->TRE_On Binds (With Effector) Gene_On Target Gene TRE_On->Gene_On Activates Transcription Effector_On This compound or Anhydrotetracycline Effector_On->rtTA_protein Binds & Activates

Diagram 1: Mechanism of Tet-On and Tet-Off Systems.

Comparative Efficacy

Anhydrotetracycline is a highly potent effector in tetracycline-inducible systems. It has been shown to be more effective than tetracycline in inactivating the tTA protein, completely abolishing luciferase reporter gene activity at concentrations as low as 3 ng/mL.[1] Its cytotoxic concentration is reported to be over a thousand times higher than its effective concentration for gene regulation.[1]

This compound , a metabolite of doxycycline (B596269), is a noteworthy alternative due to its lack of antibiotic activity in mice.[2][3] This is a significant advantage as it avoids the potential for disrupting the intestinal flora, a common side effect of tetracycline and its derivatives.[2][3] Studies have demonstrated that this compound is "similarly efficient" to both doxycycline and anhydrotetracycline in regulating gene expression both in vitro and in vivo.[2][3]

A key in vivo study directly compared the efficacy of this compound and anhydrotetracycline in a conditional mouse model of HER2-dependent tumor growth.[2][3] Both compounds were found to be equally effective in downregulating HER2 expression, leading to a tumor remission of over 95% within 7 days.[2][3]

Quantitative Data Summary

CompoundParameterValueOrganism/SystemReference
Anhydrotetracycline Effective Concentration (tTA inactivation)3 ng/mLHeLa cells[1]
In vivo Efficacy (Tumor Remission)>95%Mouse model[2][3]
In vivo Dose10 mg/kg, s.c.Mouse model[2][3]
This compound In vivo Efficacy (Tumor Remission)>95%Mouse model[2][3]
In vivo Dose7.5 mg/mL in drinking water or 10 mg/kg, s.c.Mouse model[2][3]
Antibiotic ActivityNone reported in miceMouse model[2][3]

Detailed Experimental Protocols

The following are representative protocols for in vitro and in vivo studies to compare the efficacy of this compound and anhydrotetracycline.

In Vitro Comparative Efficacy using a Luciferase Reporter Assay

This protocol outlines a method to determine and compare the dose-response of this compound and anhydrotetracycline in a Tet-On inducible system using a luciferase reporter.

InVitro_Workflow cluster_workflow In Vitro Comparative Efficacy Workflow A 1. Cell Seeding Seed cells stably expressing the Tet-On system and a TRE-luciferase reporter in a 96-well plate. B 2. Compound Preparation Prepare serial dilutions of This compound and Anhydrotetracycline. A->B C 3. Cell Treatment Add the compound dilutions to the cells and incubate for 24-48 hours. B->C D 4. Cell Lysis Lyse the cells to release the luciferase enzyme. C->D E 5. Luciferase Assay Add luciferase substrate and measure luminescence using a luminometer. D->E F 6. Data Analysis Plot dose-response curves and calculate EC50 values for each compound. E->F

Diagram 2: In Vitro Efficacy Workflow.

Materials:

  • Mammalian cell line stably expressing the Tet-On system (rtTA) and a luciferase reporter gene under the control of a TRE promoter.

  • This compound and Anhydrotetracycline hydrochloride.

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Luciferase assay reagent kit.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • Compound Preparation:

    • Prepare stock solutions of this compound and anhydrotetracycline in a suitable solvent (e.g., sterile water or ethanol).

    • Perform serial dilutions of each compound in cell culture medium to achieve a range of concentrations for the dose-response curve.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with solvent only).

    • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis:

    • Remove the medium from the wells and wash the cells once with phosphate-buffered saline (PBS).

    • Add the appropriate volume of cell lysis buffer (as per the luciferase assay kit manufacturer's instructions) to each well.

    • Incubate at room temperature for 15 minutes with gentle shaking to ensure complete lysis.

  • Luciferase Assay:

    • Prepare the luciferase assay reagent according to the manufacturer's protocol.

    • Add the luciferase assay reagent to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the luminescence values to a control (e.g., untreated cells or a positive control).

    • Plot the normalized luminescence values against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

In Vivo Comparative Efficacy in a Xenograft Mouse Model

This protocol is based on the study by Eger et al. (2004) and describes a method to compare the in vivo efficacy of this compound and anhydrotetracycline in a tumor xenograft model with a Tet-Off system.[2]

Materials:

  • Immunocompromised mice (e.g., nude mice).

  • Tumor cell line engineered to express an oncogene (e.g., HER2) under the control of a Tet-Off system.

  • This compound and anhydrotetracycline.

  • Sterile PBS or other suitable vehicle for injection.

  • Drinking water bottles.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Cell Implantation:

    • Inject the tumor cells subcutaneously into the flanks of the mice.

    • Allow the tumors to grow to a palpable size (e.g., approximately 1.6 cm³).

  • Compound Administration:

    • Group 1 (this compound in drinking water): Dissolve this compound in the drinking water at a concentration of 7.5 mg/mL.

    • Group 2 (this compound by subcutaneous injection): Prepare a solution of this compound in a suitable vehicle and administer it subcutaneously at a dose of 10 mg/kg body weight daily.

    • Group 3 (Anhydrotetracycline by subcutaneous injection): Prepare a solution of anhydrotetracycline in a suitable vehicle and administer it subcutaneously at a dose of 10 mg/kg body weight daily.

    • Group 4 (Control): Administer the vehicle only.

  • Tumor Measurement:

    • Measure the tumor volume using calipers every other day for the duration of the study (e.g., 7 days).

    • Tumor volume can be calculated using the formula: (length x width²) / 2.

  • Data Analysis:

    • Calculate the percentage of tumor regression for each group compared to the initial tumor volume.

    • Statistically compare the tumor regression between the different treatment groups.

Conclusion

Both this compound and anhydrotetracycline are highly effective inducers for tetracycline-controlled gene expression systems. Anhydrotetracycline is a well-characterized and potent effector. This compound offers a significant advantage by lacking antibiotic activity, which can prevent off-target effects on the microbiome in in vivo studies. The choice between these two compounds will depend on the specific requirements of the experiment, with this compound being a particularly strong candidate for long-term in vivo studies where antibiotic effects are a concern.

References

A Comparative Guide to Genome-Wide Expression: 4-Epidoxycycline vs. Doxycycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the genome-wide expression effects of 4-Epidoxycycline (B601463) and its parent compound, Doxycycline (B596269). The aim is to offer objective, data-supported insights for researchers utilizing tetracycline-inducible gene expression systems, enabling more informed decisions in experimental design and interpretation of results. While direct comparative genome-wide data in mammalian cells is limited, this guide leverages a key study in Saccharomyces cerevisiae and extensive data on the off-target effects of doxycycline in mammalian systems to draw relevant comparisons.

Executive Summary

Doxycycline is a cornerstone of inducible gene expression systems (Tet-On/Tet-Off) but is known to have off-target effects on host cell gene expression, primarily due to its antibiotic activity and impact on mitochondrial function.[1] this compound, a hepatic metabolite of doxycycline, has been shown to be as efficient as doxycycline in regulating gene expression in these systems.[2][3] Crucially, it lacks the antibiotic properties of doxycycline, suggesting it may be a superior alternative with fewer confounding off-target effects.[2] A comparative genome-wide study in yeast demonstrates that while both compounds alter gene expression, doxycycline elicits a greater number of transcriptional changes.[4][5]

Data Presentation: Comparative Genome-Wide Expression Analysis

The most direct comparative genome-wide expression data currently available comes from a study in Saccharomyces cerevisiae. This study provides a valuable framework for understanding the potential off-target transcriptional effects of these compounds.

Table 1: Differentially Expressed Genes in S. cerevisiae following treatment with Doxycycline and this compound [4]

Treatment (1.5 µg/mL)Total Differentially Expressed GenesUpregulated GenesDownregulated Genes
Doxycycline832756
This compound583820

Key Findings from Gene Ontology (GO) Enrichment Analysis[4]

  • Doxycycline: Differentially expressed genes were significantly enriched in biological processes related to DNA replication and repair , including cellular response to DNA damage stimulus, double-strand break repair, and cell cycle processes.

  • This compound: Gene ontology analysis revealed enrichment in biological processes associated with the catabolism of arginine and the metabolism of fructose (B13574) and glucose .

These findings in yeast suggest that doxycycline has a more pronounced impact on core cellular processes related to genome integrity, while this compound's effects are more targeted towards specific metabolic pathways.

Off-Target Effects of Doxycycline in Mammalian Cells

Numerous studies have documented the off-target effects of doxycycline in various mammalian cell lines. These effects are critical considerations for researchers using Tet-inducible systems.

Table 2: Summary of Doxycycline-Induced Off-Target Effects in Mammalian Cells

Cellular ProcessObserved EffectsCell Line/System
Gene Expression Altered expression of 1,549 transcripts at 3 days and 2,643 at 6 days.[6]mIMCD3 Renal Epithelial Cells
Downregulation of signaling pathways (ERK, cAMP, Notch) associated with proliferation and differentiation.[6]mIMCD3 Renal Epithelial Cells
Metabolism Shift towards a more glycolytic phenotype.[7]Human cell lines
Impaired mitochondrial function.[1]Mammalian cells
Cell Proliferation Reduced proliferation rate.[7]Human cell lines
Downregulation of genes associated with cell cycle progression.[6]mIMCD3 Renal Epithelial Cells

Experimental Protocols

Genome-wide Expression Analysis in Saccharomyces cerevisiae[4]
  • Yeast Strain and Growth Conditions: The study utilized a standard laboratory strain of S. cerevisiae. Cultures were grown to mid-exponential phase in YPD medium.

  • Treatment: Replicate cultures were treated with 1.5 µg/mL of either doxycycline or this compound until the optical density at 600 nm (OD600) reached between 0.6 and 0.8.

  • RNA Extraction and Sequencing: Total RNA was extracted from pelleted cells. RNA sequencing (RNA-seq) was performed to profile the transcriptome of each sample.

  • Data Analysis: The bioinformatics pipeline included quality control of raw sequencing reads, mapping to the reference genome, and differential gene expression analysis to identify genes with statistically significant changes in expression in response to each treatment compared to a vehicle control. Gene Ontology (GO) enrichment analysis was then performed on the lists of differentially expressed genes.

Analysis of Doxycycline's Effects in mIMCD3 Mammalian Cells[6]
  • Cell Culture: Mouse inner medullary collecting duct 3 (mIMCD3) cells were grown on permeable filter supports to confluence.

  • Treatment: Cells were treated with doxycycline (2 µg/mL) or a vehicle (DMSO) for 3 or 6 days, with the medium and treatment being refreshed daily.

  • RNA Sequencing: Genome-wide transcriptome profiles were assessed using RNA-Seq.

  • Data Analysis: Differential expression analysis was performed to compare the transcriptomes of doxycycline-treated and vehicle-treated cells at each time point.

Visualizing the Mechanisms and Workflows

Mechanism of Action in Tet-Inducible Systems

cluster_Tet_On Tet-On System Doxy_or_4ED Doxycycline or This compound rtTA rtTA (reverse tetracycline transactivator) Doxy_or_4ED->rtTA Binds to TRE TRE (Tetracycline Response Element) rtTA->TRE Binds to Gene_of_Interest Gene of Interest TRE->Gene_of_Interest Activates Expression Gene Expression Gene_of_Interest->Expression cluster_workflow Comparative Transcriptomics Workflow Cell_Culture Yeast or Mammalian Cell Culture Treatment Treatment Groups: - Vehicle Control - Doxycycline - this compound Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Data_Analysis Bioinformatics Analysis: - Differential Gene Expression - Gene Ontology Enrichment RNA_Seq->Data_Analysis Results Comparative Analysis of Gene Expression Profiles Data_Analysis->Results

References

Validating Experimental Findings: A Comparative Guide to 4-Epidoxycycline as an Inducer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing inducible gene expression systems, the choice of an inducer is critical to the reliability and reproducibility of experimental findings. This guide provides a comprehensive comparison of 4-Epidoxycycline (B601463) with the commonly used inducer, doxycycline (B596269), and other alternatives. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their specific experimental needs.

Performance Comparison of Inducers

The selection of an inducer for tetracycline-inducible (Tet) systems significantly impacts experimental outcomes. Beyond induction efficiency, factors such as off-target effects and cytotoxicity are crucial considerations. Below is a summary of the performance of this compound compared to doxycycline and other tetracycline (B611298) analogs.

InducerInduction EfficiencyKey AdvantagesPotential Disadvantages
This compound Similar to doxycycline[1]Lacks antibiotic activity, avoiding disruption of gut microbiota[1][2]Less commonly used, potentially less available
Doxycycline High and well-characterizedWidely available and extensively documentedAntibiotic activity can alter gut microbiome and affect mitochondrial function[3][4][5][6]
Anhydrotetracycline More potent than tetracycline and doxycycline in some systems[7][8][9]Lower antibiotic activity than tetracycline[8]Can be more expensive and less readily available
Minocycline Effective inducer, may require higher concentrations and longer induction times than doxycycline[10]Neuroprotective and anti-inflammatory properties[10]Can have its own distinct side effects and cytotoxicity[11]

Side-Effect Profile Comparison

A significant concern with tetracycline-based inducers is their potential for off-target effects. The primary advantage of this compound lies in its improved side-effect profile.

Side EffectThis compoundDoxycycline
Gut Microbiota Disruption Minimal to no effect due to lack of antibiotic activity[1]Can cause significant alterations in the gut microbiome[5][6]
Mitochondrial Function Presumed to have less impact due to its structural properties, though direct comparative studies are limited[12]Can inhibit mitochondrial protein synthesis, leading to altered cellular metabolism[3][4][13][14][15]
Cytotoxicity Generally considered to have low cytotoxicityCan exhibit cytotoxicity at higher concentrations[10]

Experimental Protocols

Accurate and reproducible results depend on well-defined experimental protocols. Below are detailed methodologies for utilizing this compound as an inducer in both in vitro and in vivo settings.

In Vitro Induction in Mammalian Cell Lines

This protocol outlines the steps for inducing gene expression in a stable cell line containing a Tet-inducible expression system.

  • Cell Plating: Seed the cells at a density that will not lead to over-confluence during the induction period.

  • Preparation of Inducer Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile, deionized water. Filter-sterilize the solution and store it at -20°C in aliquots.

  • Induction: The optimal concentration of this compound should be determined empirically through a dose-response experiment. A common starting range is 100 ng/mL to 1 µg/mL.[16][17] Add the appropriate volume of the this compound stock solution to the cell culture medium.

  • Incubation: Incubate the cells for the desired period. Gene expression can typically be detected within 6-24 hours.[18] For time-course experiments, harvest cells at various time points.

  • Analysis: Analyze gene expression using appropriate methods, such as qRT-PCR, Western blotting, or fluorescence microscopy, depending on the reporter gene.

In Vivo Induction in Mouse Models

This protocol describes the administration of this compound to mice for in vivo gene induction.

  • Animal Acclimatization: Acclimate the mice to the experimental conditions for at least one week before the start of the experiment.

  • Inducer Preparation and Administration:

    • Drinking Water: Dissolve this compound in the drinking water at a concentration of up to 7.5 mg/mL.[1][2] Prepare fresh solutions regularly and protect them from light.

    • Subcutaneous Injection: Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline). Administer via subcutaneous injection at a dosage of 10 mg/kg body weight.[1][2]

    • Gavage: Administer this compound via oral gavage. This method allows for precise dosing.[19]

    • Specialized Diet: Incorporate this compound into the animal feed for long-term studies.[19]

  • Monitoring: Monitor the animals for any adverse effects throughout the experiment.

  • Tissue Collection and Analysis: At the end of the experimental period, euthanize the animals and collect the tissues of interest for analysis of gene expression.

Mandatory Visualizations

Tetracycline-Inducible Gene Expression Systems

Tet_System cluster_Tet_Off Tet-Off System cluster_Tet_On Tet-On System tTA tTA TRE_Off TRE tTA->TRE_Off Binds Gene_Off Gene of Interest TRE_Off->Gene_Off Activates Transcription Doxy_Off Doxycycline / 4-ED Doxy_Off->tTA Binds & Inactivates rtTA rtTA rtTA_Doxy rtTA-Doxy/4-ED Complex TRE_On TRE Gene_On Gene of Interest TRE_On->Gene_On Activates Transcription Doxy_On Doxycycline / 4-ED Doxy_On->rtTA Binds to rtTA_Doxy->TRE_On Binds

Caption: Mechanism of Tet-Off and Tet-On inducible gene expression systems.

Experimental Workflow for Inducer Validation

Inducer_Validation_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Off-Target Effects cluster_2 Phase 3: In Vivo Validation A Dose-Response Curve (Determine Optimal Concentration) B Time-Course Analysis (Induction & De-induction Kinetics) A->B C Cytotoxicity Assay B->C D Mitochondrial Function Assays C->D E Microbiome Analysis (if applicable) D->E F Select Animal Model & Administration Route E->F G Evaluate Induction Efficiency in Target Tissues F->G H Monitor for Adverse Effects G->H

Caption: Workflow for validating a novel inducer like this compound.

References

4-Epidoxycycline: A Non-Antibiotic Epimer of Doxycycline for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between active pharmaceutical ingredients and their related compounds is critical. This guide provides a detailed comparison of the antibiotic activity of doxycycline (B596269) and its epimer, 4-epidoxycycline (B601463), supported by experimental data and methodologies.

Doxycycline is a well-established broad-spectrum antibiotic belonging to the tetracycline (B611298) class. Its mechanism of action involves the inhibition of bacterial protein synthesis. In contrast, this compound, a primary metabolite and epimer of doxycycline, is recognized for its significant lack of antibiotic activity. This key difference has led to the utility of this compound in specific research contexts, such as in tetracycline-inducible gene expression systems, where the antibacterial effects of doxycycline could confound experimental outcomes by disrupting the microbiome.[1][2]

Comparative Analysis of Antibiotic Activity

The standard method for quantifying the antibiotic activity of a compound is by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3]

While extensive data is available for the MIC of doxycycline against a wide range of bacteria, there is a notable absence of specific MIC values for this compound in peer-reviewed literature. The scientific consensus is that this compound lacks antibiotic activity.[1][2][4] This is attributed to its stereochemistry at the C-4 position, which is crucial for binding to the bacterial 30S ribosomal subunit. The epimerization to the 4-epi form is thought to disrupt the necessary spatial arrangement for effective antibacterial action.

For the purpose of this guide, the antibiotic activity of this compound is presented as "Inactive," reflecting the consistent reports of its lack of antibacterial properties. The following table summarizes the antibiotic activity of doxycycline against common laboratory strains of Escherichia coli and Staphylococcus aureus for comparison.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Doxycycline Escherichia coli ATCC 259220.5 - 2.0[5]
Staphylococcus aureus ATCC 259230.25 - 1.0[6]
This compound Escherichia coliInactive
Staphylococcus aureusInactive

Mechanism of Action: Doxycycline vs. This compound

Doxycycline exerts its bacteriostatic effect by binding to the 30S ribosomal subunit in bacteria. This binding prevents the association of aminoacyl-tRNA with the ribosomal A site, thereby inhibiting the elongation step of protein synthesis. This disruption of protein production is essential for bacterial growth and replication.

The structural difference between doxycycline and this compound, specifically the change in the stereochemical configuration at the 4th carbon atom, is believed to be the reason for the latter's lack of antibiotic activity. This subtle change likely prevents this compound from effectively binding to the target on the bacterial ribosome.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in microbiology to assess the antimicrobial susceptibility of bacteria. The broth microdilution method is a standard and widely used technique.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Materials:

  • Test compounds (Doxycycline, this compound)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the antimicrobial agent in a suitable solvent. A series of twofold dilutions are then made in CAMHB to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates: Aliquot the prepared antimicrobial dilutions into the wells of the 96-well plate. The standardized bacterial suspension is then added to each well. A growth control well (containing bacteria but no antimicrobial) and a sterility control well (containing medium only) are included.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. This can be determined visually or by using a microplate reader to measure the optical density.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

experimental_workflow Experimental Workflow for MIC Determination prep_antibiotic Prepare Antibiotic Stock Solutions serial_dilution Perform Serial Dilutions in Microtiter Plate prep_antibiotic->serial_dilution inoculate Inoculate Microtiter Plate with Bacteria serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read MIC Results (Visual or Spectrophotometer) incubate->read_results

Caption: Workflow for MIC determination.

mechanism_of_action Mechanism of Action and Structural Difference cluster_doxycycline Doxycycline cluster_4epidoxycycline This compound doxy Doxycycline ribosome 30S Ribosomal Subunit doxy->ribosome Binds to inhibition Inhibition protein_synthesis Protein Synthesis ribosome->protein_synthesis inhibition->protein_synthesis Blocks epi_doxy This compound (Altered Stereochemistry) ribosome2 30S Ribosomal Subunit epi_doxy->ribosome2 Fails to bind effectively no_binding No Effective Binding protein_synthesis2 Protein Synthesis (Unaffected) ribosome2->protein_synthesis2

Caption: Doxycycline vs. This compound mechanism.

References

A Comparative Guide: 4-Epidoxycycline vs. Doxycycline's Effects on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of 4-Epidoxycycline and its parent compound, Doxycycline (B596269), on mitochondrial function. The extensive use of doxycycline in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems has brought its off-target mitochondrial effects into sharp focus.[1][2][3][4] Understanding these effects is critical for the accurate interpretation of experimental data. This guide examines this compound, a primary metabolite of doxycycline, as a potential alternative and details the mitochondrial impact of both compounds, supported by experimental data and methodologies.[5]

Executive Summary

Doxycycline, a widely used antibiotic, is a potent inhibitor of mitochondrial protein synthesis due to the evolutionary similarity between mitochondrial and bacterial ribosomes.[1][6] This inhibition leads to a cascade of downstream effects, including impaired mitochondrial respiration, increased oxidative stress, and altered cellular metabolism.[7][8][9] These off-target effects can be a significant confounding factor in research, particularly in studies involving metabolism, cancer, and cellular stress responses.[2]

This compound, the 4-epimer and a hepatic metabolite of doxycycline, is notable for its lack of antibiotic activity.[5][10] This key difference suggests a significantly reduced impact on mitochondrial ribosomes. While direct comparative studies on mitochondrial function are limited, this compound is proposed as an alternative for controlling gene expression systems specifically to avoid the mitochondrial and microbial side effects associated with doxycycline.[5]

Data Presentation: Doxycycline's Quantitative Effects on Mitochondrial Function

The following table summarizes the experimentally observed effects of doxycycline on key mitochondrial parameters. Currently, direct quantitative data for this compound's impact on these specific mitochondrial functions is not available in published literature, which is consistent with its known lack of antibiotic activity.

Mitochondrial ParameterEffect of DoxycyclineCell Types StudiedQuantitative ObservationsReferences
Mitochondrial Protein Synthesis InhibitionHuman cancer cell lines (A549, COLO357, HT29), FibroblastsCauses a progressive loss of mtDNA-encoded proteins (e.g., MTCO1, MTCO2).[7] Leads to "mitonuclear protein imbalance."[1][11][1][7][11]
Oxygen Consumption Rate (OCR) DecreaseGlioblastoma (A172, U87), Cervical Cancer, Cardiac Myoblasts (H9C2)Dose-dependent reduction in basal and maximal mitochondrial respiration.[8][9][3][8][9]
Mitochondrial Membrane Potential (ΔΨm) DecreaseGlioblastoma (A172, U87), Lung Carcinoma (A549)Significant decrease in ΔΨm observed after treatment.[7][9] Some studies report protective effects under specific oxidative stress conditions.[12][7][9][12]
Reactive Oxygen Species (ROS) Production IncreaseGlioblastoma (A172, U87), Porcine Intestinal Epithelial Cells (IPEC-J2)Significant increase in mitochondrial superoxide (B77818) and intracellular ROS levels.[9][13][9][13]
ATP Levels DecreaseGlioblastoma (A172, U87)ATP levels are consistently decreased following doxycycline treatment, indicating an energy crisis.[9][9]
Mitochondrial Morphology FragmentationAortic Smooth Muscle Cells, Lung Carcinoma (A549), Cardiac MyocytesInduces mitochondrial fragmentation and alters mitochondrial dynamics.[12][14][15][12][14][15]

Signaling Pathways and Mechanisms of Action

Doxycycline's primary mechanism of mitochondrial disruption is the inhibition of the mitochondrial ribosome (mitoribosome), preventing the translation of 13 essential proteins encoded by mitochondrial DNA (mtDNA). This leads to a state of "mitonuclear protein imbalance," triggering cellular stress responses.

cluster_cell Cell cluster_mito Mitochondrion Doxy Doxycycline Mitoribosome Mitoribosome (39S Subunit) Doxy->Mitoribosome Inhibition ETC_Proteins ETC Proteins (e.g., MTCO1) Mitoribosome->ETC_Proteins Translation mtDNA mtDNA mtDNA->Mitoribosome mRNA Respiration Mitochondrial Respiration (OCR) ETC_Proteins->Respiration Stress Mitochondrial Stress Response (e.g., Mitophagy) ETC_Proteins->Stress Triggers ATP ATP Production Respiration->ATP ROS ROS Production Respiration->ROS Leak

Caption: Doxycycline's mechanism of mitochondrial inhibition.

In contrast, this compound, lacking antibacterial properties, is presumed not to engage the mitoribosome with the same affinity, thus avoiding the initiation of this disruptive cascade. Its utility in Tet-inducible systems stems from its ability to interact with the Tet-repressor protein (TetR) without concurrently inhibiting mitochondrial protein synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to assess mitochondrial function.

Measurement of Oxygen Consumption Rate (OCR)

This assay directly measures the efficacy of the electron transport chain and oxidative phosphorylation.

  • Apparatus: Seahorse XF Extracellular Flux Analyzer (Agilent).

  • Methodology:

    • Cells are seeded in Seahorse XF culture plates and allowed to adhere overnight.

    • The following day, cells are treated with varying concentrations of Doxycycline or this compound for a specified duration (e.g., 24-72 hours).

    • Prior to the assay, the cell culture medium is replaced with Seahorse XF Base Medium supplemented with substrates like pyruvate, glutamine, and glucose.

    • The plate is incubated in a CO2-free incubator to allow temperature and pH to equilibrate.

    • Basal OCR is measured. Subsequently, a series of mitochondrial stressors are injected sequentially:

      • Oligomycin: An ATP synthase inhibitor, used to determine ATP-linked respiration.

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential and allows for the measurement of maximal respiration.

      • Rotenone/Antimycin A: Complex I and III inhibitors, respectively, used to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

    • Data is normalized to cell count or protein concentration.[3][9]

start Seed Cells in Seahorse Plate treat Treat with Doxycycline or this compound start->treat medium Change to Assay Medium treat->medium measure_basal Measure Basal OCR medium->measure_basal inject_oligo Inject Oligomycin (ATP-linked OCR) measure_basal->inject_oligo inject_fccp Inject FCCP (Maximal OCR) inject_oligo->inject_fccp inject_rot Inject Rotenone/AA (Non-Mitochondrial OCR) inject_fccp->inject_rot analyze Data Analysis inject_rot->analyze

Caption: Experimental workflow for OCR measurement.
Assessment of Mitochondrial Protein Synthesis

This is typically evaluated by measuring the levels of mtDNA-encoded proteins relative to nuclear DNA-encoded mitochondrial proteins.

  • Apparatus: Western Blotting equipment.

  • Methodology:

    • Cells are cultured and treated with the test compounds for the desired time.

    • Total protein is extracted from cell lysates.

    • Protein concentration is quantified using a BCA or similar assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for:

      • An mtDNA-encoded protein (e.g., MT-CO1, a subunit of Complex IV).

      • A nuclear-encoded mitochondrial protein as a loading control (e.g., SDHA, a subunit of Complex II, or VDAC1).

    • After washing, the membrane is incubated with a corresponding secondary antibody.

    • Bands are visualized using chemiluminescence and quantified via densitometry. The ratio of the mtDNA-encoded protein to the nDNA-encoded protein is calculated to determine the "mitonuclear protein imbalance."[7][11]

Measurement of Mitochondrial ROS
  • Apparatus: Flow cytometer or fluorescence microscope.

  • Methodology:

    • Cells are cultured and treated as required.

    • Cells are incubated with a fluorescent probe specific for mitochondrial superoxide, such as MitoSOX™ Red indicator, for 10-30 minutes at 37°C.

    • Cells are washed to remove excess probe.

    • The fluorescence intensity is measured. An increase in fluorescence corresponds to higher levels of mitochondrial ROS.[9][13]

Conclusion and Recommendations

The available evidence strongly indicates that doxycycline significantly impairs mitochondrial function at concentrations commonly used in Tet-inducible systems.[8][16] This impairment, driven by the inhibition of mitochondrial protein synthesis, can confound experimental results by altering cellular metabolism, inducing stress responses, and affecting cell viability.[1][4]

This compound is presented as a superior alternative for controlling gene expression in vitro and in vivo.[5][10] Its lack of antibiotic activity strongly suggests that it will not cause the off-target mitochondrial effects seen with doxycycline. While direct experimental data on its mitochondrial effects is needed for a complete picture, its use is recommended to enhance the reliability and accuracy of studies employing Tet-inducible systems. Researchers should be cautious when interpreting data from experiments where doxycycline was used as an inducer, especially in fields where mitochondrial function is a critical variable.

References

A Comparative Analysis of 4-Epidoxycycline and Other Tetracycline Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Epidoxycycline with other tetracycline (B611298) analogs, supported by experimental data. This analysis covers key performance aspects including antimicrobial activity, anti-inflammatory properties, cytotoxicity, and pharmacokinetics, offering a comprehensive resource for evaluating these compounds in a research and development context.

This compound, a stereoisomer and hepatic metabolite of doxycycline (B596269), presents a unique profile among tetracycline analogs.[1] Its defining characteristic is the lack of antibiotic activity, a direct result of the epimerization at the C-4 position of the tetracycline ring.[2] This feature makes it an invaluable tool in research, allowing for the investigation of the non-antibiotic properties of the tetracycline scaffold without the confounding effects of antimicrobial action. This guide will delve into a comparative analysis of this compound against its parent compound, doxycycline, and other notable tetracycline analogs such as minocycline (B592863), tetracycline, and the chemically modified tetracycline COL-3.

Performance Comparison

Antimicrobial Activity

Tetracyclines exert their bacteriostatic effect by inhibiting protein synthesis through reversible binding to the 30S ribosomal subunit.[3] However, the stereochemistry of this compound at the C-4 position prevents this interaction, rendering it devoid of antibiotic properties.[2] This contrasts sharply with other tetracyclines, which exhibit a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.

Compound Organism MIC (μg/mL)
This compound VariousNo significant activity reported
Doxycycline S. pneumoniae≤0.25 - ≥2
S. aureus (MSSA)0.12 - 2
S. aureus (MRSA)0.25 - 4
E. coli0.5 - >32
Minocycline Nocardia spp.0.12 - >16
S. aureus≤0.12 - >4
Tetracycline Nocardia spp.0.5 - >16
S. aureus≤0.25 - >16

MIC (Minimum Inhibitory Concentration) values are sourced from multiple studies and can vary based on the specific strain and testing methodology.[4][5][6][7]

Anti-inflammatory Properties and MMP Inhibition

Tetracyclines are known to possess anti-inflammatory effects independent of their antimicrobial action, partly through the inhibition of matrix metalloproteinases (MMPs) and modulation of inflammatory signaling pathways like NF-κB.[8][9] this compound has been reported to have anti-inflammatory properties and can be effective in experimental models of inflammatory bowel disease.[3]

Studies have shown that doxycycline and minocycline can inhibit the NF-κB pathway at various points, leading to a decreased pro-inflammatory response. While direct quantitative comparisons of the anti-inflammatory potency of this compound are limited, its structural similarity to doxycycline suggests it may share similar mechanisms.

The inhibition of MMPs, a family of zinc-dependent endopeptidases involved in tissue remodeling and inflammation, is another significant non-antibiotic effect of tetracyclines.

Compound Target IC50
Doxycycline MMP-9608.0 µM
Minocycline MMP-910.7 µM
Tetracycline MMP-940.0 µM
This compound MMPsData not available
COL-3 MMPsPotent inhibitor

IC50 values for MMP-9 inhibition were determined by gelatin zymography.[10]

Cytotoxicity

The cytotoxic effects of tetracycline analogs have been investigated in various cancer cell lines. These effects are often attributed to the induction of apoptosis through mitochondria-mediated and caspase-dependent pathways.

Compound Cell Line IC50 (µg/mL)
Doxycycline HL-60 (Leukemia)9.2
Minocycline HL-60 (Leukemia)9.9
COL-3 HL-60 (Leukemia)1.3
This compound -Data not available

IC50 values were determined after 24 hours of incubation.[11]

Pharmacokinetics
Parameter Doxycycline Minocycline This compound
Bioavailability 90-100%90-100%Data not available
Half-life (t1/2) 15-24 hours11-22 hoursData not available
Protein Binding 82-93%76%Data not available
Metabolism LiverLiverHepatic metabolite of doxycycline
Elimination Feces and UrineFeces and UrineData not available

Pharmacokinetic parameters can vary depending on the patient population and administration route.[12][14][15][16][17][18]

Signaling Pathways and Experimental Workflows

Tetracycline-Inducible Gene Expression (Tet-On/Tet-Off System)

The tetracycline-controlled gene expression system is a powerful tool for regulating gene expression in eukaryotic cells. The system relies on a tetracycline-controlled transactivator (tTA) or a reverse tTA (rtTA) that binds to a tetracycline response element (TRE) in the promoter of a gene of interest, thereby controlling its transcription in the presence or absence of a tetracycline analog like doxycycline or this compound.[3][19][20]

Tet_System cluster_Tet_Off Tet-Off System cluster_Tet_On Tet-On System tTA tTA TRE_Off TRE tTA->TRE_Off Binds Gene_Off Gene of Interest TRE_Off->Gene_Off Activates Transcription Doxy_Off Doxycycline / 4-ED Doxy_Off->tTA Binds & Inactivates rtTA rtTA TRE_On TRE rtTA->TRE_On Binds Gene_On Gene of Interest TRE_On->Gene_On Activates Transcription Doxy_On Doxycycline / 4-ED Doxy_On->rtTA Binds & Activates

Figure 1: Tetracycline-Inducible Gene Expression Systems.

NF-κB Signaling Pathway Inhibition by Tetracyclines

The NF-κB signaling pathway is a key regulator of inflammation. Tetracyclines like doxycycline and minocycline have been shown to inhibit this pathway at multiple steps, including the inhibition of IκBα phosphorylation and degradation, which ultimately prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Inhibited by Tetracyclines NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits IkB->NFkB_inactive Stabilized by Tetracyclines NFkB_active NF-kB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation & Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induces Nucleus Nucleus Tetracyclines Doxycycline / Minocycline

Figure 2: Inhibition of the NF-κB Signaling Pathway.

HER2 Signaling Pathway Regulation

The HER2 signaling pathway plays a crucial role in cell proliferation and survival, and its dysregulation is implicated in cancer. Tetracycline-inducible systems have been used to study the effects of HER2 expression. This compound and doxycycline have been shown to be similarly efficient in regulating HER2 expression in such systems.[21][22]

HER2_Pathway cluster_membrane Cell Membrane HER2 HER2 Receptor Dimerization Dimerization HER2->Dimerization Activation PI3K PI3K Dimerization->PI3K Activates MAPK RAS-RAF-MEK-ERK (MAPK Pathway) Dimerization->MAPK Activates AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation

Figure 3: Overview of the HER2 Signaling Pathway.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. A standard method for determining MIC is broth microdilution.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

  • Serial Dilution of Tetracycline Analogs: The tetracycline compounds are serially diluted in broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the tetracycline analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[5][23]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

MMP Inhibition Assay (Gelatin Zymography)

Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-2 and MMP-9.[24][25][26][27]

  • Sample Preparation: Conditioned media from cell cultures or tissue extracts are collected and prepared in a non-reducing sample buffer.

  • Electrophoresis: Samples are run on a polyacrylamide gel co-polymerized with gelatin.

  • Renaturation and Development: The gel is washed to remove SDS and incubated in a developing buffer containing calcium and zinc, which are necessary for MMP activity.

  • Staining and Destaining: The gel is stained with Coomassie Brilliant Blue and then destained.

  • Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands can be quantified to determine the level of MMP activity. To test for inhibition, tetracycline analogs are included in the developing buffer.

Conclusion

This compound stands apart from other tetracycline analogs due to its lack of antimicrobial activity, making it an ideal negative control for studying the non-antibiotic effects of this class of compounds. While it shares anti-inflammatory and MMP-inhibitory properties with its parent compound, doxycycline, and other analogs, further quantitative studies are needed to fully elucidate its comparative potency. This guide provides a foundational comparison to aid researchers in selecting the appropriate tetracycline analog for their specific experimental needs, whether for investigating antimicrobial efficacy, exploring anti-inflammatory mechanisms, or controlling gene expression.

References

A Comparative Guide to Analytical Methods for the Separation of Doxycycline and its Epimer, 4-Epidoxycycline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of doxycycline (B596269) from its primary degradation product, 4-epidoxycycline (B601463), is a critical step in ensuring drug quality, stability, and safety. This guide provides a detailed comparison of common analytical methods, supported by experimental data and protocols, to aid in the selection of the most appropriate technique for your research needs.

The epimerization of doxycycline to this compound is a known issue that can impact the potency and safety profile of the drug. Regulatory bodies, such as the European Pharmacopoeia, have set limits for the presence of this impurity. Therefore, robust analytical methods capable of resolving these two closely related compounds are essential. The primary techniques employed for this separation are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), with Capillary Electrophoresis (CE) emerging as a viable alternative.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of various chromatographic methods used for the separation of doxycycline and this compound.

MethodColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Key Findings
HPLC Phenomenex Luna 5 µm C8 (250 x 4.6 mm) with a C8 guard column (4 x 10 mm)Acetonitrile (B52724):Water:Perchloric Acid (26:74:0.25), pH 2.51.0350Achieved a resolution of 1.9 between 6-epidoxycycline (B601466) and doxycycline, fulfilling European Pharmacopoeia requirements.[1][2]
HPLC C18 column0.05mol/L diammonium oxalate: N, N-dimethylformamide: 0.2 mol/L diammonium hydrogen phosphate: methanol (B129727) (50: 36: 4-10)0.9280Successfully separated doxycycline from related substances, including methacycline (B562267) and epimers.[3]
RP-HPLC Thermo C8 (250 mm × 4.0 mm i.d, 5.0 μm)Acetonitrile-potassium dihydrogenorthophosphate buffer (pH 4.0), 40:60 (v/v)1.0325Developed and validated for the determination of doxycycline in bulk drug, tablets, and spiked human urine.[4]
UPLC Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 μm)75 mM ammonium (B1175870) acetate (B1210297), 4 mM EDTA (pH 8.8) and acetonitrile (97:3)1.2270Achieved baseline separation of doxycycline and its degradation impurities in 6 minutes.[5]
UPLC BEH C18 column (2.1 mm ×100 mm, 1.7 μm)Not specifiedNot specifiedUV detectionDeveloped for the separation and quantification of doxycycline, this compound, and 6-epidoxycycline in animal muscle tissue.[6]
Capillary Electrophoresis Uncoated fused-silica capillary (40 cm x 50 µm I.D.)145 mM sodium carbonate and 1 mM EDTA in methanol:water (11:89, v/v), pH 10.3N/ANot specifiedOptimized method for the analysis of doxycycline, demonstrating good selectivity and repeatability.[7]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on the method developed for the separation of doxycycline and its degradation products.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Phenomenex Luna 5 µm C8, 250 x 4.6 mm, with a Phenomenex C8 guard column (4 x 10 mm I.D.).

  • Mobile Phase: A mixture of acetonitrile, water, and perchloric acid in the ratio of 26:74:0.25 (v/v/v). The pH of the mobile phase is adjusted to 2.5 with 5 M sodium hydroxide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 350 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a suitable concentration.

  • Injection Volume: 25 μL.[3]

  • Column Temperature: 30°C.[3]

Ultra-Performance Liquid Chromatography (UPLC) Method

This protocol is a stability-indicating UPLC method for the determination of doxycycline and its impurities.[5]

  • Instrumentation: A Waters UPLC system with a UV detector.

  • Column: Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 μm particle size.

  • Column Temperature: 55 °C.

  • Mobile Phase: An isocratic mobile phase consisting of 75 mM ammonium acetate and 4 mM EDTA in water, adjusted to pH 8.8, mixed with acetonitrile in a 97:3 ratio.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV detection at 270 nm.

  • Run Time: 6 minutes for baseline separation.

Capillary Electrophoresis (CE) Method

This protocol describes an optimized CE method for the analysis of doxycycline.[7]

  • Instrumentation: A standard capillary electrophoresis system.

  • Capillary: Uncoated fused-silica capillary with dimensions of 40 cm total length (32 cm effective length) and 50 µm internal diameter.

  • Background Electrolyte: A solution of 145 mM sodium carbonate and 1 mM EDTA, with the pH adjusted to 10.3, mixed with methanol in an 89:11 (v/v) ratio.

  • Voltage: 12 kV.

  • Temperature: 15 °C.

  • Sample Introduction: Appropriate injection method (e.g., hydrodynamic or electrokinetic).

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of doxycycline and this compound using a chromatographic method.

SeparationWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_result Result Interpretation Sample Sample Acquisition Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC_UPLC HPLC / UPLC System Filtration->HPLC_UPLC Injection Column Analytical Column (e.g., C8 or C18) HPLC_UPLC->Column Separation Detector UV Detector Column->Detector Detection Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration and Analysis Chromatogram->Integration Quantification Quantification of Doxycycline and This compound Integration->Quantification Report Final Report Quantification->Report Comparison with Specifications

Caption: A generalized workflow for the analytical separation of doxycycline and this compound.

References

4-Epidoxycycline as a Standard for Doxycycline Impurity Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-epidoxycycline (B601463) as a reference standard for the analytical testing of doxycycline (B596269) impurities. Ensuring the purity of active pharmaceutical ingredients (APIs) like doxycycline is critical for the safety and efficacy of the final drug product. This document outlines the performance of analytical methods using this compound, compares it with other potential impurity standards, and provides detailed experimental protocols and supporting data.

Comparison of Analytical Standards for Doxycycline Impurity Testing

This compound is a primary degradation and epimeric impurity of doxycycline, making it a crucial standard for impurity profiling.[1][2] Its use as a reference standard is well-established in pharmacopoeias and analytical literature for the accurate quantification of impurities in doxycycline drug substances and products. Other significant impurities often monitored include 6-epidoxycycline (B601466) and methacycline.[1][3]

The performance of an analytical method is paramount, and the choice of reference standard is integral to achieving accurate and reliable results. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for doxycycline impurity analysis.[3][4]

The following table summarizes the performance of a validated stability-indicating HPLC method using this compound as a reference standard for the quantification of doxycycline and its impurities.

ParameterDoxycyclineThis compoundMethod Performance Notes
Linearity Range (µg/mL) 0.5 - 1500.5 - 18The method demonstrates a wide linear range for both the API and the impurity, allowing for the quantification of trace-level impurities and the assay of the active ingredient in a single run.[4]
Recovery (%) 98.7 - 100.688.0 - 112.0Excellent recovery values indicate the accuracy of the method for quantifying both doxycycline and this compound.[4]
Retention Time (min) ~9.8~6.4The retention times show good separation between the main component and the this compound impurity.[4]

Experimental Protocols

A robust and validated analytical method is essential for accurate impurity profiling. Below are detailed methodologies for a typical stability-indicating HPLC method for doxycycline and its impurities.

Stability-Indicating HPLC Method for Doxycycline Impurity Profiling

This method is designed to separate and quantify doxycycline and its related substances, including this compound.

Chromatographic Conditions:

  • Column: Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm)[4]

  • Mobile Phase A: 25 mM Potassium Phosphate buffer with 2 mM EDTA and 0.5 mL of triethylamine, pH adjusted to 8.5[4]

  • Mobile Phase B: Methanol[4]

  • Gradient Program: A gradient program is typically used to ensure the separation of all impurities.

  • Flow Rate: 1.7 mL/min[4]

  • Column Temperature: 55°C[4]

  • Detection Wavelength: 270 nm[4]

  • Injection Volume: 25 µL[4]

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve USP Doxycycline Hyclate RS and USP Doxycycline Related Compound A RS (which may contain this compound) in a suitable diluent to obtain a known concentration.

  • Sample Solution: For capsules or bulk powder, accurately weigh a portion of the sample, dissolve it in the diluent to a known concentration, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.[3]

Data Analysis:

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Calculate the percentage of each impurity using the peak area relative to the doxycycline peak area and the known concentrations of the standards.

Doxycycline Mechanism of Action and Signaling Pathways

Doxycycline's primary mechanism of action as an antibiotic is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome, thereby halting the elongation of peptide chains.[5][6] Beyond its antibacterial properties, doxycycline also exhibits anti-inflammatory and anti-cancer activities through various signaling pathways.[]

Doxycycline_Signaling_Pathways cluster_antibacterial Antibacterial Action cluster_anti_inflammatory Anti-inflammatory & Other Actions Doxycycline Doxycycline 30S_Ribosomal_Subunit 30S Ribosomal Subunit Doxycycline->30S_Ribosomal_Subunit binds to MMPs MMPs (MMP-2, MMP-9) Doxycycline->MMPs inhibits FAK FAK Phosphorylation Doxycycline->FAK suppresses VEGF VEGF Secretion Doxycycline->VEGF lowers PAR1 PAR-1 Signaling Doxycycline->PAR1 inhibits Bcl_XL Bcl-XL Expression Doxycycline->Bcl_XL reduces IL8 IL-8 Expression Doxycycline->IL8 lowers Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 30S_Ribosomal_Subunit->Protein_Synthesis_Inhibition Bacterial_Growth_Arrest Bacteriostatic Effect Protein_Synthesis_Inhibition->Bacterial_Growth_Arrest Impurity_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions (Doxycycline, this compound) Inject_Standards Inject Standard Solutions Standard_Prep->Inject_Standards Sample_Prep Prepare Sample Solution (Doxycycline Drug Product) Inject_Samples Inject Sample Solutions Sample_Prep->Inject_Samples HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Inject_Standards HPLC_System->Inject_Samples Chromatographic_Separation Chromatographic Separation Inject_Standards->Chromatographic_Separation Inject_Samples->Chromatographic_Separation Peak_Integration Peak Integration and Identification Chromatographic_Separation->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Reporting Generate Report Quantification->Reporting

References

A Head-to-Head Comparison of Tetracycline Inducers for Robust Research Results

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of genetic research and drug development, precise control over gene expression is paramount. Tetracycline-inducible systems, such as the popular Tet-On and Tet-Off systems, offer a powerful tool for regulating gene activity with high specificity and temporal control. The choice of the tetracycline (B611298) derivative used as an inducer is a critical parameter that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two commonly used tetracycline inducers: doxycycline (B596269) (Dox) and anhydrotetracycline (B590944) (aTc), offering researchers the data and protocols needed to make informed decisions for their specific applications.

Performance Comparison: Doxycycline vs. Anhydrotetracycline

The selection of an appropriate inducer is critical for the successful implementation of tetracycline-inducible systems. Doxycycline, a synthetic tetracycline derivative, is widely used due to its high stability and bioavailability. Anhydrotetracycline, a precursor in the biosynthesis of tetracycline, has been shown to be a more potent inducer in some systems.[1] Below is a summary of their performance characteristics based on available experimental data.

Table 1: Inducer Efficacy and Dose-Response

ParameterDoxycyclineAnhydrotetracycline (aTc)Notes
Typical Concentration Range 10 - 1000 ng/mL[2]1 - 100 ng/mL[1]Optimal concentration is cell-type and system dependent.
Reported EC50 Varies by cell type (e.g., ~110 ng/mL for max expression in some cell types)[2]~1 ng/mL (for half-maximal induction in HeLa cells)EC50 is the concentration required to achieve 50% of the maximal induction.
Maximal Induction Fold Can exceed 1,000-fold[3]Can achieve high induction levels, potent at lower concentrationsThe maximal fold induction is highly dependent on the specific Tet-promoter and the cell line used.
Induction Kinetics Detectable expression within hours, maximal within 24-48 hours[4]Rapid induction, with significant expression observed within hoursThe kinetics can be influenced by the stability of the target protein and mRNA.

Table 2: Key Properties and Potential Off-Target Effects

PropertyDoxycyclineAnhydrotetracycline (aTc)References
Binding Affinity to TetR HighHigher than Doxycycline and Tetracycline[1]
Antibiotic Activity Present, can affect gut flora in vivoLower than Doxycycline and Tetracycline[3][5]
Reported Off-Target Effects Inhibition of mitochondrial protein synthesis, alteration of cellular metabolism, changes in gene expression patterns.[6]Generally considered to have lower cytotoxicity than tetracycline, but comprehensive data on off-target effects is less available.[7]
In Vivo Use Widely used in transgenic animal models.Used in animal models, often cited for its potency.[5][5]

Signaling Pathways and Experimental Workflow

Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and implementing tetracycline-inducible systems effectively.

TetOn_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dox Doxycycline (Inducer) rtTA_inactive rtTA (inactive) Dox->rtTA_inactive Enters cell rtTA_active rtTA (active) rtTA_inactive->rtTA_active Binding of Doxycycline TRE Tetracycline Response Element (TRE) rtTA_active->TRE Translocates to nucleus and binds to TRE Gene Gene of Interest mRNA mRNA TRE->mRNA Initiates Transcription Protein Protein mRNA->Protein Translation

Caption: Mechanism of the Tet-On inducible system.

Experimental_Workflow start Start transfection 1. Transfect cells with Tet-On constructs start->transfection selection 2. Select stable cell line transfection->selection expansion 3. Expand positive clones selection->expansion induction 4. Induce with Doxycycline or Anhydrotetracycline expansion->induction analysis 5. Analyze gene/protein expression (e.g., qPCR, Western Blot, Luciferase Assay) induction->analysis end End analysis->end

Caption: Typical experimental workflow for a Tet-On inducible system.

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of successful research. The following sections provide standardized methods for gene induction using doxycycline and anhydrotetracycline in mammalian cells.

Protocol 1: Doxycycline-Induced Gene Expression in Mammalian Cells

Materials:

  • Stable cell line containing the Tet-On system and the gene of interest.

  • Complete cell culture medium.

  • Doxycycline hyclate (stock solution of 1 mg/mL in sterile water or ethanol, stored at -20°C).

  • Phosphate-buffered saline (PBS).

  • Appropriate plates or flasks for cell culture.

  • Reagents for downstream analysis (e.g., qPCR, Western blot, luciferase assay).

Procedure:

  • Cell Seeding: Plate the stable Tet-On cell line at a desired density in a multi-well plate or flask. Allow the cells to adhere and grow for 24 hours.

  • Preparation of Induction Medium: Prepare fresh cell culture medium containing the desired final concentration of doxycycline. A typical starting concentration is 100 ng/mL, but a dose-response curve (e.g., 0, 10, 50, 100, 500, 1000 ng/mL) is recommended to determine the optimal concentration for your cell line and desired expression level.[2]

  • Induction: Aspirate the old medium from the cells and wash once with sterile PBS. Add the prepared induction medium to the cells.

  • Incubation: Incubate the cells for the desired induction period. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal induction time.[4]

  • Harvesting and Analysis: After the incubation period, harvest the cells for downstream analysis. For RNA analysis, cells can be lysed directly in the plate. For protein analysis, cells can be washed with PBS and then lysed using an appropriate lysis buffer. For reporter assays like luciferase, follow the manufacturer's protocol.

Protocol 2: Anhydrotetracycline-Induced Gene Expression in Mammalian Cells

Materials:

  • Stable cell line containing the Tet-On system and the gene of interest.

  • Complete cell culture medium.

  • Anhydrotetracycline hydrochloride (stock solution of 100 µg/mL in sterile water or ethanol, stored at -20°C).

  • Phosphate-buffered saline (PBS).

  • Appropriate plates or flasks for cell culture.

  • Reagents for downstream analysis.

Procedure:

  • Cell Seeding: Follow the same procedure as for doxycycline.

  • Preparation of Induction Medium: Prepare fresh cell culture medium containing the desired final concentration of anhydrotetracycline. Due to its higher potency, a lower concentration range is typically used. A starting concentration of 10 ng/mL is recommended, with a dose-response curve (e.g., 0, 1, 5, 10, 50, 100 ng/mL) to determine the optimal concentration.[1]

  • Induction: Follow the same procedure as for doxycycline.

  • Incubation: Incubate the cells for the desired induction period. A time-course experiment is also recommended.

  • Harvesting and Analysis: Follow the same procedure as for doxycycline.

Conclusion

The choice between doxycycline and anhydrotetracycline as an inducer for tetracycline-regulated gene expression systems depends on the specific requirements of the experiment. Anhydrotetracycline offers higher potency, allowing for the use of lower concentrations, which may reduce potential off-target effects and antibiotic activity.[1][3] Doxycycline, on the other hand, is widely used, well-characterized, and readily available.

For sensitive applications where minimal perturbation of the cellular environment is critical, anhydrotetracycline may be the preferred choice. However, for routine applications and in vivo studies where doxycycline's stability and established protocols are advantageous, it remains a robust option. Researchers are encouraged to perform pilot experiments to determine the optimal inducer and concentration for their specific cell line and gene of interest to ensure reliable and reproducible results. Careful consideration of the potential off-target effects of both inducers is also crucial for the accurate interpretation of experimental data.

References

Safety Operating Guide

Proper Disposal of 4-Epidoxycycline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Epidoxycycline, an antibiotic and an impurity of Doxycycline, is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. Improper disposal of antibiotic waste can contribute to the development of antimicrobial resistance and harm aquatic ecosystems.[1][2] This guide provides a step-by-step procedure for the safe handling and disposal of this compound waste in a research setting.

Disposal Procedure for this compound

Researchers must treat this compound, particularly in its pure form or at high concentrations, as a hazardous chemical waste.[2] The disposal process should align with federal, state, and local regulations, as well as institutional policies.[3][4]

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure compound (stock).

    • Concentrated stock solutions.[2]

    • Contaminated lab materials (e.g., personal protective equipment (PPE), pipette tips, flasks, and absorbent paper).[5]

    • Used cell culture media containing the antibiotic.[2]

  • Segregate this compound waste from other laboratory waste at the point of generation.[6]

Step 2: Containerization and Labeling

  • Use approved, leak-proof hazardous waste containers for all this compound waste.[7][8]

  • In the United States, hazardous pharmaceutical waste is typically collected in black containers.[9] Non-hazardous pharmaceutical waste is often collected in blue containers.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific container requirements.

  • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

Step 3: On-Site Storage

  • Store the sealed waste container in a designated, secure area away from incompatible materials.[7][8]

  • Ensure the storage area is cool, dry, and well-ventilated.[7]

Step 4: Arrange for Disposal

  • Contact your institution's EHS or equivalent safety office to arrange for the pickup and disposal of the hazardous waste.[5]

  • Disposal must be conducted by a licensed waste management contractor.[6][9]

  • The primary recommended disposal method for this type of waste is incineration at a permitted facility.[8][9]

Important Considerations:

  • DO NOT dispose of this compound down the drain or in the regular trash.[1][7][10] The U.S. Environmental Protection Agency (EPA) Subpart P rule prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[9][11]

  • Autoclaving may not be effective for destroying all antibiotics, and therefore, autoclaved media containing this compound should still be managed as chemical waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Handling cluster_2 Storage & Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type pure_stock Pure Compound / Concentrated Stock waste_type->pure_stock Solid/Concentrated contaminated_materials Contaminated Materials (PPE, Glassware, etc.) waste_type->contaminated_materials Solid dilute_solutions Dilute Aqueous Solutions (e.g., used media) waste_type->dilute_solutions Liquid containerize Place in Labeled Hazardous Waste Container (e.g., Black Container) pure_stock->containerize contaminated_materials->containerize dilute_solutions->containerize store Store Securely in Designated Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Licensed Contractor (Incineration) contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

Safety Precautions and Spill Management

Adherence to safety protocols is paramount when handling this compound.

Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including:

    • Nitrile gloves[5]

    • Laboratory coat

    • Safety glasses or goggles[5][12]

  • If there is a risk of generating dust or aerosols, handle the compound in a chemical fume hood and use a respirator.[5]

Spill Management:

  • Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[7][8]

  • Contain Spill: Prevent further spreading. Do not let the chemical enter drains.[7][10]

  • Clean-up:

    • For solid spills, carefully sweep or scoop the material into a suitable, closed container for disposal.[12] Avoid creating dust.[7][12]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[5][7] Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours.[5]

  • Dispose of Waste: All contaminated cleaning materials must be disposed of as hazardous waste.[5]

Regulatory Compliance

The disposal of pharmaceutical waste is regulated by multiple agencies, including the EPA and potentially the Drug Enforcement Administration (DEA), depending on the substance.[4] In addition to federal laws like the Resource Conservation and Recovery Act (RCRA), many states have more stringent regulations.[1][4] It is the responsibility of the waste generator (the laboratory) to ensure that all waste is managed and disposed of in full compliance with all applicable regulations.[13] Always consult your institution's EHS department for guidance specific to your location and facility.

References

Essential Safety and Operational Guide for Handling 4-Epidoxycycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Epidoxycycline in a laboratory setting. The following guidelines are designed to ensure the safety of personnel and the integrity of research by establishing clear, step-by-step procedures.

Hazard Assessment and Safety Precautions

While some safety data sheets (SDS) for this compound classify it as a non-hazardous substance with no primary irritant effect on skin or eyes[1], it is crucial to note that it is a derivative of tetracycline (B611298). Tetracyclines as a class, and the closely related compound doxycycline, are associated with potential health risks, including skin and eye irritation, and possible harm to the unborn child[2][3]. Furthermore, an isomer, 6-Epidoxycycline, is suspected of damaging the unborn child[4].

Given the conflicting information and the structural similarity to potentially hazardous compounds, a cautious approach is strongly recommended. It is prudent to handle this compound as a potentially hazardous substance.

Key Safety Recommendations:

  • Engineering Controls: Handle this compound in a well-ventilated area.[5] A chemical fume hood is recommended, especially when handling the powdered form to minimize dust generation and accumulation.[6][7]

  • Personal Hygiene: Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke in areas where this compound is handled.[2] Wash hands thoroughly after handling.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risks.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile)To prevent skin contact. While specific breakthrough times for this compound are not readily available, nitrile gloves are generally recommended for handling tetracycline compounds.[8]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles and splashes.[2][7]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[2][8]
Respiratory Protection NIOSH-approved respiratorRecommended if handling large quantities of powder or if there is a risk of aerosolization.[8]

It is important to note that no specific occupational exposure limits (OELs) for this compound have been established.

Step-by-Step Handling and Experimental Protocol

Preparation of this compound Solutions
  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the designated workspace by laying down an absorbent bench protector.[8]

  • Weighing: If working with the solid form, carefully weigh the required amount in a chemical fume hood to avoid inhalation of any dust.[8]

  • Dissolving: Add the desired solvent to the solid this compound. This compound is reportedly slightly soluble in DMSO and methanol.[1][9] For creating aqueous solutions, a common procedure for related compounds involves dissolving in a minimal amount of an organic solvent like ethanol (B145695) first, and then diluting with the aqueous buffer.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.

Experimental Use
  • Follow all specific protocols for your experiment.

  • Avoid generating aerosols.

  • If working with cell cultures or animals, be aware of your institution's specific guidelines for handling treated samples.

Disposal Plan

All waste materials contaminated with this compound must be considered chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste: This includes contaminated gloves, bench protectors, and weighing papers. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour down the drain.[1]

  • Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container for incineration.[8]

  • Decontamination: Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours.[8]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Proceed Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Proceed Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Proceed Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Proceed Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Post-Experiment Label Waste Label Waste Segregate Waste->Label Waste Proceed Store for Pickup Store for Pickup Label Waste->Store for Pickup Final Step

Caption: Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.